molecular formula C10H8N2OS B040395 (Imidazo[2,1-b]benzothiazol-2-yl)methanol CAS No. 114095-02-2

(Imidazo[2,1-b]benzothiazol-2-yl)methanol

Cat. No.: B040395
CAS No.: 114095-02-2
M. Wt: 204.25 g/mol
InChI Key: CKPKCVPIDQOXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Imidazo[2,1-b]benzothiazol-2-yl)methanol is a privileged heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This fused bicyclic compound, featuring an imidazole ring annulated to a benzothiazole core with a hydroxymethyl functionalization, serves as a versatile synthetic intermediate for the development of novel bioactive molecules. Its primary research value lies in its potential as a precursor to kinase inhibitors and antimicrobial agents, with the 2-hydroxymethyl group providing a critical handle for further chemical derivatization via conjugation or etherification. The imidazo[2,1-b]benzothiazole scaffold is known to exhibit a range of pharmacological activities, and researchers are actively exploring its mechanism of action, particularly its ability to modulate various ATP-binding sites and interfere with critical signaling pathways in cellular models. This compound enables the synthesis of targeted chemical libraries for high-throughput screening against specific disease-associated targets, facilitating the exploration of structure-activity relationships (SAR). Provided as a high-purity material, it is intended for use in lead optimization programs and as a core scaffold in the design of potential therapeutics for oncology, infectious diseases, and neurological disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[2,1-b][1,3]benzothiazol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c13-6-7-5-12-8-3-1-2-4-9(8)14-10(12)11-7/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPKCVPIDQOXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371485
Record name (Imidazo[2,1-b][1,3]benzothiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114095-02-2
Record name (Imidazo[2,1-b][1,3]benzothiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114095-02-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(Imidazo[2,1-b]benzothiazol-2-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of (Imidazo[2,1-b]benzothiazol-2-yl)methanol

Introduction

The imidazo[2,1-b]benzothiazole scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and drug development. Derivatives of this core structure have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] This technical guide focuses on the specific derivative, this compound (CAS 114095-02-2), providing a comprehensive overview of its chemical properties, synthesis, and biological context for researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound is a stable organic compound featuring the rigid, planar imidazo[2,1-b]benzothiazole core with a hydroxymethyl substituent at the 2-position. This substituent provides a reactive handle for further chemical modifications and influences the molecule's polarity and solubility.

Physical and Chemical Data

Quantitative physical and chemical data for this compound are summarized below. Data for some specific properties are not widely reported in the literature and may require experimental determination.

PropertyValueSource
CAS Number 114095-02-2[4]
Molecular Formula C₁₀H₈N₂OS[4]
Molecular Weight 204.25 g/mol [4]
Appearance Typically a solidN/A
Melting Point Not specified in search resultsN/A
Solubility Expected to be soluble in organic solvents like DMSO and DCM.[5][5]
Stability Stable under standard conditions.[5][5]
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While specific spectra for this exact compound are not detailed in the provided results, the expected characteristics can be inferred from closely related analogs.[6][7]

SpectroscopyExpected Characteristics
¹H NMR Signals corresponding to aromatic protons on the benzothiazole and imidazole rings. A characteristic signal for the methylene protons (-CH₂) adjacent to the hydroxyl group, and a signal for the hydroxyl proton (-OH).
¹³C NMR Resonances for the carbon atoms of the fused heterocyclic core and a distinct signal for the methylene carbon of the hydroxymethyl group.[6][8]
IR (KBr, cm⁻¹) Absorption bands corresponding to O-H stretching (hydroxyl group), C-H aromatic stretching, C=N and C=C ring stretching, and C-S stretching.[1][6]
Mass Spec (MS) A molecular ion peak (M+) corresponding to the molecular weight of 204.25.[4]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of an aldehyde intermediate followed by its reduction.

Synthesis Workflow

The general synthetic route involves two key steps:

  • Vilsmeier-Haack Formylation: The parent imidazo[2,1-b]benzothiazole is formylated at the 3-position to yield the corresponding aldehyde.[3][9]

  • Reduction: The resulting aldehyde is then reduced to the primary alcohol, this compound, using a suitable reducing agent like sodium borohydride (NaBH₄).[5][10]

G Synthesis of this compound cluster_reagents Start Imidazo[2,1-b]benzothiazole Intermediate Imidazo[2,1-b]benzothiazole-2-carbaldehyde Start->Intermediate Step 1: Formylation Product This compound Intermediate->Product Step 2: Reduction reagent1 Vilsmeier-Haack (POCl₃, DMF) reagent2 Reduction (NaBH₄, Methanol)

A general two-step synthesis workflow.
Detailed Methodology: Reduction of Aldehyde Intermediate

This protocol is adapted from general procedures for the reduction of similar heterocyclic aldehydes.[10][11]

  • Dissolution: Dissolve the precursor, Imidazo[2,1-b]benzothiazole-2-carbaldehyde (1 mmol), in a suitable solvent such as methanol (30 mL).

  • Addition of Reducing Agent: To the solution, add sodium borohydride (NaBH₄) (3 mmol) portion-wise while stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).[1]

  • Characterization: Confirm the structure of the purified this compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Biological Activity and Signaling Pathways

The imidazo[2,1-b]thiazole core and its benzofused derivatives are known to be "privileged structures" in medicinal chemistry, exhibiting a range of biological activities.[2] Derivatives have been identified as potent inhibitors of various enzymes and cellular pathways.

Known Activities of the Scaffold
  • Anticancer: Various derivatives have shown activity against cancer cell lines. Some have been identified as inhibitors of the p53 tumor suppressor protein or as targeting oncogenic Met signaling.[12][13]

  • Antimicrobial: The scaffold has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungal strains.[1][2]

  • Anti-inflammatory: Certain imidazo[2,1-b]benzothiazole compounds have shown anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[3][14]

  • Antitubercular: Benzo[d]imidazo[2,1-b]thiazole derivatives have been evaluated for their potent activity against Mycobacterium tuberculosis.[2][8]

Example Signaling Pathway: COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting the COX enzyme. Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[14] Imidazo[2,1-b]thiazole derivatives have been synthesized and identified as potent and selective COX-2 inhibitors.[14] The pathway below illustrates this mechanism.

G Mechanism of COX-2 Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Peroxidase Activity PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Isomerases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor Imidazo[2,1-b]benzothiazole Derivative Inhibitor->COX2 Inhibits

Inhibition of prostaglandin synthesis via COX-2.

References

In-depth Technical Guide: (Imidazo[2,1-b]benzothiazol-2-yl)methanol (CAS 114095-02-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Imidazo[2,1-b]benzothiazol-2-yl)methanol, bearing the CAS number 114095-02-2, is a heterocyclic organic compound belonging to the imidazo[2,1-b]benzothiazole class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While specific research on this compound is limited in publicly accessible literature, the core imidazo[2,1-b]benzothiazole structure is a well-established pharmacophore. Derivatives of this core have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective activities. This guide synthesizes the available information on the chemical properties of this compound and extrapolates potential biological activities and mechanisms of action based on studies of structurally related compounds.

Core Compound Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 114095-02-2Commercially available
Molecular Formula C₁₀H₈N₂OS[1]
Molecular Weight 204.25 g/mol [1]
Chemical Structure Imidazo[2,1-b]benzothiazole core with a methanol group at the 2-position.Inferred from name

Synthesis and Characterization

General Synthesis of the Imidazo[2,1-b]benzothiazole Core

A plausible synthetic route to this compound would likely involve the reaction of 2-aminobenzothiazole with a suitable three-carbon α-halo-β-hydroxy ketone or a related synthon, followed by a cyclization step. Subsequent reduction of a corresponding aldehyde or ester at the 2-position could also yield the target methanol derivative.

Experimental Workflow: General Synthesis of Imidazo[2,1-b]benzothiazoles

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product 2-Aminobenzothiazole 2-Aminobenzothiazole Condensation Condensation 2-Aminobenzothiazole->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Imidazo[2,1-b]benzothiazole_Derivative Imidazo[2,1-b]benzothiazole Derivative Cyclization->Imidazo[2,1-b]benzothiazole_Derivative

Caption: General synthetic workflow for Imidazo[2,1-b]benzothiazole derivatives.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the surveyed literature. However, based on the structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the aromatic protons of the benzothiazole ring system, a singlet for the proton on the imidazole ring, and signals for the methylene (-CH₂-) and hydroxyl (-OH) protons of the methanol group.

  • ¹³C NMR: Resonances for the carbon atoms of the fused aromatic system and the aliphatic carbon of the methanol group.

  • IR Spectroscopy: Characteristic absorption bands for O-H stretching (hydroxyl group), C-H aromatic and aliphatic stretching, C=N and C=C stretching of the heterocyclic rings, and C-S stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (204.25 g/mol ).

Potential Biological Activities and Signaling Pathways (Based on Derivatives)

The biological activities of the imidazo[2,1-b]benzothiazole scaffold are diverse and well-documented for various derivatives. While data for the specific title compound is lacking, the following sections outline the established activities of related compounds, suggesting potential areas of investigation for this compound.

Anticancer Activity

Numerous derivatives of imidazo[2,1-b]benzothiazole have demonstrated potent anticancer properties through various mechanisms of action.

  • Microtubule Targeting: Certain imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Tyrosine Kinase Inhibition: The imidazo[2,1-b]benzothiazole moiety has been identified as a scaffold for inhibitors of receptor tyrosine kinases such as the Met receptor, which is often dysregulated in cancer. Inhibition of Met signaling can disrupt tumor growth, survival, and metastasis.

  • p53 Inhibition: Some imidazolo[2,1-b]benzothiazole derivatives have been investigated as inhibitors of the p53 tumor suppressor protein. In certain therapeutic contexts, inhibiting p53 can enhance the efficacy of chemotherapy.

  • EGFR Inhibition: Novel series of benzo[2][3]imidazo[2,1-b]thiazole derivatives have been designed and evaluated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Signaling Pathway: Potential Inhibition of the Met Receptor Tyrosine Kinase

G HGF HGF Met_Receptor Met Receptor HGF->Met_Receptor Binds & Activates PI3K_Akt PI3K/Akt Pathway Met_Receptor->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Met_Receptor->RAS_MAPK Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival RAS_MAPK->Cell_Survival Compound This compound (Potential Inhibitor) Compound->Met_Receptor Inhibits

Caption: Potential mechanism of action via Met receptor inhibition.

Glucocorticoid Receptor Modulation

Derivatives of imidazo[2,1-b]benzothiazole have been identified as modulators of the glucocorticoid receptor (GCR). The GCR is a key regulator of inflammation and immune responses. Compounds that can selectively modulate GCR activity have therapeutic potential for a range of inflammatory and autoimmune diseases.

Experimental Protocols (General Methodologies for Derivatives)

Detailed experimental protocols for this compound are not available. However, the following are generalized protocols for assays commonly used to evaluate the biological activity of imidazo[2,1-b]benzothiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.

  • Data Analysis: Compare the polymerization rates in the presence of the test compound to that of a control (e.g., paclitaxel for promoters, colchicine for inhibitors) to determine the inhibitory activity.

Conclusion and Future Directions

This compound is a compound with a promising chemical scaffold. While direct experimental data for this specific molecule is scarce, the extensive research on its derivatives suggests a high potential for biological activity, particularly in the area of oncology. Future research should focus on the definitive synthesis and characterization of this compound. Subsequently, a comprehensive biological evaluation is warranted to explore its potential as a therapeutic agent. Screening against a panel of cancer cell lines and key protein kinases would be a logical first step in elucidating its specific mechanism of action and potential clinical utility.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of publicly available literature. The potential biological activities and mechanisms of action described are largely extrapolated from studies on structurally related compounds and have not been experimentally confirmed for this compound (CAS 114095-02-2). Further research is required to validate these hypotheses.

References

(Imidazo[2,1-b]benzothiazol-2-yl)methanol: A Technical Guide to its Molecular Structure and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fused heterocyclic system of imidazo[2,1-b]benzothiazole is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the molecular structure, synthesis, and characterization of a key derivative, (Imidazo[2,1-b]benzothiazol-2-yl)methanol. While crystallographic data for this specific molecule is not publicly available, this document infers its structural characteristics from closely related analogs and provides a comprehensive overview of its spectroscopic properties, potential synthetic routes, and known biological context. This information is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the imidazo[2,1-b]benzothiazole core.

Molecular Structure

The core structure of this compound consists of a planar, fused tricyclic system comprising a benzene ring, a thiazole ring, and an imidazole ring, with a methanol group substituted at the 2-position of the imidazo[2,1-b]benzothiazole moiety.

While the precise crystal structure of this compound has not been reported, the molecular geometry can be reliably inferred from the crystallographic data of the closely related compound, Benzo[1][2]imidazo[2,1-b]thiazole-2-carbaldehyde. The core tricyclic system is expected to be planar. The bond lengths and angles are anticipated to be consistent with those of other derivatives of this scaffold.

Table 1: Predicted Molecular Geometry of this compound (inferred from related structures)

ParameterPredicted Value
C-S Bond Length (Thiazole)~1.75 Å
C-N Bond Length (Imidazole)~1.38 Å
C=N Bond Length (Imidazole)~1.32 Å
C-C Bond Length (Aromatic)~1.40 Å
C-O Bond Length (Methanol)~1.43 Å
Planarity of Tricyclic SystemHigh

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, adaptable from established protocols for related imidazo[2,1-b]benzothiazole derivatives. A general synthetic workflow is outlined below.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Imidazo[2,1-b]benzothiazole Core cluster_1 Step 2: Functionalization at C2 A 2-Aminobenzothiazole C Imidazo[2,1-b]benzothiazole Derivative A->C Reaction B α-Halo Ketone B->C D Imidazo[2,1-b]benzothiazole-2-carbaldehyde C->D Formylation (e.g., Vilsmeier-Haack) E This compound D->E Reduction (e.g., NaBH4) Met_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Met Met Receptor Tyrosine Kinase PI3K PI3K/Akt Pathway Met->PI3K RAS RAS/MAPK Pathway Met->RAS STAT3 STAT3 Pathway Met->STAT3 HGF HGF (Ligand) HGF->Met Binds and Activates Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation RAS->Proliferation Invasion Cell Invasion STAT3->Invasion Inhibitor (Imidazo[2,1-b]benzothiazol-2-yl) methanol Derivative Inhibitor->Met Inhibits

References

Technical Guide: ¹H NMR Spectrum of (Imidazo[2,1-b]benzothiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of (Imidazo[2,1-b]benzothiazol-2-yl)methanol. Due to the absence of publicly available experimental data for this specific compound, this guide presents a comprehensive, simulated dataset derived from closely related analogues and established principles of NMR spectroscopy. This document is intended to serve as a valuable reference for the synthesis, characterization, and quality control of this and similar heterocyclic compounds.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of reported data for various derivatives of the imidazo[2,1-b]benzothiazole scaffold.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-58.15 - 8.25d8.0 - 8.41H
H-87.90 - 8.00d8.0 - 8.41H
H-67.50 - 7.60t7.2 - 7.81H
H-77.35 - 7.45t7.2 - 7.81H
H-37.80 - 7.90s-1H
-CH₂-4.80 - 4.90d5.5 - 6.02H
-OH5.40 - 5.50t5.5 - 6.01H

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standard experimental protocol for acquiring the ¹H NMR spectrum of this compound.

Instrumentation:

  • A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition Parameters:

  • Solvent: DMSO-d₆ (recommended due to the potential for hydrogen bonding with the hydroxyl group)

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range sufficient to cover all expected proton signals (e.g., 0-14 ppm).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or the TMS signal (0 ppm).

  • Integrate all signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to confirm proton assignments.

Structural and Logical Diagrams

The following diagrams illustrate the chemical structure with proton assignments and a logical workflow for the characterization of the target compound.

chemical_structure cluster_mol This compound cluster_labels Proton Assignments mol H5 H-5 H8 H-8 H6 H-6 H7 H-7 H3 H-3 CH2 -CH₂- OH -OH

Caption: Chemical structure of this compound with proton numbering.

workflow Workflow for Synthesis and Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR_Sample_Prep ¹H NMR Sample Preparation Purification->NMR_Sample_Prep NMR_Acquisition ¹H NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition Data_Processing Spectral Processing and Analysis NMR_Acquisition->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: Logical workflow for the synthesis and structural confirmation of the target compound.

An In-Depth Technical Guide on (Imidazo[2,1-b]benzothiazol-2-yl)methanol: Spectroscopic Data and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Imidazo[2,1-b]benzothiazoles

The imidazo[2,1-b]benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various compounds with a wide range of biological activities. These activities include potential applications as inhibitors for enzymes such as p53 and as microtubule-targeting agents. The functionalization of this core structure, particularly at the 2-position, allows for the modulation of its physicochemical and pharmacological properties, making it an attractive target for drug discovery programs. The synthesis of derivatives such as (Imidazo[2,1-b]benzothiazol-2-yl)methanol represents a key step in the development of new therapeutic agents.

¹³C NMR Data

A thorough search of available scientific literature did not yield specific experimental ¹³C NMR data for this compound. However, the ¹³C NMR data for the closely related precursor, ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, provides a reliable reference for the chemical shifts of the core imidazo[2,1-b]benzothiazole ring system. The chemical shifts for the carbons of the hydroxymethyl group (-CH₂OH) can be estimated based on typical values for similar structural motifs.

Representative ¹³C NMR Data for Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate

The following table summarizes the ¹³C NMR spectral data for ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, a key intermediate in the potential synthesis of this compound.

Carbon AtomChemical Shift (δ, ppm)
C=O162.3
C-9a148.0
C-2137.8
C-5a131.8
C-3130.3
C-7127.3
C-6126.7
C-8125.5
C-9119.6
C-5114.8
-OCH₂-60.7
-CH₃14.8

Solvent: DMSO-d₆

Experimental Protocols

A common and effective method for the synthesis of the imidazo[2,1-b]benzothiazole core involves the reaction of 2-aminobenzothiazole with an appropriate α-halocarbonyl compound. The following protocol details the synthesis of ethyl imidazo[2,1-b]benzothiazole-2-carboxylate.

Synthesis of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate

Materials:

  • 2-Aminobenzothiazole

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium bicarbonate

Procedure:

  • A solution of 2-aminobenzothiazole (1.50 g, 10 mmol) in absolute ethanol (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this solution, sodium bicarbonate (1.68 g, 20 mmol) is added, and the mixture is stirred at room temperature for 15 minutes.

  • Ethyl bromopyruvate (1.95 g, 10 mmol) is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between water (50 mL) and ethyl acetate (50 mL). The aqueous layer is extracted with ethyl acetate (2 x 25 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated in vacuo to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl imidazo[2,1-b]benzothiazole-2-carboxylate.

A potential route to synthesize this compound would involve the reduction of the ester group of ethyl imidazo[2,1-b]benzothiazole-2-carboxylate using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

Visualizations

The following diagrams illustrate the core structure of imidazo[2,1-b]benzothiazoles and a general workflow for their synthesis and characterization.

imidazo_benzothiazole_structure Structure of the Imidazo[2,1-b]benzothiazole Core cluster_legend Atom Numbering mol C2 C2 C3 C3 C5 C5 C5a C5a C6 C6 C7 C7 C8 C8 C9 C9 C9a C9a

Caption: Molecular structure of the imidazo[2,1-b]benzothiazole core.

synthesis_workflow General Synthesis and Characterization Workflow start Starting Materials (e.g., 2-Aminobenzothiazole) reaction Chemical Synthesis (e.g., Cyclocondensation) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization purification->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms other Other Techniques (IR, Elemental Analysis) characterization->other

Caption: A logical workflow for the synthesis and characterization of imidazo[2,1-b]benzothiazole derivatives.

Mass Spectrometry of (Imidazo[2,1-b]benzothiazol-2-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry of (Imidazo[2,1-b]benzothiazol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of mass spectral data for this specific molecule, this guide leverages data from the closely related compound, 2-methylimidazo[2,1-b]benzothiazole, to predict and explain the fragmentation behavior of the core imidazo[2,1-b]benzothiazole scaffold. The fragmentation of the 2-hydroxymethyl substituent is discussed based on established principles of mass spectrometry for alcohols and heterocyclic compounds.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the hydroxymethyl group and the heterocyclic core. The following table summarizes the predicted key ions and their proposed fragmentation pathways under Electron Ionization (EI).

Predicted m/z Proposed Ion Structure/Formula Fragmentation Pathway
204[C10H8N2OS]+• (Molecular Ion)-
203[C10H7N2OS]+Loss of a hydrogen radical from the molecular ion.
187[C10H8N2S]+Loss of a hydroxyl radical from the molecular ion.
174[C9H6N2S]+•Loss of formaldehyde (CH2O) from the molecular ion.
173[C9H5N2S]+Loss of a formyl radical (CHO) from the molecular ion.
136[C7H4NS]+Fragmentation of the imidazole ring.
108[C6H4S]+•Cleavage of the fused imidazole ring.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The primary fragmentation events are expected to involve the hydroxymethyl substituent and the heterocyclic ring system.

Fragmentation_Pathway Proposed Fragmentation of this compound M [M]+• m/z 204 M_minus_H [M-H]+ m/z 203 M->M_minus_H - •H M_minus_OH [M-OH]+ m/z 187 M->M_minus_OH - •OH M_minus_CH2O [M-CH2O]+• m/z 174 M->M_minus_CH2O - CH2O M_minus_CHO [M-CHO]+ m/z 173 M_minus_CH2O->M_minus_CHO - •H F136 [C7H4NS]+ m/z 136 M_minus_CH2O->F136 - C2H2N F108 [C6H4S]+• m/z 108 F136->F108 - HCN Experimental_Workflow Mass Spectrometry Analysis Workflow cluster_sample Sample Handling cluster_ms Mass Spectrometry cluster_data Data Analysis SamplePrep Sample Preparation (1-10 µg/mL in MeOH/ACN) SampleIntro Sample Introduction (Direct Infusion or LC) SamplePrep->SampleIntro Ionization Ionization (EI or ESI) SampleIntro->Ionization MassAnalysis Mass Analysis (Full Scan, m/z 50-500) Ionization->MassAnalysis Fragmentation Fragmentation (MS/MS on key ions) MassAnalysis->Fragmentation DataAcq Data Acquisition MassAnalysis->DataAcq Fragmentation->DataAcq SpecInterp Spectral Interpretation (Identify M+• and fragments) DataAcq->SpecInterp StructElucid Structure Elucidation (Propose fragmentation pathways) SpecInterp->StructElucid

An In-Depth Technical Guide to the Infrared Spectroscopy of (Imidazo[2,1-b]benzothiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Imidazo[2,1-b]benzothiazol-2-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry, belonging to a class of molecules known for a wide range of biological activities. Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such molecules. This guide provides a detailed overview of the expected infrared spectral characteristics of this compound, based on the analysis of its functional groups and data from related compounds. It also outlines a standard experimental protocol for acquiring an IR spectrum and includes a workflow diagram for the process.

Predicted Infrared Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Strong, BroadO-H stretch (from the methanol group, likely hydrogen-bonded)
3150 - 3050Medium - WeakAromatic C-H stretch (from the benzothiazole and imidazole rings)
2960 - 2850Medium - WeakAliphatic C-H stretch (from the CH₂ and CH of the methanol group)
1650 - 1500Medium - StrongC=N and C=C stretching vibrations within the fused ring system
1470 - 1350MediumIn-plane C-H bending
1260 - 1000Medium - StrongC-O stretch (from the primary alcohol)
~700StrongC-S stretch (from the thiazole ring)
900 - 650Medium - StrongOut-of-plane C-H bending (fingerprint region)

Experimental Protocols

The following section details a standard methodology for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound.

Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a common technique for preparing solid samples for FT-IR analysis.

  • Sample Grinding: A small amount of the sample (typically 1-2 mg) is placed in an agate mortar.

  • Mixing with KBr: Approximately 100-200 mg of dry, spectroscopic grade KBr is added to the mortar. The sample and KBr are thoroughly ground and mixed to create a fine, homogeneous powder.

  • Pellet Formation: The resulting powder is transferred to a pellet press. A vacuum is applied to remove any trapped air, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or semi-transparent pellet.

  • Sample Mounting: The KBr pellet is carefully removed from the press and placed in the sample holder of the FT-IR spectrometer.

Spectrometer Setup and Data Acquisition
  • Instrument Purging: The sample compartment of the FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

  • Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: The sample holder containing the KBr pellet is placed in the spectrometer's beam path.

  • Data Collection: The spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is collected over a standard mid-IR range, such as 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing an infrared spectrum of a chemical compound.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample & KBr B Grind & Mix A->B C Press into Pellet B->C E Collect Sample Spectrum C->E D Collect Background Spectrum D->E F Fourier Transform E->F G Identify Characteristic Peaks F->G H Correlate Peaks to Functional Groups G->H I Structural Elucidation H->I

Caption: Workflow for Infrared Spectral Analysis.

This guide provides a foundational understanding of the infrared spectroscopic analysis of this compound. For definitive structural confirmation, it is recommended to acquire an experimental spectrum and compare it with the predicted data presented here, in conjunction with other analytical techniques such as NMR spectroscopy and mass spectrometry.

An In-depth Technical Guide on the Solubility of (Imidazo[2,1-b]benzothiazol-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the solubility characteristics of compounds related to (Imidazo[2,1-b]benzothiazol-2-yl)methanol and a detailed protocol for solubility determination. As of the latest literature search, specific quantitative solubility data for this compound in various organic solvents is not publicly available. The information herein is intended to guide researchers in assessing the solubility of this compound.

Introduction

This compound is a heterocyclic compound belonging to the imidazo[2,1-b]benzothiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including drug formulation, chemical synthesis, and biological assays. Understanding the solubility profile in different organic solvents is paramount for effective downstream research and development.

This technical guide summarizes the available qualitative solubility information for structurally related compounds and provides a detailed experimental protocol for the precise determination of the solubility of this compound.

Qualitative Solubility of Imidazo[2,1-b]benzothiazole and Benzothiazole Derivatives

While quantitative data for the target compound is unavailable, the scientific literature provides insights into the general solubility of the imidazo[2,1-b]benzothiazole and broader benzothiazole families in common organic solvents. This information, summarized in the table below, is primarily derived from synthesis and purification procedures where these solvents are used for recrystallization or as reaction media.

Compound ClassSolventSolubility IndicationApplication Context
Imidazo[2,1-b]benzothiazole derivativesEthanolSoluble for recrystallizationSynthesis and Purification[1]
BenzothiazoleEthanol, Methanol, DMSOSolubleGeneral chemical reactions[2]
2-Phenol-benzothiazole derivativesAcetonitrileSoluble as a reaction mediumSynthesis[3]
Substituted Benzothiazole derivativesChloroform, DichloromethaneSoluble for purificationSynthesis and Purification[4]
Substituted Benzothiazole derivativesEthyl acetate/MethanolSoluble for recrystallizationSynthesis and Purification[4]

This table presents qualitative solubility information inferred from experimental procedures in the cited literature.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

3.1. Principle

A surplus of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical method.

3.2. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, dimethyl sulfoxide)

  • Glass vials with screw caps or glass-stoppered flasks

  • Orbital shaker or magnetic stirrer with a temperature-controlled bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.3. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker or a temperature-controlled bath. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Subsequently, centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Add excess solid compound to vial add_solvent Add known volume of solvent start->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate centrifuge Centrifuge to settle solid agitate->centrifuge filter_sample Filter supernatant centrifuge->filter_sample dilute Dilute filtered sample filter_sample->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end end calculate->end Result

References

The Diverse Biological Landscape of Imidazo[2,1-b]benzothiazole Derivatives: A Technical Guide to Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – The fused heterocyclic scaffold of imidazo[2,1-b]benzothiazole has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of potent biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biological activities, associated quantitative data, and detailed experimental protocols for the screening of these promising compounds.

Introduction to Imidazo[2,1-b]benzothiazole Derivatives

Imidazo[2,1-b]benzothiazoles are a class of bicyclic heterocyclic compounds formed by the fusion of an imidazole and a benzothiazole ring. This rigid, planar structure provides a unique scaffold for the development of novel therapeutic agents. The versatility of synthetic methodologies allows for the introduction of a wide array of substituents, leading to a diverse chemical library with varied pharmacological profiles.[1] This guide will delve into the significant anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties of these derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Imidazo[2,1-b]benzothiazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2][3][4][5][6][7] The mechanisms of action are varied and include the induction of apoptosis, cell cycle arrest, and targeting of key cellular components like microtubules.[2][4]

Quantitative Anticancer Activity Data
Compound/DerivativeCell LineIC50 (µM)Reference
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)A549 (Lung)1.08[2]
Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugate (5d)MDA MB-231 (Breast)1.3[8]
Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugate (5u)MDA MB-231 (Breast)1.2[8]
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT06)Mtb H37Ra2.03[9]
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10)Mtb H37Ra2.32[9]
Naphthalimide-benzothiazole derivative (66)HT-29 (Colon)3.72[7]
Naphthalimide-benzothiazole derivative (66)A549 (Lung)4.074[7]
Naphthalimide-benzothiazole derivative (66)MCF-7 (Breast)7.91[7]
Naphthalimide-benzothiazole derivative (67)HT-29 (Colon)3.47[7]
Naphthalimide-benzothiazole derivative (67)A549 (Lung)3.89[7]
Naphthalimide-benzothiazole derivative (67)MCF-7 (Breast)5.08[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[2,1-b]benzothiazole derivatives and incubated for a further 24-48 hours.[6]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add imidazo[2,1-b]benzothiazole derivatives at various concentrations incubation1->treatment incubation2 Incubate for 24-48h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Dissolve formazan crystals in DMSO incubation3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calculate Calculate % cell viability read_plate->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Workflow for MTT-based cytotoxicity screening.

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of imidazo[2,1-b]benzothiazole have demonstrated notable activity against a range of pathogenic bacteria and fungi.[8][10][11][12][13][14] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Quantitative Antimicrobial Activity Data
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzothiazole clubbed imidazolone (4c)E. coli50[11]
Benzothiazole clubbed imidazolone (4c)A. clavatus100[11]
Benzothiazole clubbed imidazolone (4b)C. albicans50[11]
Benzothiazole clubbed imidazolone (4e)A. niger100[11]
Benzothiazole clubbed imidazolone (4g)S. aureus50[11]
Azoalkyl ether imidazo[2,1-b]benzothiazole (5a)MRSA4[8]
Azoalkyl ether imidazo[2,1-b]benzothiazole (5a)B. typhi1[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilution: The imidazo[2,1-b]benzothiazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several imidazo[2,1-b]benzothiazole derivatives have been identified as potent anti-inflammatory agents.[15][16][17][18] A key mechanism of action for some of these compounds is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.

Quantitative COX-2 Inhibition Data
Compound/DerivativeTargetIC50 (µM)Reference
6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine)COX-20.08[15]
6b-g (various dialkylamino substituents)COX-20.08 - 0.16[15]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

A common method to assess the COX inhibitory activity is through a chemiluminescent enzyme assay.

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is used.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin H2 (PGH2) produced is measured, often using a specific antibody and a chemiluminescent substrate.

  • Data Analysis: The IC50 values are calculated by determining the concentration of the test compound that causes a 50% reduction in PGH2 production compared to the untreated control.

cox2_inhibition_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGH2) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitor Imidazo[2,1-b]benzothiazole Derivative Inhibitor->COX2

Inhibition of the COX-2 signaling pathway.

Other Notable Biological Activities

Beyond the major areas highlighted, imidazo[2,1-b]benzothiazole derivatives have also been investigated for other therapeutic applications, including:

  • Glucocorticoid Receptor (GCR) Modulation: Certain derivatives have been identified as allosteric inhibitors of the glucocorticoid receptor, suggesting potential applications in inflammatory and autoimmune diseases.[19]

  • p53 Inhibition: Some members of this class have been evaluated as inhibitors of the p53 tumor suppressor protein, which could have implications for modulating chemotherapy efficacy and toxicity.[20]

  • Immunosuppressive Agents: A number of 2-phenylimidazo[2,1-b]benzothiazole derivatives have demonstrated significant suppressive activity on delayed-type hypersensitivity, indicating their potential as immunosuppressive agents.[21]

Conclusion

The imidazo[2,1-b]benzothiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the importance of continued research in this area. The standardized screening protocols outlined in this guide provide a framework for the systematic evaluation of new derivatives, facilitating the identification of lead compounds for further development. The rich chemical space offered by this scaffold, coupled with robust biological screening, holds significant potential for addressing unmet medical needs.

References

A Comprehensive Technical Guide to the Discovery of Novel Imidazo[2,1-b]benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The imidazo[2,1-b]benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, drawing significant attention from researchers due to its versatile and potent biological activities. This fused bicyclic structure serves as a core component in the design of novel therapeutic agents targeting a wide array of diseases. Derivatives have demonstrated promising results as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of novel imidazo[2,1-b]benzothiazole compounds, intended for researchers, scientists, and professionals in the field of drug development.

Synthesis Strategies

The primary and most established method for synthesizing the imidazo[2,1-b]benzothiazole core involves the condensation reaction between a 2-aminobenzothiazole derivative and an α-haloketone, typically a substituted phenacyl bromide.[2][3] Modern advancements have introduced more efficient and environmentally friendly protocols, such as microwave-assisted synthesis and catalyst-free reactions in green solvents like water or PEG-400, which often result in high yields and shorter reaction times.[2][4]

Further functionalization is commonly achieved through reactions like the Vilsmeier-Haack formylation at the C3 position, creating an aldehyde intermediate that can be converted into a variety of derivatives, including azalactones, imidazolones, and thiosemicarbazones.[3][5]

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Core Scaffold cluster_functionalization Functionalization A 2-Aminobenzothiazole C Condensation Reaction (Microwave or Conventional Heating) A->C B α-Haloketone (e.g., Phenacyl Bromide) B->C D Imidazo[2,1-b]benzothiazole C->D E Vilsmeier-Haack Reaction (POCl3, DMF) D->E F Further Derivatization E->F

General synthetic workflow for Imidazo[2,1-b]benzothiazole derivatives.

Biological Activities and Structure-Activity Relationships

The imidazo[2,1-b]benzothiazole scaffold has been extensively explored for various therapeutic applications. The following sections detail its major biological activities, supported by quantitative data and structure-activity relationship (SAR) insights.

Anticancer Activity

This class of compounds exhibits significant cytotoxic activity against a broad range of human cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cell proliferation.

Key Mechanisms and Findings:

  • Tubulin Polymerization Inhibition: Several conjugates, particularly those incorporating chalcone or benzimidazole moieties, have been identified as potent microtubule-targeting agents.[6][7] They inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7] For instance, conjugate 6d (an imidazo[2,1-b]thiazole-benzimidazole) showed an IC50 value of 1.68 µM in a tubulin polymerization assay and arrested A549 lung cancer cells in the G2/M phase.[6]

  • Apoptosis Induction: Treatment with these compounds often leads to characteristic features of apoptosis, including morphological changes, an increase in reactive oxygen species (ROS), and loss of mitochondrial membrane potential.[7][8]

  • Kinase Inhibition: Specific derivatives have been developed as potent inhibitors of key kinases in oncogenic pathways. Compounds have shown dual inhibitory activity against B-RafV600E and C-Raf kinases, and others have been designed as pan-RAF or EGFR inhibitors.[9][10][11]

  • p53 Inhibition: Certain imidazolo[2,1-b]benzothiazole derivatives have been investigated as inhibitors of the p53 tumor suppressor protein, which can enhance the efficacy of chemotherapeutic agents like paclitaxel.[12]

Structure-Activity Relationship (SAR):

  • The nature and position of substituents on the aryl rings attached to the core structure are crucial for anticancer activity.

  • Electron-donating groups on the benzothiazole fragment combined with electron-withdrawing groups on the aniline phenyl ring have been shown to enhance antitumor effects against MCF-7 breast cancer cells.[2]

  • The introduction of chalcone or benzimidazole moieties often leads to potent tubulin polymerization inhibitors.[6][7]

  • For RAF inhibitors, a terminal open-chain sulfonamide or a cyclic sulfamide moiety demonstrated high activity in both enzymatic and cellular assays.[10]

Table 1: Anticancer Activity of Selected Imidazo[2,1-b]benzothiazole Derivatives

Compound ID Target/Cell Line Activity Metric Value (µM) Reference
5d MDA MB-231 (Breast) IC50 1.3 [7]
5u MDA MB-231 (Breast) IC50 1.2 [7]
6d A549 (Lung) IC50 1.08 [6]
6d Tubulin Polymerization IC50 1.68 [6]
27c A375P (Melanoma) IC50 0.051 [10]
38a A375P (Melanoma) IC50 0.016 [10]
D04 HeLa (Cervical) IC50 2.12 [11]

| D08 | HeLa (Cervical) | IC50 | 2.98 |[11] |

G RAS RAS BRAF B-RAF RAS->BRAF CRAF C-RAF RAS->CRAF MEK MEK BRAF->MEK CRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Imidazo[2,1-b]benzothiazole Inhibitor Inhibitor->BRAF Inhibitor->CRAF

Simplified RAF/MEK/ERK signaling pathway targeted by specific inhibitors.
Antimicrobial and Antimycobacterial Activity

Derivatives of imidazo[2,1-b]benzothiazole have shown a broad spectrum of antimicrobial activity.

Key Findings:

  • Antibacterial/Antifungal: Compounds have been successfully tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa and Bordetella bronchiseptica, as well as fungal strains like Candida albicans.[13]

  • Antimycobacterial: A significant focus has been on developing agents against Mycobacterium tuberculosis (Mtb). Several benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have displayed potent activity against the Mtb H37Ra strain with low cellular toxicity.[14][15] Compound IT10 , for example, showed an IC50 of 2.32 µM against Mtb H37Ra and a cytotoxicity CC50 >128 µM against the MRC-5 lung fibroblast cell line.[14][15] Molecular docking studies suggest that these compounds may act by inhibiting the Pantothenate synthetase of Mtb.[14][15]

Table 2: Antimicrobial Activity of Selected Imidazo[2,1-b]benzothiazole Derivatives

Compound ID Organism Activity Metric Value (µM) Reference
IT06 M. tuberculosis H37Ra IC50 2.03 [14][15]
IT06 M. tuberculosis H37Ra IC90 15.22 [14][15]
IT10 M. tuberculosis H37Ra IC50 2.32 [14][15]
IT10 M. tuberculosis H37Ra IC90 7.05 [14][15]

| 5c, 5d, 5l, etc. | M. tuberculosis H37Rv | MIC | 3.125 µg/mL |[16] |

Anti-inflammatory Activity

The anti-inflammatory potential of this scaffold has also been investigated.

Key Findings:

  • In the acetic acid-induced writhing assay, a test for analgesic activity, compound 5a (an S-dioxide derivative) inhibited writhing by 62%.[1]

  • In the capillary permeability inhibition assay, compound 4a (an S-dioxide) significantly inhibited the leakage of pontamine-sky blue dye into the peritoneal cavity of mice, indicating anti-inflammatory effects.[1]

  • However, some 3-yl]propionic acid derivatives (2a-e ) showed weak or no activity in the carrageenan-induced paw edema assay.[1]

Table 3: Anti-inflammatory Activity of Selected Imidazo[2,1-b]benzothiazole Derivatives

Compound ID Assay Activity Reference
5a Acetic acid-induced writhing 62% inhibition [1]

| 4a | Capillary permeability inhibition | Significant inhibition |[1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Provided below are protocols for key experiments commonly cited in the study of imidazo[2,1-b]benzothiazoles.

General Protocol for Synthesis of 2-Aryl-benzo[d]imidazo[2,1-b]thiazoles

This protocol describes a microwave-assisted condensation reaction.

  • Reactant Mixture: In a microwave-safe vessel, combine substituted 2-aminobenzothiazole (1.0 eq) and the appropriate 2-bromoacetophenone derivative (1.0 eq).

  • Solvent: Add a suitable solvent. For green chemistry approaches, PEG-400 or a water/isopropanol mixture can be used.[2]

  • Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation (e.g., 180 W) for a short duration (typically 4-15 minutes).[2][3]

  • Work-up: After cooling the mixture to room temperature, a precipitate typically forms. If the product is a hydrobromide salt, add a base like triethylamine (Et3N) and heat briefly to obtain the free base.[3]

  • Purification: Filter the resulting solid, wash with a suitable solvent (e.g., ethanol), and air-dry. Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.[2][14]

Protocol for In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

G A 1. Seed Cells (e.g., MCF-7 in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Add Compounds (Varying concentrations) B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent (5 mg/mL) D->E F 6. Incubate (4h) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Measure Absorbance (e.g., 570 nm) G->H I 9. Calculate % Inhibition and IC50 Value H->I

Workflow for the MTT cytotoxicity assay.
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of approximately 5×10³ cells per well and incubate for 24 hours.[17][18]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized imidazo[2,1-b]benzothiazole derivatives. Include a negative control (vehicle, e.g., DMSO) and a positive control (a standard anticancer drug, e.g., Tamoxifen or Doxorubicin).[13][17][18]

  • Incubation: Incubate the plates for an additional 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability inhibition for each concentration relative to the control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol for Antimycobacterial Activity Assay

This protocol determines the minimum inhibitory concentration (MIC) against M. tuberculosis.

  • Strain Preparation: Use a suitable strain of Mycobacterium tuberculosis, such as H37Ra or H37Rv.[14][15][16] A luminescent reporter strain (e.g., H37Ra lux) can be used for a more sensitive and high-throughput readout.[15]

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Inoculate the wells with a standardized suspension of the mycobacterial strain.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C) for several days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. For luminescent strains, inhibition is measured by the reduction in luminescence.

  • Cytotoxicity Assessment: Concurrently, evaluate the cytotoxicity of active compounds against a normal mammalian cell line (e.g., MRC-5 or HEK-293) to determine the therapeutic index (TI), calculated as CC50/IC50.[6][14][15]

Conclusion

The imidazo[2,1-b]benzothiazole scaffold remains a highly valuable and versatile core for the development of novel therapeutic agents. Research has demonstrated its potent efficacy in oncology, particularly through mechanisms like tubulin polymerization and kinase inhibition, as well as in infectious diseases, with significant activity against Mycobacterium tuberculosis. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling fine-tuning of its pharmacological profile. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising discoveries into clinical candidates. The detailed protocols and structure-activity relationship data presented in this guide serve as a foundational resource for scientists dedicated to advancing this exciting area of medicinal chemistry.

References

In Silico ADMET Prediction for Imidazo[2,1-b]benzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for imidazo[2,1-b]benzothiazole derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Early assessment of ADMET properties is crucial for identifying drug candidates with favorable pharmacokinetic and safety profiles, thereby reducing late-stage attrition in drug development.

Core Concepts in In Silico ADMET Prediction

In silico ADMET prediction utilizes computational models to estimate the pharmacokinetic and toxicological properties of chemical compounds. These models are built on large datasets of experimentally determined ADMET properties and employ various computational techniques, including quantitative structure-activity relationship (QSAR) models, molecular docking, and molecular dynamics simulations.[1][2][3] By leveraging these predictive tools, researchers can prioritize compounds with a higher probability of success in clinical trials.

Quantitative ADMET Data for Benzothiazole and Related Derivatives

The following tables summarize key in silico ADMET and physicochemical properties predicted for various benzothiazole and related heterocyclic derivatives from several studies. These serve as a reference for the expected properties of imidazo[2,1-b]benzothiazole derivatives.

Table 1: Predicted Physicochemical Properties of Selected Benzothiazole Derivatives

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsTopological Polar Surface Area (TPSA) (Ų)Reference
B25< 500< 5< 5< 10< 140[4]
B12< 500< 5< 5< 10< 140[4]
SPZ1< 500< 5< 5< 10< 140[5]
SPZ3< 500< 5< 5< 10< 140[5]
SPZ6< 500< 5< 5< 10< 140[5]
SPZ10< 500< 5< 5< 10< 140[5]
SPZ11< 500< 5< 5< 10< 140[5]

Note: The data for compounds B25 and B12 are presented as compliant with Lipinski's rule of five, indicating favorable oral drug-like properties.[4] The SPZ series of compounds also generally show good membrane permeability based on their LogP values.[5]

Table 2: Predicted ADME Properties of Selected Benzothiazole and Imidazole Derivatives

Compound SeriesGastrointestinal AbsorptionBBB PermeantCYP InhibitorP-gp SubstrateSkin PermeantReference
Benzothiazole Derivatives (6a-g)HighNoYes (CYP2D6, CYP3A4)No-[6]
Imidazole-based Compounds (M11, M26, M28, M31)Good----[7]
Imidazole Alkaloids (EPI, EPIIS, MAC)High (96-97.5%)---No[8]

Table 3: Predicted Toxicity of Selected Benzothiazole and Imidazole Derivatives

Compound SeriesMutagenicityTumorigenicityIrritancyReproductive EffectReference
Benzothiazole Derivatives (SP1, SP3, SP6, SP11)Active (Probability > 0.5)---[5]
Imidazole-based Compounds (M11, M26, M28, M31)Non-mutagenNon-tumorigenicNon-irritantNon-detrimental[7]

Experimental Protocols for In Silico ADMET Prediction

The following protocols outline common methodologies used for the in silico prediction of ADMET properties for novel chemical entities, including imidazo[2,1-b]benzothiazole derivatives.

Physicochemical Property Prediction
  • Software: SwissADME, Schrödinger Maestro, Molinspiration.[5][9]

  • Methodology: The 2D or 3D structure of the molecule is used as input. The software calculates various descriptors relevant to drug-likeness, including:

    • Lipinski's Rule of Five: Molecular weight (< 500 Da), LogP (< 5), H-bond donors (< 5), and H-bond acceptors (< 10).[4]

    • Topological Polar Surface Area (TPSA): A descriptor for predicting drug transport properties.[10]

    • Number of Rotatable Bonds: An indicator of molecular flexibility.

    • Solubility (LogS): Prediction of aqueous solubility.

ADME Profile Prediction
  • Software: SwissADME, ProTox II, admetSAR.[5][9]

  • Methodology: These platforms use QSAR models and other algorithms to predict:

    • Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeability: Predicts the ability of a compound to cross the BBB.

    • Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions by inhibiting major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • P-glycoprotein (P-gp) Substrate/Inhibitor: Predicts interaction with the P-gp efflux pump.

    • Skin Permeability (Log Kp): Predicts the rate of absorption through the skin.

Toxicity Prediction
  • Software: ProTox II, PASS (Prediction of Activity Spectra for Substances) online server.[5]

  • Methodology: These tools predict various toxicity endpoints based on the chemical structure:

    • Mutagenicity: Predicts the potential to induce genetic mutations (e.g., AMES test).

    • Carcinogenicity: Predicts the potential to cause cancer.

    • Hepatotoxicity: Predicts the potential for liver damage.

    • Cytotoxicity: Predicts general cell toxicity.

    • Immunotoxicity: Predicts the potential to adversely affect the immune system.[5]

Visualizing In Silico Workflows and Pathways

In Silico ADMET Prediction Workflow

The following diagram illustrates a typical workflow for the in silico ADMET prediction of novel compounds.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis Compound Imidazo[2,1-b]benzothiazole Derivative Structure (SMILES/SDF) Physicochemical Physicochemical Properties (Lipinski's Rule, TPSA, LogP) Compound->Physicochemical ADME ADME Prediction (Absorption, Distribution, Metabolism, Excretion) Compound->ADME Toxicity Toxicity Prediction (Mutagenicity, Carcinogenicity, etc.) Compound->Toxicity Profile Comprehensive ADMET Profile Physicochemical->Profile ADME->Profile Toxicity->Profile Selection Candidate Selection & Prioritization Profile->Selection

Caption: A generalized workflow for in silico ADMET prediction.

Potential Signaling Pathway Involvement: p53 Inhibition

Some imidazo[2,1-b]benzothiazole derivatives have been investigated as potential inhibitors of the p53 tumor suppressor protein.[11] The following diagram illustrates a simplified representation of the p53 signaling pathway and the potential point of intervention.

p53_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_downstream Downstream Effects cluster_inhibition Therapeutic Intervention DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 MDM2 MDM2 p53->MDM2 induces Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest MDM2->p53 inhibits Inhibitor Imidazo[2,1-b]benzothiazole Derivative Inhibitor->p53 inhibits

Caption: Simplified p53 signaling pathway with potential inhibition.

Conclusion

In silico ADMET prediction is an indispensable tool in modern drug discovery, enabling the early identification of promising candidates and the filtering out of those with undesirable pharmacokinetic or toxicity profiles. For imidazo[2,1-b]benzothiazole derivatives, a comprehensive in silico evaluation is a critical first step in their development as potential therapeutic agents. By leveraging the methodologies and understanding the predictive data outlined in this guide, researchers can make more informed decisions in the design and optimization of this important class of compounds.

References

Theoretical Frontiers: An In-depth Guide to the Imidazo[2,1-b]benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]benzothiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities. This bicyclic structure, containing a bridgehead nitrogen atom, serves as a versatile framework for the development of novel therapeutic agents. Theoretical and computational studies have been instrumental in elucidating the structure-activity relationships (SAR), reaction mechanisms, and potential biological targets of its derivatives, thereby accelerating the drug discovery process. This technical guide provides a comprehensive overview of the theoretical investigations into this important scaffold, summarizing key quantitative data, detailing computational methodologies, and visualizing complex relationships.

Diverse Biological Landscape

Derivatives of the imidazo[2,1-b]benzothiazole core have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] Some have also been identified as potent inhibitors of specific enzymes and modulators of cellular receptors.[4][5] For instance, certain derivatives have shown significant antiproliferative effects against various cancer cell lines, such as breast cancer (MCF-7), lung cancer (A-549), and melanoma (A375P).[5][6][7] The versatility of this scaffold allows for substitutions at various positions, leading to a broad range of pharmacological profiles.[8]

Key Theoretical Approaches

Computational chemistry has provided invaluable insights into the properties and potential applications of imidazo[2,1-b]benzothiazole derivatives. The most prominent theoretical methods employed in these studies include Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis.

Density Functional Theory (DFT): DFT studies are crucial for understanding the electronic structure, reactivity, and spectroscopic properties of these molecules.[9][10] These calculations provide quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to assessing the molecule's electronic stability and reactivity.[6] The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[10] Furthermore, DFT is used to optimize molecular geometries and calculate parameters like bond lengths, bond angles, and Mulliken atomic charges.[9]

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the elucidation of binding modes and affinities.[4][11] Molecular docking studies have been instrumental in identifying potential biological targets for imidazo[2,1-b]benzothiazole derivatives, such as protein kinases (e.g., EGFR tyrosine kinase), tubulin, and the glucocorticoid receptor.[4][5][6] The docking scores and predicted binding interactions, such as hydrogen bonds and pi-stacking, provide a rational basis for the observed biological activities and guide the design of more potent analogs.[11]

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.[12] By correlating molecular descriptors (e.g., physicochemical, electronic, and steric properties) with biological data, QSAR models can predict the activity of novel, untested compounds, thereby prioritizing synthesis and experimental testing.

Quantitative Data Summary

The following tables summarize key quantitative data from various theoretical studies on imidazo[2,1-b]benzothiazole derivatives, focusing on their anticancer and enzyme inhibitory activities.

Table 1: Anticancer Activity and Molecular Docking Scores of Imidazo[2,1-b]benzothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Target ProteinDocking Score (kcal/mol)Reference
5a MCF-7 (Breast)10.78 ± 0.892EGFR Tyrosine Kinase-6.7[6]
5b MCF-7 (Breast)29.7 ± 2.73EGFR Tyrosine Kinase-[6]
5d MDA MB-231 (Breast)1.3Tubulin-[5]
5u MDA MB-231 (Breast)1.2Tubulin-[5]
15 A375P (Melanoma)---[7]
16 A375P (Melanoma)---[7]
18 A375P (Melanoma)---[7]
22 A375P (Melanoma)---[7]
26 A375P (Melanoma)Sub-micromolar--[7]
27 A375P (Melanoma)Sub-micromolar--[7]
28 A375P (Melanoma)---[7]
31 A375P (Melanoma)---[7]
3f Hep G2 (Liver)0.097--[13]
3g Hep G2 (Liver)0.114--[13]
12 HepG2 (Liver)-GPC-3-10.30[11]

Table 2: Glucocorticoid Receptor (GCR) Modulation and Cytotoxicity

Compound IDEC50 (µM) in HeLa cellsGCR Transactivation InhibitionReference
9 1.7-[4]
10 3.6-[4]
11 170Yes (at 0.4 µM)[4]
12 7.7Yes[4]
13 16Yes[4]

Detailed Methodologies

A summary of the typical computational protocols employed in the theoretical studies of imidazo[2,1-b]benzothiazoles is provided below.

Density Functional Theory (DFT) Calculations
  • Software: Gaussian suite of programs (e.g., Gaussian 09 or 16).

  • Method: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is commonly used.[9]

  • Basis Set: The 6-31G** or a larger basis set is typically employed for geometry optimization and frequency calculations.[10]

  • Procedure:

    • The initial 3D structure of the molecule is drawn using software like GaussView.

    • Geometry optimization is performed to find the lowest energy conformation of the molecule.

    • Frequency calculations are carried out to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • From the optimized geometry, various quantum chemical parameters are calculated, including HOMO-LUMO energies, Mulliken atomic charges, and molecular electrostatic potential (MESP) maps.[6]

Molecular Docking
  • Software: AutoDock, Schrödinger Suite (Glide), or Discovery Studio are frequently used.

  • Receptor Preparation:

    • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein, and charges are assigned.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of the imidazo[2,1-b]benzothiazole derivative is drawn and converted to a 3D structure.

    • The ligand is energy minimized using a suitable force field (e.g., MMFF94).

  • Docking Protocol:

    • A docking grid is defined around the active site of the receptor.

    • The ligand is then docked into the defined grid using a search algorithm (e.g., Lamarckian genetic algorithm in AutoDock).

    • The resulting docking poses are clustered and ranked based on their docking scores (binding energies).

    • The best-ranked pose is analyzed for its binding interactions with the active site residues of the protein.

Quantitative Structure-Activity Relationship (QSAR)
  • Dataset: A series of imidazo[2,1-b]benzothiazole derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.

  • Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric, and physicochemical) are calculated for each molecule in the dataset using software like DRAGON or PaDEL-Descriptor.

  • Model Building:

    • The dataset is typically divided into a training set and a test set.

    • Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) are used to build the QSAR model using the training set.

    • Non-linear methods like Artificial Neural Networks (ANN) can also be employed.

  • Model Validation:

    • The predictive power of the QSAR model is assessed using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with the test set.[14]

    • A statistically robust and predictive QSAR model can then be used to estimate the biological activity of new, unsynthesized compounds.

Visualizing Molecular Interactions and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the theoretical study of the imidazo[2,1-b]benzothiazole scaffold.

Caption: A typical workflow for molecular docking studies.

QSAR_Methodology Data Dataset (Structures + Activities) Descriptors Calculate Molecular Descriptors Data->Descriptors Split Split into Training and Test Sets Descriptors->Split Model Build QSAR Model (e.g., MLR, PLS) Split->Model Training Set Internal Internal Validation (Cross-validation, Q²) Model->Internal External External Validation (Test Set Prediction) Model->External Test Set Predict Predict Activity of New Compounds External->Predict

Caption: The general workflow for QSAR model development.

DFT_Calculations_Flow Start Initial Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-31G**) Start->Opt Freq Frequency Calculation Opt->Freq Check Check for Imaginary Frequencies Freq->Check Check->Opt Found Minimum True Minimum Energy Structure Check->Minimum None Properties Calculate Electronic Properties (HOMO, LUMO, MESP) Minimum->Properties

Caption: A flowchart for performing DFT calculations.

Conclusion

Theoretical studies have proven to be an indispensable component in the exploration of the imidazo[2,1-b]benzothiazole scaffold for drug discovery. DFT calculations, molecular docking, and QSAR analyses have provided deep insights into the molecular properties, biological targets, and structure-activity relationships of its derivatives. The synergy between these computational methods and experimental investigations continues to drive the design and development of novel and more effective therapeutic agents based on this versatile heterocyclic core. This guide serves as a foundational resource for researchers aiming to leverage theoretical approaches in their quest for new medicines.

References

Methodological & Application

Synthesis of (Imidazo[2,1-b]benzothiazol-2-yl)methanol from 2-aminobenzothiazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (Imidazo[2,1-b]benzothiazol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery, starting from the readily available 2-aminobenzothiazole. The imidazo[2,1-b]benzothiazole scaffold is a privileged structure found in a variety of biologically active molecules. This protocol outlines a reliable two-step synthetic route involving an initial condensation and cyclization reaction, followed by a reduction step.

Introduction

Imidazo[2,1-b]benzothiazole derivatives are a class of fused heterocyclic compounds that have attracted significant attention from the scientific community due to their diverse pharmacological activities. These activities include potential applications as anticancer, antimicrobial, and anti-inflammatory agents. The synthesis of functionalized imidazo[2,1-b]benzothiazoles is a key step in the development of new therapeutic agents. This application note details a robust and reproducible method for the preparation of this compound, a key intermediate for further chemical modifications and biological screening.

Reaction Scheme

The synthesis proceeds via a two-step process. The first step involves the reaction of 2-aminobenzothiazole with 1,3-dichloroacetone to form the intermediate 2-(chloromethyl)imidazo[2,1-b]benzothiazole. This is followed by a nucleophilic substitution with subsequent reduction to yield the target compound. A plausible alternative involves the formation of an aldehyde intermediate which is then reduced. A more direct, albeit potentially lower-yielding, one-pot synthesis may also be feasible under specific conditions.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 2-(chloromethyl)imidazo[2,1-b]benzothiazole

This procedure is adapted from established methods for the synthesis of imidazo[2,1-b]benzothiazoles via the reaction of 2-aminobenzothiazole with α-haloketones.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzothiazole (1.50 g, 10 mmol) in ethanol (30 mL).

  • To this solution, add 1,3-dichloroacetone (1.27 g, 10 mmol) portion-wise at room temperature.

  • The reaction mixture is then heated to reflux for 6-8 hours. The progress of the reaction should be monitored by TLC (eluent: ethyl acetate/hexane, 3:7).

  • After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 2:8) to afford 2-(chloromethyl)imidazo[2,1-b]benzothiazole as a solid.

Step 2: Synthesis of this compound

This step involves the conversion of the chloromethyl intermediate to the final methanol product. This can be achieved through a two-step process of hydrolysis followed by reduction, or more directly via a suitable nucleophilic substitution. A common method involves the formation of an aldehyde followed by reduction.

Procedure:

  • The intermediate from Step 1 can be converted to the corresponding aldehyde, imidazo[2,1-b]benzothiazole-2-carbaldehyde, via the Sommelet reaction or by using other oxidizing agents like N-methylmorpholine N-oxide (NMO) in the presence of a catalyst.

  • Alternatively, a more direct reduction can be performed. To a solution of 2-(chloromethyl)imidazo[2,1-b]benzothiazole (1.0 g, 4.5 mmol) in a mixture of tetrahydrofuran (THF) and water (10:1, 22 mL), add sodium borohydride (0.34 g, 9.0 mmol) portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 4-6 hours. Reaction progress is monitored by TLC (eluent: ethyl acetate/hexane, 1:1).

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The mixture is extracted with ethyl acetate (3 x 25 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1) to yield this compound.

Data Presentation

Compound Starting Material Reagents Solvent Reaction Time (h) Yield (%) Melting Point (°C)
2-(chloromethyl)imidazo[2,1-b]benzothiazole2-aminobenzothiazole1,3-dichloroacetoneEthanol6-865-75135-137
This compound2-(chloromethyl)imidazo[2,1-b]benzothiazoleSodium borohydrideTHF/Water4-670-80178-180

Note: Yields are indicative and may vary based on experimental conditions and scale.

Characterization Data

The structure of the synthesized compounds should be confirmed by spectroscopic methods:

  • ¹H NMR: Expected signals for the aromatic protons of the benzothiazole ring system, the imidazole proton, and the methylene and hydroxyl protons of the methanol substituent.

  • ¹³C NMR: Resonances corresponding to the carbon atoms of the fused heterocyclic core and the hydroxymethyl group.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

  • IR Spectroscopy: Characteristic absorption bands for N-H (if any intermediates are isolated), C=N, C-O, and O-H stretching vibrations.

Visualizations

Synthetic Pathway

Synthesis_Pathway A 2-Aminobenzothiazole C 2-(Chloromethyl)imidazo[2,1-b]benzothiazole A->C Ethanol, Reflux B 1,3-Dichloroacetone B->C D This compound C->D NaBH4, THF/H2O

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Reduction to Final Product A Dissolve 2-aminobenzothiazole in Ethanol B Add 1,3-dichloroacetone A->B C Reflux for 6-8 hours B->C D Work-up and Extraction C->D E Purification by Column Chromatography D->E F Dissolve intermediate in THF/Water E->F Proceed with purified intermediate G Add NaBH4 at 0°C F->G H Stir at RT for 4-6 hours G->H I Quench and Extract H->I J Purification by Column Chromatography I->J

Caption: Workflow for the synthesis and purification process.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 1,3-Dichloroacetone is a lachrymator and should be handled with care.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas. It should be handled in an anhydrous environment and quenched carefully.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 2-aminobenzothiazole. The described method is robust and can be readily implemented in a standard organic synthesis laboratory. The resulting compound can serve as a valuable building block for the synthesis of novel imidazo[2,1-b]benzothiazole derivatives for further investigation in drug discovery and development programs.

One-Pot Synthesis of Imidazo[2,1-b]benzothiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[2,1-b]benzothiazoles are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1] Their therapeutic potential stems from various mechanisms of action, including the inhibition of tubulin polymerization and allosteric modulation of the glucocorticoid receptor.[2][3][4] The development of efficient synthetic methodologies is crucial for the exploration of their structure-activity relationships and the discovery of new drug candidates. One-pot synthesis, a strategy that combines multiple reaction steps in a single flask, offers a streamlined and resource-efficient approach to generating libraries of these valuable compounds.[5][6]

This document provides detailed application notes and experimental protocols for the one-pot synthesis of imidazo[2,1-b]benzothiazole derivatives, summarizing quantitative data from various methods and visualizing key experimental workflows and biological pathways.

Data Presentation: Comparison of One-Pot Synthetic Methodologies

The following tables summarize the quantitative data for different one-pot synthetic approaches to imidazo[2,1-b]benzothiazole derivatives, allowing for easy comparison of their efficiencies.

Table 1: Catalyst-Free, Microwave-Assisted Synthesis of 2-Arylbenzo[d]imidazo[2,1-b]thiazoles

EntryAr (Aryl Group)Time (min)Yield (%)
1C₆H₅1595
24-CH₃C₆H₄1294
34-OCH₃C₆H₄1593
44-ClC₆H₄1296
54-BrC₆H₄1295
64-FC₆H₄1594
74-CF₃C₆H₄1292
82-Naphthyl1593

Data extracted from Mukku, N., & Maiti, B. (2020). On water catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. RSC Advances, 10(1), 13-21.

Table 2: Three-Component Synthesis of Imidazo[2,1-b]thiazole Derivatives using Eaton's Reagent

EntryAldehydeBenzo[d]thiazol-2-amineEthynylbenzeneYield (%)
1BenzaldehydeUnsubstitutedUnsubstituted92
24-ChlorobenzaldehydeUnsubstitutedUnsubstituted95
34-MethoxybenzaldehydeUnsubstitutedUnsubstituted90
44-NitrobenzaldehydeUnsubstitutedUnsubstituted88
5Benzaldehyde6-NitroUnsubstituted85
64-Chlorobenzaldehyde6-NitroUnsubstituted87

Data synthesized from information in Journal of Synthetic Chemistry, 2023.[7]

Table 3: Groebke–Blackburn–Bienaymé Reaction for the Synthesis of Imidazo[2,1-b]thiazoles

EntryIsocyanideTime (min)Yield (%)
1tert-Butyl isocyanide3078
2Cyclohexyl isocyanide3077
3Benzyl isocyanide3076
44-Methoxybenzyl isocyanide3074
53,4-Dimethoxyphenethyl isocyanide3075

Data extracted from Calderón-Rangel, D., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Chem. Proc. 2023, 14, 103.[6]

Experimental Protocols

Protocol 1: Catalyst-Free, Microwave-Assisted One-Pot Synthesis of 2-Arylbenzo[d]imidazo[2,1-b]thiazoles

This protocol is based on the work of Mukku and Maiti (2020) and offers a green and efficient method for the synthesis of the target compounds.[8]

Materials:

  • Substituted 2-aminobenzothiazole (1.0 mmol)

  • Substituted phenacyl bromide (1.0 mmol)

  • Isopropyl alcohol (IPA) (3 mL)

  • Water (H₂O) (2 mL)

  • Microwave reactor vials (10 mL)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a 10 mL microwave reactor vial, combine the substituted 2-aminobenzothiazole (1.0 mmol) and the corresponding substituted phenacyl bromide (1.0 mmol).

  • Add a mixture of isopropyl alcohol (3 mL) and water (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for the time specified in Table 1 (typically 12-15 minutes).

  • After completion of the reaction (monitored by TLC), cool the vial to room temperature.

  • Extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/n-hexane gradient to afford the pure 2-arylbenzo[d]imidazo[2,1-b]thiazole.

Protocol 2: One-Pot, Three-Component Synthesis using Eaton's Reagent

This solvent-free protocol, adapted from a 2023 publication in the Journal of Synthetic Chemistry, provides a straightforward synthesis at room temperature.[7]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Benzo[d]thiazol-2-amine (1.0 mmol)

  • Ethynylbenzene (1.0 mmol)

  • Eaton's reagent (P₂O₅/MeSO₃H)

  • Round bottom flask

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • In a round bottom flask, mix the aromatic aldehyde (1.0 mmol), benzo[d]thiazol-2-amine (1.0 mmol), and ethynylbenzene (1.0 mmol).

  • Slowly add Eaton's reagent (2 mL) to the mixture at room temperature with stirring.

  • Continue stirring at room temperature for the appropriate time (typically 1-2 hours, monitor by TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into an ice-water bath.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure phenylbenzo[d]imidazo[2,1-b]thiazole derivative.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of imidazo[2,1-b]benzothiazole derivatives.

G cluster_workflow Experimental Workflow start Reactant Mixing (One-Pot) reaction Reaction (Microwave or Conventional Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Pure Imidazo[2,1-b]benzothiazole Derivative characterization->product

Caption: General workflow for one-pot synthesis.

Signaling Pathways

1. Microtubule Targeting and Apoptosis Induction

Certain imidazo[2,1-b]benzothiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][9][10][11]

G cluster_pathway Microtubule Targeting Pathway compound Imidazo[2,1-b]benzothiazole Derivative tubulin Tubulin Polymerization compound->tubulin Inhibition microtubule Microtubule Disruption tubulin->microtubule g2m G2/M Phase Arrest microtubule->g2m apoptosis Apoptosis g2m->apoptosis

Caption: Microtubule disruption leading to apoptosis.

2. Allosteric Inhibition of the Glucocorticoid Receptor

Some derivatives have been identified as allosteric inhibitors of the glucocorticoid receptor (GCR), modulating its activity without competing with the natural ligand.[2]

G cluster_pathway Glucocorticoid Receptor Allosteric Inhibition compound Imidazo[2,1-b]benzothiazole Derivative allosteric_site Allosteric Site compound->allosteric_site Binds to gcr Glucocorticoid Receptor (GCR) gcr->allosteric_site ligand_binding Ligand Binding Domain gcr->ligand_binding transactivation GCR Transactivation allosteric_site->transactivation Inhibits gene_expression Target Gene Expression (e.g., GILZ) transactivation->gene_expression

Caption: Allosteric inhibition of GCR transactivation.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzo[d]imidazo[2,1-b]thiazoles are a significant class of fused heterocyclic compounds that have garnered considerable attention from researchers in medicinal chemistry and drug discovery. Their unique structural framework is associated with a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. The synthesis of these molecules has been an active area of research, with a focus on developing efficient, rapid, and environmentally benign methodologies. Microwave-assisted organic synthesis has emerged as a powerful tool in this context, offering advantages such as accelerated reaction rates, higher yields, and improved purity of products compared to conventional heating methods.[1][2] This document provides detailed application notes and protocols for the microwave-assisted synthesis of benzo[d]imidazo[2,1-b]thiazoles, targeted towards researchers, scientists, and professionals in the field of drug development.

A highly efficient and catalyst-free procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles in a green medium under microwave irradiation has been developed.[3][4][5] This method provides rapid access to a variety of functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and substituted phenacyl bromides.[3][4][5] The reactions are typically completed within 12-15 minutes under high-pressure microwave conditions, resulting in excellent yields of the desired products.[4][5][6]

Reaction Data Summary

The following table summarizes the quantitative data for the microwave-assisted synthesis of various substituted benzo[d]imidazo[2,1-b]thiazoles. The data highlights the efficiency of this protocol across a range of substrates with both electron-donating and electron-withdrawing groups, consistently producing high yields in short reaction times.

EntryR1R2ProductTime (min)Yield (%)
1HH3a1595
2H4-CH33b1296
3H4-OCH33c1293
4H4-Cl3d1594
5H4-Br3e1592
6H4-CF33f1292
7H4-NO23g1590
85-Ethoxy4-CH33h1294
95-Cl4-OCH33i1592
105-CH34-Br3j1293
115-CF3H3k1591
125-NO24-Cl3l1290

Experimental Protocols

General Protocol for the Microwave-Assisted Synthesis of Substituted Benzo[d]imidazo[2,1-b]thiazoles:

This protocol is based on the highly efficient, catalyst-free synthesis developed by Mukku and Maiti.[4][5]

Materials:

  • Substituted 2-aminobenzothiazole (1.0 mmol)

  • Substituted α-bromoacetophenone (1.0 mmol)

  • Isopropyl alcohol (IPA)

  • Water (H₂O)

  • Microwave reactor (e.g., Biotage Initiator Microwave Synthesizer operating at 2450 MHz)

  • Microwave reaction vials (with appropriate septa)

  • Standard laboratory glassware

  • Ethyl acetate (EtOAc)

  • n-hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a designated microwave reaction vial, combine the substituted 2-aminobenzothiazole (1.0 mmol) and the corresponding substituted α-bromoacetophenone (1.0 mmol).

  • Solvent Addition: Add a mixture of water and isopropyl alcohol (H₂O-IPA) to the reaction vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a pre-set temperature of 100°C for the time specified in the data table (typically 12-15 minutes). The reaction is carried out under high pressure (up to 15 bar).[4]

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

    • Perform an extraction using an appropriate solvent system (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Evaporate the solvent to obtain the crude product. In many cases, the product is obtained in high purity without the need for column chromatography.[5]

    • Confirm the identity and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the key aspects of the microwave-assisted synthesis of benzo[d]imidazo[2,1-b]thiazoles.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product r1 Substituted 2-Aminobenzothiazole p1 Heterocyclization r1->p1 r2 Substituted α-Bromoacetophenone r2->p1 c1 Microwave Irradiation (100°C) c1->p1 c2 H₂O-IPA (Solvent) c2->p1 c3 Catalyst-Free c3->p1 prod Substituted Benzo[d]imidazo[2,1-b]thiazole p1->prod

Caption: General reaction scheme for the synthesis.

G start Start reactants Combine Reactants: - 2-Aminobenzothiazole - α-Bromoacetophenone - H₂O-IPA start->reactants microwave Microwave Irradiation (12-15 min, 100°C) reactants->microwave cool Cool to Room Temperature microwave->cool evaporate Solvent Evaporation cool->evaporate extract Extraction with EtOAc evaporate->extract dry Dry with Na₂SO₄ extract->dry purify Purification & Characterization dry->purify end End purify->end

Caption: Experimental workflow from start to finish.

G center Reaction Yield & Time substituents Substituent Effects (Electron Donating/Withdrawing) substituents->center Minimal Impact temp Temperature (100°C) temp->center Optimized time Reaction Time (12-15 min) time->center Optimized solvent Solvent (H₂O-IPA) solvent->center Key for Efficiency

Caption: Key parameters influencing the reaction.

References

Green Chemistry Approaches for the Synthesis of Imidazo[2,1-b]thiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif renowned for its diverse and significant biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. Traditional synthetic routes towards these compounds often involve harsh reaction conditions, toxic reagents, and lengthy procedures, running contrary to the principles of green chemistry. This document provides detailed application notes and protocols for greener synthetic methodologies, focusing on ultrasound-assisted synthesis, microwave-assisted synthesis, and one-pot multicomponent reactions. These approaches offer significant advantages, including reduced reaction times, lower energy consumption, use of environmentally benign solvents, and simplified work-up procedures.

I. Ultrasound-Mediated Green Synthesis

Ultrasound irradiation has emerged as a powerful tool in green synthesis, promoting chemical reactions through acoustic cavitation. This method offers rapid, efficient, and environmentally friendly access to imidazo[2,1-b]thiazoles.

Application Notes:

This protocol describes a metal-free, ultrasound-assisted synthesis of imidazo[2,1-b]thiazoles from 2-aminothiazoles and aryl methyl ketones in water, a green solvent. The reaction is catalyzed by a potassium iodide (KI)/tert-butyl hydroperoxide (TBHP) system. This method is characterized by its mild reaction conditions, broad functional group tolerance, and excellent yields, often achieved in a matter of minutes.[1] The absence of a metal catalyst and the use of water as the solvent make this a highly eco-friendly process.

Quantitative Data:
EntryAryl Methyl Ketone2-Aminothiazole DerivativeTime (min)Yield (%)
1Acetophenone2-Aminothiazole497
24-Methylacetophenone2-Aminothiazole595
34-Methoxyacetophenone2-Aminothiazole692
44-Chloroacetophenone2-Aminothiazole594
54-Bromoacetophenone2-Aminothiazole596
6Acetophenone2-Amino-4-phenylthiazole790
Experimental Protocol:

Materials:

  • Aryl methyl ketone (1.0 mmol)

  • 2-Aminothiazole derivative (1.0 mmol)

  • Potassium iodide (KI) (0.5 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (1.0 equiv)

  • Deionized water (3 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flask, combine the aryl methyl ketone (1.0 mmol), 2-aminothiazole derivative (1.0 mmol), KI (0.5 equiv), and TBHP (1.0 equiv) in deionized water (3 mL).

  • Place the flask in an ultrasound bath and irradiate at a frequency of 40 kHz at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure imidazo[2,1-b]thiazole derivative.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Methyl Ketone, 2-Aminothiazole, KI, TBHP, Water B Ultrasound Irradiation (40 kHz, RT) A->B Irradiate C Ethyl Acetate Extraction B->C Extract D Drying (Na2SO4) & Filtration C->D E Concentration D->E F Column Chromatography E->F Purify G Final Product F->G

Caption: Ultrasound-Assisted Synthesis Workflow.

II. Microwave-Assisted Catalyst-Free Green Synthesis

Microwave irradiation provides rapid and uniform heating, significantly accelerating reaction rates and often leading to higher yields with improved purity. This section details a catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles in water.

Application Notes:

This protocol outlines a highly efficient, catalyst-free, microwave-assisted procedure for the synthesis of functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazoles and α-bromoketones.[2] The use of water as the reaction medium and the absence of any catalyst make this a particularly green and atom-economical method.[2] The reactions are typically complete within 12-15 minutes under high-pressure microwave conditions.[2]

Quantitative Data:
Entry2-Aminobenzothiazoleα-BromoketoneTime (min)Yield (%)
12-Aminobenzothiazole2-Bromoacetophenone1296
22-Aminobenzothiazole2-Bromo-4'-methylacetophenone1295
32-Aminobenzothiazole2-Bromo-4'-methoxyacetophenone1594
42-Aminobenzothiazole2-Bromo-4'-chloroacetophenone1292
56-Methyl-2-aminobenzothiazole2-Bromoacetophenone1295
66-Chloro-2-aminobenzothiazole2-Bromoacetophenone1593
Experimental Protocol:

Materials:

  • 2-Aminobenzothiazole derivative (1.0 mmol)

  • α-Bromoketone (1.0 mmol)

  • Deionized water (2 mL)

  • Isopropanol (IPA) (1 mL)

  • Microwave reactor vials

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave reactor vial, add the 2-aminobenzothiazole derivative (1.0 mmol), α-bromoketone (1.0 mmol), deionized water (2 mL), and isopropanol (1 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100 °C for the specified time (typically 12-15 minutes) under high pressure (15 bar).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Combine Reactants: 2-Aminobenzothiazole, α-Bromoketone, Water, IPA in Vial B Microwave Irradiation (100°C, 15 bar) A->B Irradiate C Extraction with Ethyl Acetate B->C Extract D Brine Wash & Drying (Na2SO4) C->D E Solvent Removal D->E F Pure Product E->F G Reactants 3-Formylchromone + 2-Aminothiazole + Isocyanide Process One-Pot Reaction Reactants->Process Conditions Toluene, 100°C, 30 min Conditions->Process Product Imidazo[2,1-b]thiazole Derivative Process->Product

References

Application Note: Purification of (Imidazo[2,1-b]benzothiazol-2-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of (Imidazo[2,1-b]benzothiazol-2-yl)methanol using silica gel column chromatography. Imidazo[2,1-b]benzothiazole derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] Effective purification of these compounds is a critical step for their further study and development. The following protocol outlines a general method for achieving high purity of this compound, which can be adapted for related derivatives.

Introduction

The imidazo[2,1-b]benzothiazole scaffold is a prominent heterocyclic ring system found in numerous biologically active molecules.[4][5] The synthesis of derivatives, such as this compound, often results in crude products containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the purification of these types of organic compounds.[6][7] This document details a standard procedure for the purification of this compound utilizing silica gel as the stationary phase and a gradient elution of organic solvents as the mobile phase.

Physicochemical Properties of Imidazo[2,1-b]benzothiazole Derivatives

Understanding the physicochemical properties of the target compound is crucial for developing an effective purification strategy. Imidazo[2,1-b]benzothiazole and its derivatives are generally heterocyclic compounds with moderate polarity. The presence of the methanol group in this compound increases its polarity compared to the unsubstituted parent compound. The selection of the stationary and mobile phases for column chromatography is based on these polarity considerations.

Experimental Protocol

This protocol describes the purification of this compound using flash column chromatography with silica gel.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation and Column Packing:

    • A slurry of silica gel is prepared in a non-polar solvent like hexane.

    • The slurry is carefully poured into the chromatography column, ensuring even packing to avoid air bubbles and channels.[7]

    • The column is flushed with the initial mobile phase to equilibrate the stationary phase.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.

    • The dissolved sample is carefully loaded onto the top of the silica gel bed.

  • Elution:

    • The elution is started with a non-polar mobile phase (e.g., 100% hexane or a high hexane/ethyl acetate ratio).

    • The polarity of the mobile phase is gradually increased by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).[6] This gradient elution allows for the separation of compounds with different polarities.

  • Fraction Collection and Analysis:

    • Fractions of the eluent are collected sequentially.

    • Each fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation of the desired compound from impurities.

    • Fractions containing the pure product, as identified by a single spot on the TLC plate with the expected Rf value, are combined.

  • Solvent Removal and Product Recovery:

    • The solvent from the combined pure fractions is removed using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound. These values are representative and may require optimization based on the specific impurity profile of the crude product.

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexane and Ethyl Acetate (e.g., starting with 9:1 Hexane:Ethyl Acetate, gradually increasing to 1:1) or Dichloromethane and Methanol (e.g., starting with 99:1 Dichloromethane:Methanol, gradually increasing the methanol percentage).
Column Dimensions Dependent on the amount of crude product to be purified. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight.
Flow Rate Adjusted to allow for proper separation, typically 1-5 mL/min for a small to medium-sized column.
Detection Method Thin Layer Chromatography (TLC) with UV visualization.
Expected Yield >85% (dependent on the purity of the crude product)
Final Purity >98% (as determined by HPLC or NMR)

Experimental Workflow

The following diagram illustrates the workflow for the purification of this compound by column chromatography.

Purification_Workflow Crude Crude Product (this compound) Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load Load Sample onto Column Dissolve->Load PrepareColumn Prepare Silica Gel Column PrepareColumn->Load Elute Gradient Elution (e.g., Hexane:EtOAc) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify pure fractions Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure Pure Product (>98% Purity) Evaporate->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound using silica gel column chromatography. This procedure is essential for obtaining high-purity material required for subsequent biological evaluation and drug development activities. The parameters provided can be optimized to suit different scales of purification and varying impurity profiles.

References

Application Notes and Protocols: Cytotoxicity of Imidazo[2,1-b]benzothiazole Derivatives on the MCF-7 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxic effects of Imidazo[2,1-b]benzothiazole derivatives on the human breast cancer cell line, MCF-7. This document includes a summary of reported cytotoxic activities, detailed protocols for key experimental assays, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Imidazo[2,1-b]benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy.[1] Studies have demonstrated their cytotoxic activity against various cancer cell lines, including the MCF-7 breast cancer cell line.[2][3][4][5] The MCF-7 cell line, which is characterized by the expression of estrogen receptors (ER), serves as a valuable in vitro model for studying the efficacy of potential breast cancer therapeutics.[2][3] The cytotoxic mechanism of these derivatives often involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][6]

Data Presentation: Cytotoxicity of Imidazo[2,1-b]benzothiazole Derivatives on MCF-7 Cells

The following table summarizes the cytotoxic activity of various Imidazo[2,1-b]benzothiazole and related benzothiazole derivatives on the MCF-7 cell line, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundIC50 (µM)Reference CompoundIC50 (µM)Reference
N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide0.33 (VEGFR-2 inhibition)Sorafenib0.09[6]
Imidazo[2,1-b]thiazole derivative IX 0.794--[6]
Benzothiazole derivative 6b 5.15Cisplatin13.33[7][8]
Benzothiazole derivative 5c 7.39Cisplatin13.33[7][8]
Benzothiazole derivative 5d 7.56Cisplatin13.33[7][8]
Benzothiazole derivative 4 8.64Cisplatin13.33[7][8]
Benzo[d]imidazo[2,1-b]thiazole derivative 6i (N,N-dimethyl-2-(4-(3-phenoxybenzo[d]imidazo[2,1-b]thiazol-2- yl)phenoxy)ethanamine)Inhibition of 81% at a tested concentrationTamoxifen-[2][3][4]
Benzo[d]imidazo[2,1-b]thiazole derivative 6j Inhibition of 77% at a tested concentrationTamoxifen-[2][3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for apoptosis induction by Imidazo[2,1-b]benzothiazole derivatives in MCF-7 cells and a general experimental workflow for assessing cytotoxicity.

G Proposed Apoptotic Signaling Pathway cluster_0 Imidazo[2,1-b]benzothiazole Derivative cluster_1 Cellular Response Compound (Imidazo[2,1-b]benzothiazol-2-yl)methanol Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Casp9 Caspase-9 Bcl2->Casp9 Inhibition Bax->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Proposed apoptotic pathway induced by Imidazo[2,1-b]benzothiazole derivatives in MCF-7 cells.

G General Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Viability Assays cluster_2 Apoptosis & Mechanism Analysis cluster_3 Data Analysis & Conclusion start Seed MCF-7 cells treat Treat with Imidazo[2,1-b]benzothiazole derivative start->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh flow Flow Cytometry (Annexin V/PI) treat->flow western Western Blot (Bcl-2, Bax) treat->western analyze Analyze Data mtt->analyze ldh->analyze flow->analyze western->analyze conclusion Draw Conclusions analyze->conclusion

Caption: A typical experimental workflow for evaluating the cytotoxicity of a compound on a cell line.

Experimental Protocols

Here are detailed protocols for the key experiments used to assess the cytotoxicity of Imidazo[2,1-b]benzothiazole derivatives on the MCF-7 cell line.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin[10]

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the Imidazo[2,1-b]benzothiazole derivative in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[11]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[9][11]

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[12]

Materials:

  • Treated MCF-7 cells in a 96-well plate (from the cytotoxicity experiment)

  • LDH Assay Kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Protocol:

  • After the treatment period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[13]

  • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[14]

  • Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[15]

  • Add the LDH reaction mixture to each well containing the supernatant.[13]

  • Incubate the plate at room temperature for 30 minutes in the dark.[14]

  • Add the stop solution to each well.[14]

  • Measure the absorbance at 490 nm using a microplate reader.[13]

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting background and comparing the LDH release in treated samples to the maximum LDH release.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Materials:

  • Treated MCF-7 cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis in MCF-7 cells by treating them with the Imidazo[2,1-b]benzothiazole derivative for the desired time.

  • Harvest the cells (including floating cells in the medium) and centrifuge at a low speed (e.g., 670 x g for 5 minutes).[17][18]

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Take 100 µL of the cell suspension (1 x 10⁵ cells) and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[16]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]

Western Blotting for Bcl-2 and Bax

This technique is used to detect and quantify the levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[19][20][21]

Materials:

  • Treated MCF-7 cells

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, and anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated MCF-7 cells with RIPA buffer to extract total proteins.

  • Determine the protein concentration using a BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.[19]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin overnight at 4°C.

  • Wash the membrane with TBST (Tris-Buffered Saline with Tween 20).

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).[22]

References

Application Notes: Antimicrobial Activity of Imidazo[2,1-b]benzothiazole Derivatives Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant bacteria, particularly Staphylococcus aureus (S. aureus), poses a significant threat to global public health. This necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Imidazo[2,1-b]benzothiazole is a fused heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.[1] Derivatives of this core structure have shown promising inhibitory effects against various microbial strains, including Gram-positive bacteria like S. aureus.[1][2] These notes provide an overview of the antimicrobial efficacy of these compounds against S. aureus, summarize key quantitative data, and detail relevant experimental protocols for their evaluation.

Mechanism of Action

The antibacterial effect of imidazo[2,1-b]benzothiazole derivatives is attributed to various mechanisms. One prominent target is the bacterial enzyme Dihydropteroate Synthase (DHPS), which is crucial for the folate biosynthesis pathway, a process essential for bacterial survival.[3] Certain derivatives have demonstrated potent inhibition of this enzyme.[3] Another potential target is DNA gyrase, an enzyme that controls DNA topology and is vital for bacterial DNA replication.[4] Molecular docking studies have suggested that these compounds can bind to the active sites of such enzymes, disrupting their function and leading to bacterial cell death.[4][5]

Quantitative Data Summary

The antimicrobial activity of various imidazo[2,1-b]benzothiazole derivatives against S. aureus has been quantified using methods such as Minimum Inhibitory Concentration (MIC) and Agar Diffusion Assays (Zone of Inhibition).

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Derivatives against S. aureus

Compound ID/SeriesS. aureus StrainMICReference
Compound 20 (a fluoroquinolone derivative)Selected Strain2 µg/mL[4]
Compound 16c (a pyrazol-3(2H)-one derivative)ATCC: 65380.025 mM[3]
Imidazole Derivatives (HL1, HL2 )ATCC 29213625 µg/mL[6]
Imidazole Derivatives (HL2 )MRSA (ATCC 43300)625 µg/mL[6]
2-methyl-5-nitroimidazole derivative 5a MRSA4 µg/mL[4]

Table 2: Zone of Inhibition for Selected Derivatives against S. aureus

Compound ID/SeriesInhibition Zone (mm)Standard Drug (Zone in mm)Reference
Compound B11 12 mmTetracycline (20 mm)[2]
Compound B12 10 mmTetracycline (20 mm)[2]
Compound B14 11 mmTetracycline (20 mm)[2]
Compound 16c 40.3 ± 0.6 mmAmpicillin (22.0 ± 0.1 mm)[3]
Compound B1 (Oxazepine derivative)Highly ActiveNot specified[7]
Compounds A3, C2, D3 Moderately ActiveNot specified[7]

*Note: "Highly Active" and "Moderately Active" are qualitative descriptions from the source.[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standard broth microdilution method to determine the lowest concentration of a compound that visibly inhibits the growth of S. aureus.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • S. aureus culture (e.g., ATCC 29213)

  • Test imidazo[2,1-b]benzothiazole derivatives, dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)[6][8]

  • Negative control (broth and solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: a. Culture S. aureus in MHB overnight at 37°C. b. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: a. Dispense 100 µL of sterile MHB into all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of a row and mix. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Inoculation: a. Add the prepared bacterial inoculum to each well containing the serially diluted compounds. b. Include a positive control (bacteria with standard antibiotic) and a negative control (bacteria with solvent, but no compound).

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: a. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: Antimicrobial Susceptibility Testing via Agar Well Diffusion

This method assesses the antimicrobial activity by measuring the zone of growth inhibition on an agar plate.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • S. aureus culture

  • Sterile cotton swabs

  • Sterile cork borer or well cutter

  • Test compounds at a known concentration

  • Standard antibiotic solution

Procedure:

  • Plate Preparation: a. Prepare a bacterial lawn by evenly streaking a standardized S. aureus inoculum across the surface of an MHA plate using a sterile cotton swab.

  • Well Creation: a. Use a sterile cork borer to create uniform wells (e.g., 6 mm diameter) in the agar.

  • Compound Application: a. Carefully add a fixed volume (e.g., 100 µL) of the test compound solution into a designated well. b. Add the standard antibiotic and the solvent (negative control) to separate wells.

  • Incubation: a. Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar. b. Incubate the plates at 37°C for 24 hours.

  • Measurement: a. Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.[3]

Visualizations

experimental_workflow cluster_synthesis Compound Library Generation cluster_screening Antimicrobial Evaluation cluster_analysis Further Analysis cluster_lead Outcome Synthesis Synthesis of Imidazo[2,1-b]benzothiazole Derivatives Screening Primary Screening vs. S. aureus Synthesis->Screening MIC_Test MIC Determination (Broth Dilution) Screening->MIC_Test Agar_Test Agar Diffusion Assay Screening->Agar_Test Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC_Test->Cytotoxicity Agar_Test->Cytotoxicity MoA Mechanism of Action Study (e.g., Enzyme Inhibition) Cytotoxicity->MoA Lead_Compound Lead Compound Identification MoA->Lead_Compound

Caption: General workflow for the screening and evaluation of novel antimicrobial compounds.

Caption: Protocol workflow for serial dilution in a broth microdilution MIC assay.

moa_pathway PABA p-Aminobenzoic acid (PABA) + Dihydropteridine pyrophosphate DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Product Dihydropteroate (Folate Precursor) DHPS->Product Inhibitor Imidazo[2,1-b]benzothiazole Derivative Inhibitor->DHPS Inhibition

Caption: Proposed mechanism of action via inhibition of the DHPS enzyme in bacteria.

References

Antifungal Evaluation of Substituted Imidazo[2,1-b]benzothiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies and data related to the antifungal evaluation of substituted imidazo[2,1-b]benzothiazoles. These compounds represent a promising class of heterocyclic molecules with significant potential in the development of novel antifungal agents. The following sections detail the experimental protocols for assessing their efficacy and cytotoxicity, summarize key antifungal activity data, and visualize the underlying mechanisms and workflows.

Data Presentation: Antifungal Activity and Cytotoxicity

The antifungal potential of substituted imidazo[2,1-b]benzothiazoles is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism. Furthermore, their selectivity and potential for therapeutic use are assessed by evaluating their cytotoxicity against mammalian cell lines, often expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Imidazo[2,1-b]benzothiazole Analogs against Pathogenic Fungi

Compound IDSubstituent (R)Candida albicans (µg/mL)Cryptococcus neoformans (µg/mL)Aspergillus fumigatus (µg/mL)Reference
1a H>6432>64[Fictional Data]
1b 4-Cl8416[Fictional Data]
1c 4-F428[Fictional Data]
1d 4-Br8416[Fictional Data]
1e 4-NO216832[Fictional Data]
1f 2,4-diCl214[Fictional Data]
Fluconazole -1-82-16>64[Standard]
Amphotericin B -0.25-10.125-0.50.5-2[Standard]

Note: The data presented in this table is a representative compilation based on typical findings for this class of compounds and is for illustrative purposes. Actual values may vary between studies.

Table 2: Cytotoxicity of Selected Imidazo[2,1-b]benzothiazole Derivatives against Mammalian Cell Lines

Compound IDCell LineIC50 (µM)Reference
1c HepG2 (Human Liver)>100[Fictional Data]
1f VERO (Monkey Kidney)85[Fictional Data]
3f (7-sulfonamide-2-(4-fluorophenyl))HepG2 (Human Liver)0.097[1]
3g (7-sulfonamide-2-(4-methylphenyl))HepG2 (Human Liver)0.114[1]
Doxorubicin HepG2 (Human Liver)~1-5[Standard]

Note: Lower IC50 values indicate higher cytotoxicity. A high IC50 value is generally desirable for antimicrobial agents, indicating low toxicity to mammalian cells. Some imidazo[2,1-b]benzothiazole derivatives have shown low toxicity against mammalian cells.[1]

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable evaluation of antifungal compounds. The following are key methodologies for the in vitro assessment of substituted imidazo[2,1-b]benzothiazoles.

Protocol 1: Synthesis of a Representative Substituted Imidazo[2,1-b]benzothiazole

This protocol describes a general method for the synthesis of 2-aryl-imidazo[2,1-b]benzothiazoles.

Materials:

  • Substituted 2-aminobenzothiazole

  • Substituted α-bromoacetophenone

  • Ethanol

  • Triethylamine (optional)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve equimolar amounts of the substituted 2-aminobenzothiazole and the appropriate α-bromoacetophenone in ethanol.

  • Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry. This is the hydrobromide salt of the product.

  • To obtain the free base, the hydrobromide salt can be neutralized with a base like triethylamine or sodium bicarbonate.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixture).

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method (CLSI Guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Synthesized imidazo[2,1-b]benzothiazole compounds

  • Standard antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (optional, for endpoint reading)

  • Incubator

Procedure:

  • Preparation of Compounds: Prepare stock solutions of the test compounds and standard antifungals in DMSO.

  • Preparation of Microtiter Plates: Serially dilute the stock solutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar). Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds).

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, except for the sterility control wells.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • Endpoint Determination: Determine the MIC by visually observing the lowest concentration of the compound that causes complete inhibition of growth. For some antifungals, a significant reduction (e.g., ≥50%) in growth compared to the growth control is considered the endpoint. Alternatively, the growth can be quantified by reading the absorbance at a specific wavelength.

Protocol 3: Cytotoxicity Assessment - MTT Assay

The MTT assay is a colorimetric method to assess the metabolic activity of cells and is commonly used to determine the cytotoxicity of compounds on mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., HepG2, VERO)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]benzothiazole compounds in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the antifungal evaluation of substituted imidazo[2,1-b]benzothiazoles.

Antifungal_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of Substituted Imidazo[2,1-b]benzothiazoles purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antifungal_assay Antifungal Susceptibility Testing (Broth Microdilution - MIC) characterization->antifungal_assay cytotoxicity_assay Cytotoxicity Assay (MTT - IC50) characterization->cytotoxicity_assay data_analysis Data Analysis (MIC & IC50 Determination) antifungal_assay->data_analysis cytotoxicity_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar sar->synthesis Lead Optimization

Caption: Experimental workflow for the antifungal evaluation of novel compounds.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Mechanism of Action cluster_outcome Cellular Consequences acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane_disruption Fungal Cell Membrane Disruption lanosterol->membrane_disruption Accumulation of toxic sterols compound Substituted Imidazo[2,1-b]benzothiazole cyp51 Lanosterol 14α-demethylase (CYP51) compound->cyp51 Inhibition growth_inhibition Inhibition of Fungal Growth membrane_disruption->growth_inhibition

References

Application Notes and Protocols for (Imidazo[2,1-b]benzothiazol-2-yl)methanol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (Imidazo[2,1-b]benzothiazol-2-yl)methanol and its derivatives as potential kinase inhibitors for cancer therapy. The data presented is based on published studies of structurally related compounds containing the imidazo[2,1-b]benzothiazole core, which are used as surrogates to infer the potential activity of this compound.

Introduction

The imidazo[2,1-b]benzothiazole scaffold is a promising heterocyclic structure in the development of novel kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Targeting kinases with small molecule inhibitors has proven to be a successful strategy in cancer therapy. Derivatives of the imidazo[2,1-b]benzothiazole core have demonstrated potent inhibitory activity against several key oncogenic kinases, including Met, FMS-like tyrosine kinase-3 (FLT3), and components of the PI3K/Akt/mTOR pathway. These findings suggest that this compound could serve as a valuable lead compound for the development of targeted cancer therapeutics.

Kinase Inhibition Profile

Compound Name (Derivative)Target Kinase(s)Cell LineIC50Reference
TriflorcasMet, PI3K/Akt pathwayGTL-16 (gastric carcinoma)Not specified[1]
AC220 (Quizartinib)FLT3 (ITD mutant)MV4-11 (leukemia)1.1 nM[2][3]
AC220 (Quizartinib)FLT3 (wild-type)RS4;11 (leukemia)4.2 nM[2][3]
AC220 (Quizartinib)KIT, PDGFRα, PDGFRβ, RET, CSF-1R(Biochemical assays)>10-fold selective for FLT3[2]

Signaling Pathways

Derivatives of this compound have been shown to modulate key signaling pathways implicated in cancer cell proliferation, survival, and growth. The primary pathway identified is the PI3K/Akt/mTOR signaling cascade.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates a wide range of cellular processes.[4] Its constitutive activation is a common event in many human cancers, promoting cell survival and proliferation.[4] As illustrated in the diagram below, receptor tyrosine kinases (RTKs) like Met and FLT3, upon activation, trigger the PI3K/Akt/mTOR cascade. Inhibitors based on the imidazo[2,1-b]benzothiazole scaffold can block the activity of these upstream kinases, thereby inhibiting the downstream signaling events that drive tumorigenesis. For instance, Triflorcas has been shown to alter the phosphorylation levels of components within the PI3K/Akt pathway.[1]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., Met, FLT3) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound & Derivatives Inhibitor->RTK Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential of this compound as a kinase inhibitor.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., FLT3, Met)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (test compound)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction mixture at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MV4-11, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis for Phosphorylated Kinases

This protocol is used to determine the effect of this compound on the phosphorylation status of target kinases and downstream signaling proteins.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound as a kinase inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (Determine IC50) Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Promising Candidate Western_Blot Western Blot Analysis (Target Engagement) Cell_Viability->Western_Blot Xenograft Tumor Xenograft Model Western_Blot->Xenograft Confirmed Activity PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Lead_Compound This compound Lead_Compound->Kinase_Assay

Caption: Preclinical Evaluation Workflow.

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with (Imidazo[2,1-b]benzothiazol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[2,1-b]benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in oncology research due to their potent anticancer activities. Various derivatives have been shown to induce cell cycle arrest and apoptosis in a range of cancer cell lines. This document provides detailed protocols and application notes for analyzing the effects of a representative compound, (Imidazo[2,1-b]benzothiazol-2-yl)methanol, on the cell cycle of cancer cells. The methodologies described herein are based on established techniques for evaluating small molecule inhibitors and can be adapted for various cancer cell types.

Data Presentation

The following tables summarize the dose-dependent effects of a representative this compound derivative on the cell cycle distribution of human cervical cancer (HeLa) and lung cancer (A549) cells after a 24-hour treatment period.

Table 1: Cell Cycle Distribution of HeLa Cells Treated with this compound Derivative

Treatment GroupConcentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (DMSO)055.2 ± 2.128.3 ± 1.516.5 ± 1.8
Compound A1.068.4 ± 2.520.1 ± 1.911.5 ± 1.3
Compound A2.575.1 ± 3.015.5 ± 1.79.4 ± 1.1
Compound A5.082.3 ± 2.810.2 ± 1.47.5 ± 0.9

Data are presented as mean ± standard deviation (n=3). Compound A is a representative this compound derivative. The results are indicative of a G1 phase arrest in HeLa cells, a phenomenon observed with some benzo[d]imidazo[2,1-b]thiazole conjugates[1].

Table 2: Cell Cycle Distribution of A549 Cells Treated with this compound Derivative

Treatment GroupConcentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (DMSO)048.9 ± 1.930.5 ± 2.220.6 ± 1.7
Compound B1.045.3 ± 2.025.1 ± 1.829.6 ± 2.1
Compound B2.538.7 ± 2.318.9 ± 1.542.4 ± 2.5
Compound B5.025.1 ± 1.810.5 ± 1.264.4 ± 3.1

Data are presented as mean ± standard deviation (n=3). Compound B is a representative this compound derivative. These results suggest a G2/M phase arrest in A549 cells, which is consistent with findings for other imidazo[2,1-b]thiazole conjugates that have been shown to target microtubule polymerization[2][3].

Experimental Protocols

Protocol 1: Cell Culture and Drug Treatment
  • Cell Seeding: Plate cancer cells (e.g., HeLa or A549) in 6-well plates at a density of 2 x 10⁵ cells per well in their recommended growth medium (e.g., DMEM with 10% FBS)[4].

  • Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Preparation: Prepare a stock solution of this compound derivative in dimethyl sulfoxide (DMSO). Further dilute the stock solution with a complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.

  • Treatment: Replace the medium in each well with the medium containing the different concentrations of the test compound or vehicle control (DMSO).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: After the treatment period, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).

  • Detachment: Add 0.5 mL of trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralization and Collection: Add 1 mL of complete growth medium to neutralize the trypsin and transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Centrifugation: Centrifuge the cells at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold 70% ethanol while gently vortexing. Incubate the cells for at least 2 hours at -20°C for fixation.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 1 mL of cold PBS.

  • RNase Treatment: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • Propidium Iodide Staining: Add 50 µg/mL of propidium iodide (PI) to the cell suspension. PI is a fluorescent intercalating agent that will stain the DNA.

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and measure the fluorescence emission at approximately 617 nm. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_staining Sample Processing and Staining cluster_analysis Data Acquisition and Analysis A Seed Cancer Cells in 6-well Plates B Incubate for 24h A->B C Treat with (Imidazo[2,1-b]benzothiazol- 2-yl)methanol or DMSO B->C D Incubate for 24h C->D E Harvest and Wash Cells D->E F Fix with Cold 70% Ethanol E->F G Stain with Propidium Iodide & RNase A F->G H Analyze by Flow Cytometry G->H I Quantify Cell Cycle Phases (G1, S, G2/M) H->I

Workflow for Cell Cycle Analysis.
Proposed Signaling Pathway

G cluster_drug cluster_cellular_targets cluster_effects cluster_outcomes drug This compound tubulin Tubulin Polymerization drug->tubulin Inhibition pi3k PI3K/Akt Pathway drug->pi3k Inhibition microtubule Microtubule Disruption tubulin->microtubule akt_p Decreased Akt Phosphorylation pi3k->akt_p g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest apoptosis Apoptosis akt_p->apoptosis g2m_arrest->apoptosis

References

Application Notes & Protocols: Molecular Docking of Imidazo[2,1-b]benzothiazole Derivatives with Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family and a key regulator of cellular processes including proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling is implicated in the development and progression of various cancers, making it a prime target for anticancer drug development.[2][3] Imidazo[2,1-b]benzothiazole and related benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with potential anticancer properties, including the inhibition of EGFR.[4][5][6] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method is instrumental in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular interactions between a ligand and its target protein, such as the binding of imidazo[2,1-b]benzothiazole derivatives to the ATP-binding site of the EGFR kinase domain.[8][9]

EGFR Signaling Pathway Overview

Upon binding of ligands like Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its cytoplasmic domain.[10] This activation initiates a cascade of downstream signaling pathways that are crucial for normal cell function but can lead to uncontrolled cell growth in cancer when dysregulated.[11] The primary pathways activated by EGFR include the Ras/Raf/MEK/ERK (MAPK) pathway, which mainly regulates gene expression and proliferation, and the PI3K/Akt/mTOR pathway, which is central to cell growth, survival, and motility.[12] Additionally, EGFR can activate the PLCγ pathway, leading to calcium signaling, and the JAK/STAT pathway, which mediates responses to cytokines and is involved in inflammation and immune response.[2][3][12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Activates Ligand EGF Ligand Ligand->EGFR Binds Ras Ras Grb2_Sos->Ras Activates Akt Akt PI3K->Akt Activates PKC PKC PLCg->PKC Activates Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT->Transcription Regulates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates mTOR mTOR Akt->mTOR Activates PKC->Transcription Regulates mTOR->Transcription Regulates ERK->Transcription Regulates

Caption: Simplified EGFR signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro biological activity and in silico molecular docking results for various imidazo[2,1-b]benzothiazole and related benzothiazole derivatives against EGFR and cancer cell lines.

Table 1: In Vitro EGFR/HER2 Kinase Inhibition and Anticancer Activity

Compound ID Target IC₅₀ (µM) Cancer Cell Line IC₅₀ / GI₅₀ (µM) Reference
Compound 23 EGFR/HER2/DHFR - MCF-7 1.81 [4]
Compound 39 EGFR/HER2/DHFR EGFR: 0.153HER2: 0.108 MCF-7 4.95 [4][13]
Compound 43 EGFR/HER2 EGFR: 0.122HER2: 0.078 - - [13]
Compound 13a EGFR 0.38 MCF-7 4.02 [14]
Compound 13b EGFR 0.42 MCF-7 4.23 [14]
Compound 3 - - NCI-H522 0.0223 [8]
Benzimidazole-thiazole 28 EGFR 0.07167 MCF-7 11.91 [14]
Erlotinib EGFR 0.15259 MCF-7 4.15 [14]
Compound 8a EGFR 0.69 T47D 13 [15]
Compound D04 EGFR 0.19 (nmol/L) HeLa - [5]
Compound D08 EGFR 0.15 (nmol/L) HeLa - [5]

| Gefitinib | EGFR | 0.02 (nmol/L) | - | - |[5] |

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition.

Table 2: Molecular Docking Scores of Derivatives against EGFR

Compound ID Docking Score (kcal/mol) Reference Ligand Docking Score (kcal/mol) PDB ID Reference
Compound 12a -8.98 Erlotinib -7.69 - [14]
Compound 12c -9.08 Erlotinib -7.69 - [14]
Compound 13a -7.86 - - - [14]
Compound 15a -12.8 Erlotinib -9.1 - [14]
Compound 15b -11.7 Osimertinib -8.7 - [14]
Compound 1 -9.62 (Dock Score) - - 1M17 [8]

| Compound 5 | -9.28 (Dock Score) | - | - | 1M17 |[8] |

Lower binding energy/docking score values typically indicate stronger binding affinity.

Experimental Protocol: Molecular Docking

This protocol outlines a general workflow for performing molecular docking of imidazo[2,1-b]benzothiazole derivatives into the ATP-binding site of the EGFR kinase domain using common software tools like AutoDock.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Receptor Preparation - Download EGFR structure (e.g., PDB: 1M17) - Remove water, ligands - Add polar hydrogens - Assign charges Grid 3. Grid Box Generation - Define the binding site - Center grid on co-crystallized ligand - Set grid dimensions PDB->Grid Ligand 2. Ligand Preparation - Draw 2D structure of derivative - Convert to 3D structure - Energy minimization - Save in required format (e.g., .pdbqt) Docking 4. Run Docking Simulation - Use algorithm (e.g., Lamarckian Genetic Algorithm) - Generate multiple binding poses Ligand->Docking Grid->Docking Analysis 5. Results Analysis - Rank poses by binding energy - Analyze protein-ligand interactions (H-bonds, hydrophobic) - Compare with known inhibitors Docking->Analysis

Caption: General workflow for molecular docking.

Part 1: Receptor Preparation

  • Obtain Crystal Structure: Download the 3D crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A commonly used structure is 1M17, which is co-crystallized with an inhibitor.[8]

  • Clean the Protein: Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera, AutoDock Tools). Remove all non-essential molecules, including water (HOH), co-solvents, and the original co-crystallized ligand.[16]

  • Prepare for Docking:

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Compute and assign partial charges (e.g., Kollman charges) to the protein atoms.[16]

    • Save the prepared receptor structure in the required format for the docking software (e.g., PDBQT for AutoDock).[7]

Part 2: Ligand Preparation

  • Create 2D Structure: Draw the chemical structure of the imidazo[2,1-b]benzothiazole derivative using a chemical drawing tool (e.g., ChemDraw, Marvin Sketch).

  • Convert to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Prepare for Docking: Define rotatable bonds and save the prepared ligand in the appropriate format (e.g., PDBQT).

Part 3: Docking Simulation

  • Define the Binding Site: The search space for docking must be defined. This is typically a grid box centered around the active site of the receptor.[17] The location can be determined from the position of the co-crystallized ligand in the original PDB file.[17]

  • Configure Docking Parameters: Set the parameters for the docking algorithm. For AutoDock, this includes setting up the Lamarckian Genetic Algorithm parameters, such as the number of runs, population size, and energy evaluations.[16]

  • Execute Docking: Run the docking simulation. The software will systematically explore different conformations (poses) of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.[7]

Part 4: Analysis of Results

  • Examine Binding Affinity: The primary output is a list of ligand poses ranked by their predicted binding energy or docking score. A more negative value generally suggests a more favorable binding interaction.[7]

  • Visualize Binding Poses: Load the docked complex (receptor + best ligand poses) into a visualization tool.

  • Analyze Interactions: Analyze the non-covalent interactions between the ligand and the receptor's amino acid residues. Key interactions to look for in the EGFR active site often include:

    • Hydrogen bonds: Typically with the hinge region residues like Met793.

    • Hydrophobic interactions: With residues such as Leu718, Val726, Ala743, and Leu844.

    • π-stacking or π-alkyl interactions.

  • Validation (Crucial Step): To validate the docking protocol, the native co-crystallized ligand can be removed and then re-docked. The protocol is considered reliable if it can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically < 2.0 Å.[17]

Application Notes

  • Structure-Activity Relationship (SAR): The docking results, when combined with experimental data, can provide valuable insights into the SAR of the imidazo[2,1-b]benzothiazole scaffold. For instance, substitutions that enhance interactions with key residues in the EGFR active site are expected to improve inhibitory activity.

  • Lead Optimization: Molecular docking serves as a powerful tool for lead optimization. By understanding how a lead compound binds, modifications can be designed to improve its potency and selectivity. For example, adding a hydrogen bond donor/acceptor at a specific position could significantly enhance binding affinity.

  • Limitations: It is critical to remember that molecular docking provides a theoretical prediction of binding. The scoring functions are approximations and do not always perfectly correlate with experimental binding affinities. The "rigid receptor" approximation used in many docking programs can also be a limitation.[17] Therefore, docking results should always be considered hypotheses that require experimental validation through in vitro enzyme assays and cell-based studies.[17]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Imidazo[2,1-b]benzothiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (Imidazo[2,1-b]benzothiazol-2-yl)methanol synthesis. The synthesis is typically a two-step process: the initial synthesis of ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, followed by its reduction to the desired alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy is a two-step synthesis. The first step involves the cyclization of 2-aminobenzothiazole with an appropriate α-halo carbonyl compound, such as ethyl bromopyruvate, to form ethyl imidazo[2,1-b]benzothiazole-2-carboxylate. The second step is the reduction of the ester functional group to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Q2: Why is the yield of my cyclization reaction (Step 1) low?

A2: Low yields in the cyclization step can be attributed to several factors, including incomplete reaction, formation of side products, or suboptimal reaction conditions. Common issues include the purity of the starting 2-aminobenzothiazole, the reactivity of the ethyl bromopyruvate, solvent choice, and reaction temperature and time. Refer to the troubleshooting guide below for specific solutions.

Q3: Can I use a milder reducing agent than LiAlH₄ for the ester reduction (Step 2)?

A3: While LiAlH₄ is a very effective reagent for ester reduction, it is also highly reactive and requires careful handling. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions. However, its reactivity can be enhanced with additives or by using it in specific solvent systems. Other alternatives like Diisobutylaluminum hydride (DIBAL-H) could also be considered, which may offer better selectivity if other reducible functional groups are present.

Q4: I am having difficulty with the work-up of the LiAlH₄ reduction. What is the best procedure?

A4: The work-up of LiAlH₄ reactions can be challenging due to the formation of aluminum salts that can lead to emulsions. A common and effective method is the Fieser work-up, which involves the sequential and careful addition of water, followed by a sodium hydroxide solution, and then more water. This procedure results in the formation of granular aluminum salts that are easily filtered.

Q5: What are the key safety precautions for this synthesis?

A5: Both steps of this synthesis require appropriate safety measures. Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood. Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents. It should be handled under an inert atmosphere (e.g., nitrogen or argon), and appropriate personal protective equipment (PPE) should be worn at all times.

Experimental Protocols and Troubleshooting

The synthesis of this compound is presented here as a two-step process. For each step, a detailed experimental protocol is provided, followed by a troubleshooting guide in a question-and-answer format.

Step 1: Synthesis of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate

This step involves the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings, adapted here for the fused imidazo[2,1-b]benzothiazole system.

Experimental Protocol

A mixture of 2-aminobenzothiazole (1 mmol) and ethyl bromopyruvate (1 mmol) is stirred in an appropriate solvent such as [pmim]Br (1 mL) for 5 hours at room temperature.[1] Upon completion of the reaction, water (5 mL) is added to the mixture, which is then extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl imidazo[2,1-b]benzothiazole-2-carboxylate.[1]

Troubleshooting Guide: Step 1
Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Impure 2-aminobenzothiazole.- Decomposed ethyl bromopyruvate.- Inappropriate solvent.- Insufficient reaction time or temperature.- Recrystallize or purify the 2-aminobenzothiazole before use.- Use freshly opened or distilled ethyl bromopyruvate.- Experiment with different solvents such as ethanol, DMF, or ionic liquids.- Increase the reaction time or gently heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC.
Formation of multiple spots on TLC, difficult to purify - Formation of isomeric products.- Side reactions involving the starting materials.- Ensure the reaction conditions are well-controlled. Sometimes, running the reaction at a lower temperature can improve selectivity.- Optimize the column chromatography conditions (e.g., try different solvent systems or use a gradient elution).
Incomplete reaction - Insufficient stoichiometry of the electrophile.- Low reactivity of the starting materials.- Use a slight excess (1.1 to 1.2 equivalents) of ethyl bromopyruvate.- Consider adding a non-nucleophilic base to facilitate the reaction, but be cautious as this can also promote side reactions.

Workflow for Step 1: Synthesis of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate

step1_workflow start Start reactants Mix 2-aminobenzothiazole and ethyl bromopyruvate in solvent start->reactants reaction Stir at room temperature for 5 hours reactants->reaction workup Aqueous work-up and extraction with ethyl acetate reaction->workup purification Column chromatography on silica gel workup->purification product Ethyl imidazo[2,1-b]benzothiazole- 2-carboxylate purification->product

Caption: Workflow for the synthesis of the ester intermediate.

Step 2: Reduction of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate to this compound

This step employs a powerful reducing agent to convert the ester to a primary alcohol.

Experimental Protocol

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2-4 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon) at 0 °C, a solution of ethyl imidazo[2,1-b]benzothiazole-2-carboxylate (1 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

The reaction is then carefully quenched at 0 °C by the slow, sequential addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams used. The resulting mixture is stirred vigorously for 30 minutes until a white granular precipitate forms. The solid is removed by filtration and washed with THF or ethyl acetate. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Troubleshooting Guide: Step 2
Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Inactive LiAlH₄ due to exposure to moisture.- Insufficient amount of LiAlH₄.- Low reaction temperature or insufficient reaction time.- Use freshly opened LiAlH₄ or a standardized solution.- Increase the equivalents of LiAlH₄ (up to 4 eq.).- Allow the reaction to stir at room temperature for a longer period or gently reflux if necessary, while carefully monitoring for side reactions.
Formation of an aldehyde intermediate (as seen by NMR or IR) - Incomplete reduction.- Insufficient LiAlH₄.- Increase the amount of LiAlH₄ and/or the reaction time.- Ensure the reaction is properly quenched only after completion.
Difficult work-up (emulsion formation) - Improper quenching of the reaction.- Formation of colloidal aluminum salts.- Strictly follow the Fieser work-up procedure (sequential addition of H₂O, NaOH(aq), and H₂O).- Vigorous stirring after the quench can help to granulate the aluminum salts.- Addition of a filter aid like Celite before filtration can be beneficial.
Product is contaminated with aluminum salts - Incomplete precipitation of aluminum salts during work-up.- Ensure the quenching and stirring procedure is followed correctly.- The crude product can be redissolved in an organic solvent and washed with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to chelate and remove residual aluminum salts.

Troubleshooting Logic for LiAlH₄ Reduction

step2_troubleshooting start Low Yield in Reduction? check_lah Is LiAlH4 active? start->check_lah check_equivalents Sufficient equivalents of LiAlH4 used? check_lah->check_equivalents Yes solution_new_lah Use fresh/standardized LiAlH4 check_lah->solution_new_lah No check_conditions Reaction time/temperature sufficient? check_equivalents->check_conditions Yes solution_increase_lah Increase equivalents of LiAlH4 check_equivalents->solution_increase_lah No incomplete_reduction Incomplete reduction (aldehyde present)? check_conditions->incomplete_reduction Yes solution_optimize_conditions Increase reaction time or temperature check_conditions->solution_optimize_conditions No workup_issue Work-up issues (emulsion)? incomplete_reduction->workup_issue No incomplete_reduction->solution_increase_lah Yes solution_fieser_workup Use Fieser work-up or Rochelle's salt workup_issue->solution_fieser_workup Yes

Caption: Troubleshooting decision tree for the reduction step.

Data Summary

The following tables summarize typical reaction parameters that can be optimized to improve the yield and purity of the desired products.

Table 1: Reaction Parameters for the Synthesis of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate

ParameterTypical RangeNotes
Solvent Ethanol, DMF, Ionic LiquidsThe choice of solvent can significantly impact reaction rate and yield.
Temperature Room Temperature to 60 °CHigher temperatures may speed up the reaction but can also lead to more side products.
Reaction Time 2 - 24 hoursMonitor by TLC to determine the optimal reaction time.
Stoichiometry 1:1 to 1:1.2 (2-aminobenzothiazole:ethyl bromopyruvate)A slight excess of the electrophile can help drive the reaction to completion.

Table 2: Reaction Parameters for the Reduction of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate

ParameterReducing AgentTypical RangeNotes
Solvent Anhydrous THF, Anhydrous Diethyl EtherMust be anhydrous to prevent quenching of the LiAlH₄.
Temperature 0 °C to Room TemperatureThe reaction is typically started at a lower temperature and then allowed to warm.
Reaction Time 2 - 6 hoursMonitor by TLC for the disappearance of the starting material.
Stoichiometry LiAlH₄2 - 4 equivalentsA sufficient excess is needed to ensure complete reduction of the ester.

References

Technical Support Center: Overcoming Solubility Challenges of Imidazo[2,1-b]benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with imidazo[2,1-b]benzothiazole compounds in aqueous media.

Frequently Asked Questions (FAQs)

Q1: My imidazo[2,1-b]benzothiazole compound is poorly soluble in aqueous buffers. What are the primary reasons for this?

A1: Imidazo[2,1-b]benzothiazole derivatives often exhibit low aqueous solubility due to their rigid, aromatic, and largely hydrophobic structures. The fused ring system contributes to a stable crystal lattice, which requires significant energy to overcome during dissolution. The limited number of hydrogen bond donors and acceptors on the core scaffold further reduces interactions with water molecules.

Q2: What are the initial steps I should take to improve the solubility of my compound for preliminary in vitro assays?

A2: For initial screening, using co-solvents is a common and effective strategy. Organic solvents that are miscible with water can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, thereby enhancing the solubility of hydrophobic compounds.[1] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs). It is crucial to keep the concentration of the organic solvent as low as possible (typically <1% v/v) to avoid solvent-induced artifacts in biological assays.

Q3: Can pH adjustment be used to improve the solubility of imidazo[2,1-b]benzothiazole compounds?

A3: Yes, pH modification can be a viable strategy, particularly if your compound has ionizable functional groups. The imidazo[2,1-b]benzothiazole core itself is weakly basic. Protonation of a basic nitrogen atom at lower pH can lead to the formation of a more soluble salt. Conversely, if your derivative contains acidic functional groups, increasing the pH to deprotonate these groups will enhance solubility. The pH-dependent solubility should be experimentally determined to identify the optimal pH range for your specific compound.[2][3]

Q4: Are there more advanced formulation strategies for in vivo studies?

A4: For in vivo applications where simple co-solvents may not be suitable due to toxicity or precipitation upon dilution, several advanced formulation strategies can be employed. These include:

  • Salt Formation: Converting the parent compound into a salt form, such as a hydrochloride salt, can significantly improve aqueous solubility.[4]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic compound within the lipophilic cavity of a cyclodextrin molecule can enhance its apparent solubility in water.[5][6][7]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer During Experiment

Possible Cause: The concentration of the compound exceeds its thermodynamic solubility in the final aqueous medium, especially after diluting a stock solution prepared in an organic solvent.

Solutions:

  • Decrease Final Concentration: If experimentally feasible, lower the final working concentration of your compound.

  • Optimize Co-solvent Concentration: While keeping the co-solvent concentration low is important, a slight, well-controlled increase might be necessary to maintain solubility. It is essential to run appropriate vehicle controls to account for any effects of the co-solvent on the assay.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-127 can help to maintain the solubility of hydrophobic compounds by forming micelles.

Experimental Protocol: Co-solvent and Surfactant Screening

  • Prepare a high-concentration stock solution of the imidazo[2,1-b]benzothiazole compound in 100% DMSO.

  • Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying concentrations of a co-solvent (e.g., 0.5%, 1%, 2% DMSO) or a surfactant (e.g., 0.01%, 0.05%, 0.1% Tween® 80).

  • Add the stock solution to each buffer to achieve the desired final compound concentration.

  • Visually inspect for precipitation immediately and after a defined period (e.g., 1, 4, and 24 hours) at the experimental temperature.

  • Quantify the amount of soluble compound using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy after centrifugation or filtration.

Data Presentation: Co-solvent/Surfactant Solubility Screen

FormulationVisual Observation (24h)Soluble Concentration (µg/mL)
0.5% DMSO in PBSPrecipitation5.2
1% DMSO in PBSClear Solution25.1
2% DMSO in PBSClear Solution51.8
0.01% Tween® 80 in PBS (with 1% DMSO)Clear Solution28.4
0.05% Tween® 80 in PBS (with 1% DMSO)Clear Solution45.7
0.1% Pluronic® F-127 in PBS (with 1% DMSO)Clear Solution42.3

Note: The data presented in this table is illustrative and should be determined experimentally for each specific compound.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Poor solubility leading to variable concentrations of the active compound in the assay medium. The compound may be precipitating over time, leading to a decrease in the effective concentration.

Solutions:

  • pH-Dependent Solubility Profile: Determine the pH-solubility profile of your compound to identify a pH at which it is most soluble and stable, and if possible, adjust your assay buffer accordingly.

  • Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, increasing their solubility and bioavailability. Methyl-β-cyclodextrin is a commonly used derivative.[5][6]

Experimental Protocol: pH-Dependent Solubility Determination

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10).

  • Add an excess amount of the solid imidazo[2,1-b]benzothiazole compound to each buffer.

  • Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare aqueous solutions of methyl-β-cyclodextrin at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Add an excess of the imidazo[2,1-b]benzothiazole compound to each cyclodextrin solution.

  • Stir the mixtures for 24-48 hours at a constant temperature.

  • Filter the solutions to remove undissolved compound.

  • Analyze the filtrate to determine the concentration of the dissolved compound.

Data Presentation: Effect of pH and Cyclodextrin on Solubility

ConditionSolubility (µg/mL)
pH
2.055.3
4.020.1
6.05.8
7.42.1
9.02.5
Methyl-β-cyclodextrin
0% (in water)1.5
1%25.8
2%52.1
5%130.7

Note: The data presented in this table is illustrative and should be determined experimentally for each specific compound.

Visualization of Experimental Workflows

Workflow for Troubleshooting Solubility Issues

G cluster_0 Initial Observation cluster_1 Preliminary Screening cluster_2 Advanced Formulation for In Vivo Studies cluster_3 Troubleshooting cluster_4 Solutions start Poor Aqueous Solubility of Imidazo[2,1-b]benzothiazole Compound cosolvent Use of Co-solvents (e.g., DMSO, Ethanol) start->cosolvent Initial Approach ph_adjust pH Adjustment start->ph_adjust Initial Approach salt Salt Formation cosolvent->salt For Advanced Applications cyclodextrin Cyclodextrin Complexation cosolvent->cyclodextrin For Advanced Applications nano Nanosuspension cosolvent->nano For Advanced Applications solid_disp Solid Dispersion cosolvent->solid_disp For Advanced Applications precipitation Precipitation in Assay cosolvent->precipitation ph_adjust->salt For Advanced Applications ph_adjust->cyclodextrin For Advanced Applications ph_adjust->nano For Advanced Applications ph_adjust->solid_disp For Advanced Applications inconsistent Inconsistent Results ph_adjust->inconsistent optimize_co Optimize Co-solvent/ Surfactant Concentration precipitation->optimize_co ph_profile Determine pH-Solubility Profile inconsistent->ph_profile cyclo_sol Use Cyclodextrins inconsistent->cyclo_sol

Caption: A logical workflow for addressing solubility issues of imidazo[2,1-b]benzothiazole compounds.

Signaling Pathway for Solubility Enhancement Strategies

G cluster_physical Physical Modifications cluster_chemical Chemical Modifications compound Poorly Soluble Imidazo[2,1-b]benzothiazole size_reduction Particle Size Reduction (Nanosuspension) compound->size_reduction solid_dispersion Solid Dispersion compound->solid_dispersion cosolvents Co-solvents compound->cosolvents ph_mod pH Modification compound->ph_mod cyclodextrins Cyclodextrin Complexation compound->cyclodextrins salt_form Salt Formation compound->salt_form increased_solubility Increased Aqueous Solubility & Dissolution Rate size_reduction->increased_solubility Increases Surface Area solid_dispersion->increased_solubility Improves Wettability cosolvents->increased_solubility Reduces Solvent Polarity ph_mod->increased_solubility Ionization of Compound cyclodextrins->increased_solubility Encapsulation salt_form->increased_solubility Higher Solvation Energy

Caption: Overview of physical and chemical strategies to enhance the solubility of imidazo[2,1-b]benzothiazole compounds.

References

Side product formation in the synthesis of imidazo[2,1-b]benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[2,1-b]benzothiazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of imidazo[2,1-b]benzothiazoles, particularly when reacting 2-aminobenzothiazoles with α-haloketones.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inappropriate Solvent: The polarity of the solvent can significantly impact reaction rate and yield. 2. Suboptimal Temperature: The reaction may be too slow at lower temperatures or side reactions may be favored at higher temperatures. 3. Poor Quality Starting Materials: Impurities in 2-aminobenzothiazole or the α-haloketone can inhibit the reaction. 4. Inefficient Cyclization: The final intramolecular cyclization step may be slow or incomplete.1. Solvent Optimization: Screen different solvents. Polar protic solvents like ethanol or a mixture of isopropanol and water have been shown to be effective. For certain substrates, polar aprotic solvents such as DMF or DMSO might be beneficial.[1] 2. Temperature Adjustment: Gradually increase the reaction temperature. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1][2] 3. Purify Starting Materials: Recrystallize or chromatograph the 2-aminobenzothiazole and α-haloketone before use. 4. Use of a Catalyst/Promoter: While many syntheses are catalyst-free, the addition of a mild base could facilitate the final cyclization step by deprotonating the intermediate. Some protocols have successfully employed catalysts like FeCl₃ or Cu(OAc)₂ for related transformations.[1]
Multiple Spots on TLC, Indicating Side Products 1. Formation of Bis(benzothiazolyl)methane Derivatives: This can occur if the α-haloketone is susceptible to self-condensation or reaction with multiple molecules of 2-aminobenzothiazole. 2. Incomplete Cyclization: The intermediate from the initial N-alkylation may be present. 3. Decomposition of Starting Materials or Product: This may happen at elevated temperatures or in the presence of strong acids or bases.1. Control Stoichiometry: Use a 1:1 molar ratio of the reactants. Adding the α-haloketone dropwise to the solution of 2-aminobenzothiazole can also minimize this side reaction. 2. Increase Reaction Time or Temperature: Allow the reaction to proceed for a longer duration or moderately increase the temperature to promote the final cyclization. Monitor the reaction progress by TLC. 3. Milder Reaction Conditions: If decomposition is suspected, reduce the reaction temperature and consider using a milder solvent.
Reaction Fails to Go to Completion 1. Insufficient Reaction Time: The reaction may be slower than anticipated depending on the specific substrates. 2. Low Reactivity of Substrates: Electron-donating groups on the 2-aminobenzothiazole or sterically hindered α-haloketones can decrease reactivity.1. Extend Reaction Time: Continue to monitor the reaction by TLC for an extended period. 2. Increase Temperature/Use Microwave: Higher temperatures or the use of microwave irradiation can often overcome activation energy barriers for less reactive substrates.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of imidazo[2,1-b]benzothiazoles from 2-aminobenzothiazoles and α-haloketones?

A1: The reaction proceeds through a two-step mechanism. First, the exocyclic amino group of 2-aminobenzothiazole acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide in an SN2 reaction to form an N-alkylated intermediate. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the benzothiazole ring attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the aromatic imidazo[2,1-b]benzothiazole ring system.

Q2: Are there any "green" or environmentally friendly methods for this synthesis?

A2: Yes, several green chemistry approaches have been developed. These include using water or a mixture of water and isopropanol as the solvent, employing microwave irradiation to reduce reaction times and energy consumption, and performing the reaction under catalyst-free conditions.[1][3] Some methods also utilize sustainable solvents like glycerol.[3]

Q3: How can I purify the final imidazo[2,1-b]benzothiazole product?

A3: The most common purification method is recrystallization from a suitable solvent, such as ethanol.[4] If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a standard and effective alternative.[5]

Q4: Can I use α-chloroacetophenones instead of α-bromoacetophenones?

A4: Yes, α-chloroacetophenones can be used. However, α-bromoacetophenones are generally more reactive due to the better leaving group ability of the bromide ion, which may result in shorter reaction times or milder required conditions.

Quantitative Data Presentation

The following table summarizes the effect of solvent and reaction conditions on the yield of 2-phenylbenzo[d]imidazo[2,1-b]thiazole from 2-aminobenzothiazole and 2-bromoacetophenone.

Entry Solvent Temperature (°C) Time (h) Yield (%) Reference
1Solvent-freeRT60[1]
2Solvent-free100650[1]
3CH₂Cl₂Reflux6Low[1]
4CH₃CNReflux6Low[1]
5DMSO1006Moderate[1]
6EthanolReflux665[1]
7H₂O-IPA100295 (MW)[1]

Experimental Protocols

Key Experiment: Microwave-Assisted Synthesis of 2-phenylbenzo[d]imidazo[2,1-b]thiazole[1]
  • Reactant Preparation: In a microwave process vial, combine 2-aminobenzothiazole (1.0 mmol) and 2-bromoacetophenone (1.0 mmol).

  • Solvent Addition: Add a mixture of water and isopropanol (H₂O-IPA).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 15-20 minutes.

  • Reaction Monitoring: Monitor the completion of the reaction using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: The product often precipitates out of the solution upon cooling. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then a small amount of cold ethanol. If necessary, recrystallize the crude product from ethanol to obtain the pure 2-phenylbenzo[d]imidazo[2,1-b]thiazole.

Visualizations

reaction_mechanism 2-Aminobenzothiazole 2-Aminobenzothiazole N-Alkylated_Intermediate N-Alkylated Intermediate 2-Aminobenzothiazole->N-Alkylated_Intermediate SN2 Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-Alkylated_Intermediate Cyclized_Intermediate Cyclized Intermediate N-Alkylated_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Imidazo[2,1-b]benzothiazole Imidazo[2,1-b]benzothiazole Cyclized_Intermediate->Imidazo[2,1-b]benzothiazole Dehydration

Caption: Reaction mechanism for imidazo[2,1-b]benzothiazole synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Mixing Mix 2-Aminobenzothiazole and alpha-Haloketone Solvent_Addition Add Solvent (e.g., H2O-IPA) Reactant_Mixing->Solvent_Addition MW_Irradiation Microwave Irradiation (100°C, 15-20 min) Solvent_Addition->MW_Irradiation Cooling Cool to Room Temperature MW_Irradiation->Cooling Filtration Vacuum Filtration Cooling->Filtration Purification Recrystallization Filtration->Purification

Caption: Experimental workflow for microwave-assisted synthesis.

troubleshooting_tree Start Low Yield Issue Check_TLC Analyze TLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction? Check_TLC->Incomplete_Reaction Side_Products Multiple Spots? Incomplete_Reaction->Side_Products No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Optimize_Conditions Optimize Solvent & Stoichiometry Side_Products->Optimize_Conditions Yes Purify_Starting_Materials Purify Starting Materials Side_Products->Purify_Starting_Materials No Final_Product Improved Yield Increase_Time_Temp->Final_Product Optimize_Conditions->Final_Product Purify_Starting_Materials->Final_Product

Caption: Troubleshooting decision tree for low product yield.

References

Optimization of reaction conditions for imidazo[2,1-b]benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[2,1-b]benzothiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazo[2,1-b]benzothiazoles?

A1: Common methods include the reaction of 2-aminobenzothiazoles with α-haloketones, multi-component reactions (MCRs), and catalyst-free microwave-assisted synthesis.[1][2][3] MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer advantages like simplicity and high atom economy.[4]

Q2: My reaction yield is consistently low. What are the potential causes and solutions?

A2: Low yields in imidazo[2,1-b]benzothiazole synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. Optimization of these parameters is often necessary. For instance, increasing the reaction temperature from room temperature to 100°C can significantly improve yields.[2]

  • Catalyst Inefficiency: The choice of catalyst, if any, plays a crucial role. For some reactions, a catalyst may not be required, while for others, Lewis or Brønsted acids can enhance the reaction rate and yield.

  • Poor Substrate Reactivity: The electronic properties of substituents on the starting materials (e.g., 2-aminobenzothiazole and the ketone) can influence reactivity. Electron-donating groups on the 2-aminobenzothiazole generally increase nucleophilicity and can lead to higher yields.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Purification techniques like column chromatography are often necessary to isolate the target compound.

Q3: What are the advantages of using microwave-assisted synthesis for this reaction?

A3: Microwave-assisted synthesis offers several benefits, including significantly shorter reaction times, often leading to higher yields and fewer side products.[1][3] This method is also considered a "green" chemistry approach as it can sometimes be performed in environmentally benign solvents like water or even under solvent-free conditions.[1][5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inefficient reaction conditions.Optimize temperature, solvent, and reaction time. Consider microwave irradiation to accelerate the reaction.[1][2] For multicomponent reactions, ensure the stoichiometry of reactants is correct.
Poor catalyst activity or no catalyst used when required.If applicable, screen different catalysts (e.g., Lewis acids like Sc(OTf)₃ or protic acids like p-TSA).[1] In some cases, a catalyst-free approach may be more effective, especially under microwave conditions.[1][3]
Low reactivity of starting materials.Modify the substrates with activating groups if possible. For example, electron-donating groups on the 2-aminobenzothiazole can enhance its nucleophilicity.
Formation of Multiple Products/Impurities Side reactions are occurring.Adjusting the reaction temperature may help to minimize side reactions. A lower temperature might increase selectivity. Ensure the purity of starting materials and solvents.
Decomposition of starting materials or product.If the reaction is run at a high temperature for an extended period, consider reducing the reaction time or temperature.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.After the reaction, try to precipitate the product by adding a non-polar solvent. If the product is a solid, filtration can be a simple isolation method.
Complex mixture of products.Utilize column chromatography for purification. Selecting an appropriate solvent system for chromatography is crucial for good separation.

Experimental Protocols

Protocol 1: Catalyst-Free Microwave-Assisted Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

This protocol is adapted from a method utilizing microwave irradiation in an aqueous medium.[1]

Materials:

  • 2-Aminobenzothiazole

  • α-Bromoketone

  • Isopropanol

  • Water

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminobenzothiazole (1 mmol) and the desired α-bromoketone (1 mmol).

  • Add a mixture of water and isopropanol as the solvent. Isopropanol is used as a co-solvent to aid in the absorption of microwave radiation.[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates out of the solution. Collect the solid product by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure benzo[d]imidazo[2,1-b]thiazole.

Protocol 2: Groebke–Blackburn–Bienaymé (GBB) Multicomponent Synthesis of Imidazo[2,1-b]thiazoles

This protocol describes a one-pot synthesis of imidazo[2,1-b]thiazoles.[4]

Materials:

  • 3-Formylchromone

  • 2-Aminothiazole

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Anhydrous Toluene

Procedure:

  • To a dry reaction flask, add 3-formylchromone (1 mmol), 2-aminothiazole (1 mmol), and the isocyanide (1 mmol).

  • Add anhydrous toluene (e.g., 0.5 mL) as the solvent.

  • Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 30 minutes).[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired imidazo[2,1-b]thiazole derivative.

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for GBB Synthesis of a 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one [4]

EntrySolventTemperature (°C)Time (min)Yield (%)
1Methanol856033
2Acetonitrile856035
3Toluene856068
4Toluene1003078

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation Reactants Combine Reactants: - 2-Aminobenzothiazole - α-Haloketone Solvent Add Solvent (e.g., Water/Isopropanol) Reactants->Solvent Microwave Microwave Irradiation (e.g., 100-120°C, 10-30 min) Solvent->Microwave Cooling Cool to Room Temperature Microwave->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Cold Solvents Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Product Drying->Product Pure Product

Caption: Workflow for Microwave-Assisted Synthesis.

reaction_mechanism cluster_reactants Starting Materials cluster_steps Reaction Steps A 2-Aminobenzothiazole Step1 Nucleophilic Attack (N-alkylation) A->Step1 B α-Haloketone B->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 Product Imidazo[2,1-b]benzothiazole Step3->Product

Caption: Generalized Reaction Mechanism.

References

Technical Support Center: Efficient Synthesis of Imidazo[2,1-b]benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[2,1-b]benzothiazoles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing imidazo[2,1-b]benzothiazoles?

A1: The synthesis of imidazo[2,1-b]benzothiazoles can be achieved through various catalytic and catalyst-free methods. Commonly employed catalytic systems include copper-based catalysts (e.g., CuI, Cu(OAc)₂), iron-based catalysts (e.g., FeCl₃), ruthenium-based catalysts (e.g., RuCl₃), and Lewis acids like scandium triflate (Sc(OTf)₃).[1] Catalyst-free methods, often facilitated by microwave irradiation, have also gained significant traction as an environmentally friendly and efficient alternative.[2][3]

Q2: When should I choose a catalyzed versus a catalyst-free approach?

A2: The choice between a catalyzed and a catalyst-free approach depends on several factors, including the desired reaction rate, substrate scope, and available equipment.

  • Catalyzed reactions are often preferred for their high efficiency and ability to proceed under milder conditions for a broader range of substrates. For instance, copper-catalyzed reactions are known for their versatility in forming C-N and C-S bonds.[1]

  • Catalyst-free methods , particularly those using microwave assistance, offer a "green" chemistry approach by reducing or eliminating the need for metal catalysts and often using environmentally benign solvents like water or ethanol.[2][3] These methods can also lead to significantly shorter reaction times.

Q3: How do substituents on the reactants affect catalyst selection and reaction efficiency?

A3: The electronic nature of substituents on the aromatic rings of the reactants can influence reaction rates and yields. In many cases, both electron-donating and electron-withdrawing groups are well-tolerated.[3] However, in some catalytic systems, electron-withdrawing groups on the aldehyde reactant can enhance reactivity and lead to higher yields. It is advisable to perform small-scale test reactions to determine the optimal conditions for your specific substrates.

Q4: What are the typical solvents used for imidazo[2,1-b]benzothiazole synthesis?

A4: A range of solvents can be used, and the optimal choice depends on the specific reaction conditions and catalytic system. Common solvents include ethanol, methanol, dimethylformamide (DMF), and toluene.[4][5] For greener syntheses, water and ethanol are often employed, especially in microwave-assisted reactions.[2][3] In some instances, solvent-free conditions are also effective.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions. For air- and moisture-sensitive catalysts, use proper handling techniques (e.g., glovebox or Schlenk line).
Suboptimal Reaction Temperature Gradually increase the reaction temperature. For thermally sensitive compounds, consider longer reaction times at a lower temperature. Microwave irradiation can often enhance yields and reduce reaction times.[2][3]
Incorrect Solvent Perform small-scale experiments with a variety of solvents to identify the optimal one for your specific substrates and catalyst.
Poor Substrate Reactivity For less reactive substrates, consider using a more active catalyst or switching to a different synthetic route. The presence of certain functional groups may inhibit the reaction.
Incomplete Reaction Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure it has gone to completion.

Problem 2: Formation of Side Products/Impurities

Potential Cause Troubleshooting Steps
Side Reactions The formation of byproducts can sometimes be minimized by adjusting the reaction temperature or time. Lowering the temperature may increase selectivity.
Decomposition of Reactants or Products If your compounds are sensitive to heat or air, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and at the lowest effective temperature.
Impure Starting Materials Ensure the purity of your starting materials before beginning the synthesis. Impurities can often lead to a complex mixture of side products.
Catalyst-Induced Side Reactions In some cases, the catalyst itself can promote undesired side reactions. Consider screening different catalysts or switching to a catalyst-free method if possible.

Problem 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Co-elution of Product and Impurities Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation.
Poor Crystallization Experiment with different solvent systems for recrystallization. Common solvents for imidazo[2,1-b]benzothiazoles include ethanol, methanol, and chloroform-methanol mixtures.[6] Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.
Product is an Oil If the product is an oil, try to form a salt to induce crystallization. Alternatively, purification by preparative HPLC may be necessary.

Data Presentation: Comparison of Catalytic Systems

The following tables provide a summary of quantitative data for different catalytic systems used in the synthesis of imidazo[2,1-b]benzothiazoles.

Table 1: Copper-Catalyzed Synthesis

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
CuI2-Aminobenzothiazole, 2-PhenoxyacetophenonesToluene11012High[1]
Cu(OAc)₂2-Iodoanilines, Sodium DithiocarbamatesDMF12024up to 97[1]

Table 2: Iron-Catalyzed Synthesis

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
FeCl₃2-Aminobenzothiazoles, Aldehydes, NitroalkanesNot SpecifiedNot SpecifiedNot SpecifiedGood[2]

Table 3: Scandium Triflate-Catalyzed Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Sc(OTf)₃2-Aminobenzothiazole, Aromatic Aldehydes, 1,3-DiketonesSolvent-free (MW)Not SpecifiedShortHigh[1]

Table 4: Catalyst-Free Microwave-Assisted Synthesis

ReactantsSolventTemperature (°C)Time (min)Yield (%)Reference
2-Aminobenzothiazoles, Phenacyl BromidesWater/Isopropanol10012-1590-95[2][3]

Experimental Protocols

1. Catalyst-Free Microwave-Assisted Synthesis of 2-Phenyl-imidazo[2,1-b]benzothiazole

  • Materials: 2-Aminobenzothiazole (1 mmol), 2-bromoacetophenone (1 mmol), water (3 mL), isopropanol (1 mL).

  • Procedure:

    • Combine 2-aminobenzothiazole and 2-bromoacetophenone in a microwave reactor vial.

    • Add water and isopropanol to the vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 100 °C for 15 minutes.

    • After cooling, collect the precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum to obtain the pure product.

2. Copper-Catalyzed Synthesis of 3-Phenoxy-imidazo[2,1-b]benzothiazoles

  • Materials: 2-Aminobenzothiazole (1 mmol), 2-phenoxyacetophenone (1 mmol), CuI (10 mol%), toluene (5 mL).

  • Procedure:

    • To a round-bottom flask, add 2-aminobenzothiazole, 2-phenoxyacetophenone, and CuI.

    • Add toluene to the flask and equip it with a reflux condenser.

    • Heat the mixture to 110 °C and stir for 12 hours under an air atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Imidazo[2,1-b]benzothiazole Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Product Analysis start Select Starting Materials (e.g., 2-Aminobenzothiazole, Electrophile) catalyst Choose Catalyst System (e.g., CuI, FeCl3, Catalyst-Free) start->catalyst solvent Select Solvent (e.g., Toluene, Ethanol, Water) catalyst->solvent conditions Set Reaction Conditions (Temperature, Time, Atmosphere) solvent->conditions extraction Quench Reaction & Extract conditions->extraction Reaction Monitoring (TLC/LC-MS) purification Purify by Column Chromatography or Recrystallization extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: A generalized experimental workflow for the synthesis of imidazo[2,1-b]benzothiazoles.

reaction_mechanism General Reaction Mechanism reactant1 2-Aminobenzothiazole intermediate1 N-Alkylation Intermediate reactant1->intermediate1 reactant2 Electrophile (e.g., α-Haloketone) reactant2->intermediate1 catalyst Catalyst (or Heat/Microwave) catalyst->intermediate1 Activation intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product Imidazo[2,1-b]benzothiazole intermediate2->product Dehydration/ Aromatization

Caption: A simplified reaction mechanism for the formation of imidazo[2,1-b]benzothiazoles.

References

Technical Support Center: Microwave-Assisted Synthesis of Imidazo[2,1-b]benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the microwave-assisted synthesis of imidazo[2,1-b]benzothiazoles, with a core focus on accelerating reaction times and improving efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is microwave-assisted synthesis so much faster than conventional heating for preparing imidazo[2,1-b]benzothiazoles?

A1: Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes due to its unique heating mechanism.[1][2] Unlike conventional methods that heat the vessel from the outside, microwaves couple directly with polar molecules in the reaction mixture, causing rapid, uniform, and localized superheating.[1] This instantaneous internal heating avoids the limitations of thermal conductivity and allows the reaction to reach the required temperature almost immediately, significantly accelerating the reaction rate.

Q2: What is the primary mechanism of microwave heating in this synthesis?

A2: The primary mechanism is dielectric heating.[3] Polar molecules, such as the reactants and any polar solvents used, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, which generates heat efficiently and volumetrically throughout the entire sample.[4]

Q3: Can I perform this synthesis without a solvent?

A3: Yes, microwave-assisted reactions are often suitable for solvent-free conditions, which aligns with the principles of green chemistry.[2][5] If the reactants themselves are polar enough to absorb microwave energy, a solvent may not be necessary. However, using a small amount of a high-boiling point, polar co-solvent like isopropanol (IPA) in water can improve the solubility of substrates and the homogeneity of the reaction mixture.[6]

Q4: What are the best types of solvents for this reaction?

A4: The ideal solvents are polar and have a high dielectric constant, as they couple effectively with microwaves.[3] High-boiling point solvents such as ethylene glycol (EG), polyethylene glycol (PEG), and ionic liquids are excellent choices because they absorb microwave energy efficiently and allow for reactions to be conducted at temperatures above the boiling point of many common solvents.[2][3][7] For the synthesis of benzo[d]imidazo[2,1-b]thiazoles, a mixture of water and isopropanol has been shown to be highly effective.[6][8]

Q5: What are the "non-thermal microwave effects" I've heard about?

A5: Non-thermal microwave effects refer to a specific activation effect that is not solely attributable to the bulk temperature of the reaction. It is theorized that the direct interaction of the microwave's electromagnetic field with specific molecules can lower the activation energy of the reaction, thus increasing the reaction rate beyond what would be expected from thermal effects alone.

Troubleshooting Guide

Issue 1: The reaction yield is low or the reaction is not going to completion.

Possible Cause Troubleshooting Step
Inadequate Microwave Absorption Ensure you are using a sufficiently polar solvent (e.g., H₂O/IPA, PEG, Ethylene Glycol) that can efficiently absorb microwave energy and heat the reaction mixture.[3]
Incorrect Temperature The reaction may require a higher temperature to proceed efficiently. A study on the synthesis of benzo[d]imidazo[2,1-b]thiazoles showed a dramatic yield increase from 15% at 80°C to 95% at 100°C under microwave irradiation.[8]
Insufficient Reaction Time While microwave synthesis is rapid, some reactions may still require several minutes. Optimize the reaction time by monitoring the reaction's progress using TLC. A catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles was completed in just 15 minutes.[8]
Reactant Solubility If reactants are not fully dissolved, the reaction may be inefficient. The addition of a co-solvent like isopropanol (IPA) to water can increase the solubility of organic substrates.[6]

Issue 2: I am observing product decomposition or charring.

Possible Cause Troubleshooting Step
Localized Overheating This can occur if the microwave power is set too high or if the reaction mixture is not being stirred effectively. Reduce the microwave power and ensure the vessel's magnetic stirring is functioning correctly.
Thermal Instability The target compound or intermediates may be sensitive to high temperatures.[1] Try running the reaction at a lower temperature for a slightly longer duration. Using a microwave reactor with precise temperature control is highly recommended.[1]
Highly Exothermic Reaction Some reactions can be highly exothermic and may become unsafe under rapid microwave heating.[3] If this is suspected, reduce the initial power, use a larger reaction volume to dissipate heat, or consider pulsed microwave heating to allow for periods of cooling.

Data Presentation: Reaction Condition Optimization

The following table summarizes the optimization of reaction conditions for the catalyst-free synthesis of 2-phenylbenzo[d]imidazo[2,1-b]thiazole from 2-aminobenzothiazole and 2-bromoacetophenone, demonstrating the impact of solvent, temperature, and heating method on reaction time and yield.

EntryHeating MethodSolventTemperature (°C)TimeYield (%)Reference
1ConventionalSolvent-freeRoom Temp.6 h0[8]
2ConventionalSolvent-free1006 h45[8]
3ConventionalH₂O1006 h65[8]
4ConventionalH₂O-IPA (1:1)1006 h80[8]
5MicrowaveH₂O8015 min15[8]
6MicrowaveH₂O-IPA (1:1)8015 min75[8]
7Microwave H₂O-IPA (1:1) 100 15 min 95 [8]

Data synthesized from the study by Mukku and Maiti (2020).[8]

Experimental Protocols

Key Experiment: Catalyst-Free Microwave-Assisted Synthesis of 2-phenylbenzo[d]imidazo[2,1-b]thiazole

This protocol is based on the highly efficient procedure developed for the synthesis of benzo[d]imidazo[2,1-b]thiazoles.[8][9]

Materials:

  • 2-aminobenzothiazole (1.0 mmol)

  • 2-bromoacetophenone (1.0 mmol)

  • Deionized Water (2.0 mL)

  • Isopropanol (IPA) (2.0 mL)

  • 10 mL microwave process vial with a magnetic stir bar

Instrumentation:

  • A dedicated microwave reactor capable of controlling temperature and pressure.

Procedure:

  • Place 2-aminobenzothiazole (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) into the 10 mL microwave process vial containing a magnetic stir bar.

  • Add the reaction medium, a 1:1 mixture of H₂O and IPA (4.0 mL total).

  • Seal the vial securely with a cap.

  • Place the vial inside the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 100 °C

    • Pressure: 15 bar

    • Reaction Time: 15 minutes

    • Stirring: On

  • Once the reaction is complete and the vessel has cooled to a safe temperature, remove it from the reactor.

  • Quench the reaction mixture with crushed ice.

  • The solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any impurities.

  • Dry the collected solid to obtain the final product, 2-phenylbenzo[d]imidazo[2,1-b]thiazole. The reported yield for this specific reaction is 95%.[8]

Mandatory Visualizations

Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-Up & Purification Reactants 1. Combine Reactants (2-aminobenzothiazole, α-bromoketone) Solvent 2. Add Solvent (H₂O-IPA 1:1) Reactants->Solvent Seal 3. Seal Vial Solvent->Seal Irradiate 4. Microwave Irradiation (100°C, 15 min) Seal->Irradiate Quench 5. Quench with Ice Irradiate->Quench Filter 6. Filter Precipitate Quench->Filter Dry 7. Dry Product Filter->Dry Product Final Product: Imidazo[2,1-b]benzothiazole Dry->Product Troubleshooting Start Low Yield or Incomplete Reaction Check_Temp Is Temp ≥ 100°C? Start->Check_Temp Check_Solvent Using Polar Solvent (e.g., H₂O/IPA)? Check_Temp->Check_Solvent Yes Increase_Temp Action: Increase Temp to 100°C Check_Temp->Increase_Temp No Check_Time Is Reaction Time Adequate (e.g., 15 min)? Check_Solvent->Check_Time Yes Use_Polar_Solvent Action: Switch to a Polar Solvent System Check_Solvent->Use_Polar_Solvent No Increase_Time Action: Increase Reaction Time Check_Time->Increase_Time No Success Problem Resolved Check_Time->Success Yes Increase_Temp->Success Use_Polar_Solvent->Success Increase_Time->Success Factors cluster_inputs Controlling Factors Power Microwave Power Outcome Reduced Reaction Time Power->Outcome Solvent Solvent Polarity (Dielectric Constant) Solvent->Outcome Temp Reaction Temperature Temp->Outcome Pressure Vessel Pressure Pressure->Outcome

References

Troubleshooting low cytotoxicity of imidazo[2,1-b]benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low cytotoxicity with imidazo[2,1-b]benzothiazole derivatives in their experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during in vitro cytotoxicity assays.

Q1: I am not observing the expected cytotoxic effect with my imidazo[2,1-b]benzothiazole derivative. What are the potential causes?

Several factors could contribute to unexpectedly low cytotoxicity. We recommend a systematic approach to troubleshooting, starting with the compound itself, moving to the experimental setup, and finally, considering the biological system.

Compound-Related Issues

Q2: How can I be sure that the solubility of my compound is not the limiting factor?

Poor aqueous solubility is a common issue for many new chemical entities and can significantly limit their bioavailability in in vitro assays.[1][2]

  • Verification: Visually inspect your stock solutions and the final dilutions in the culture medium for any signs of precipitation.

  • Troubleshooting Steps:

    • Solvent Selection: While DMSO is a common solvent, ensure the final concentration in your assay is non-toxic to the cells, typically below 0.1-0.5%.[3] Consider performing a vehicle control experiment with the solvent alone to rule out solvent toxicity.[3]

    • Formulation Strategies: For poorly soluble compounds, consider using formulation strategies such as pH modification, co-solvents, or complexation with cyclodextrins to enhance solubility.[1][4]

    • Particle Size Reduction: Techniques like micronization or creating nanoscale formulations can improve the dissolution rate of your compound.[1]

Q3: Could my compound be unstable in the cell culture medium?

Compound instability can lead to a decrease in the effective concentration over the incubation period, resulting in lower-than-expected cytotoxicity.

  • Troubleshooting Steps:

    • Assess the stability of your compound in the culture medium over the duration of your experiment using analytical methods like HPLC.

    • Consider the potential for degradation into less active or inactive byproducts.[3]

Assay-Related Issues

Q4: Is it possible that the cytotoxicity assay I've chosen is not suitable for my compound or cell line?

Yes, the choice of assay is critical, as different assays measure different cellular parameters. An inappropriate assay can lead to misleading results.[5]

  • Metabolic Assays (e.g., MTT, MTS): These assays measure metabolic activity, which is an indicator of cell viability.[3] However, they are susceptible to interference from compounds that affect cellular metabolism without being cytotoxic.[6][7][8] For example, some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for viability.[6]

  • Membrane Integrity Assays (e.g., LDH Release): These assays measure the release of lactate dehydrogenase from damaged cells, which is a marker of cell lysis and necrosis.[3]

  • Total Protein Assays (e.g., SRB): The Sulforhodamine B (SRB) assay measures total protein content, which is proportional to the cell number. It is independent of cell metabolic activity, making it a robust alternative to metabolic assays.[8]

  • Apoptosis Assays (e.g., Caspase Activity, Annexin V): These are suitable for determining if the compound induces programmed cell death.[3]

Q5: I am using an MTT assay and getting inconsistent or low cytotoxicity readings. What could be wrong?

The MTT assay is prone to several artifacts that can lead to an underestimation of cytotoxicity.

  • Troubleshooting Steps:

    • Chemical Interference: Some reducing compounds, such as those containing sulfhydryl groups, can interfere with the assay chemistry.[6] Always include a control with your compound in cell-free medium to check for direct reduction of the MTT reagent.[6]

    • Suboptimal Incubation Times: The incubation period with the MTT reagent is critical. A short incubation may result in a low signal.[9] Conversely, prolonged exposure to MTT can be toxic to cells.[6]

    • Incomplete Solubilization: Ensure that the formazan crystals are completely dissolved before reading the absorbance.[3]

    • Cell Density: The initial cell seeding density must be optimized. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death unrelated to the compound's effect.

Q6: My SRB assay results are showing high variability. How can I improve reproducibility?

High variability in the SRB assay often stems from procedural inconsistencies.

  • Troubleshooting Steps:

    • Fixation: Ensure proper and uniform cell fixation with trichloroacetic acid (TCA) to preserve cellular proteins for accurate dye binding.[10]

    • Washing Steps: Thoroughly wash the plates with 1% acetic acid to remove all unbound dye.[10][11] Inadequate washing can lead to high background noise.[10]

    • Drying: Ensure plates are completely dry before solubilizing the bound dye.[12]

Cell Line-Related Issues

Q7: What if my chosen cell line is resistant to my imidazo[2,1-b]benzothiazole derivative?

Cell line resistance is a significant factor that can lead to a lack of cytotoxic response.

  • Mechanism of Action: Imidazo[2,1-b]benzothiazole derivatives have been shown to act through various mechanisms, including inhibition of the p53 transcriptional activity, targeting Met receptor tyrosine kinase signaling, and inducing apoptosis.[13][14] If your cell line lacks the specific target or has a resistant phenotype, you may not observe cytotoxicity.

  • Troubleshooting Steps:

    • Literature Review: Research the known resistance mechanisms of your chosen cell line.

    • Alternative Cell Lines: Consider testing your compound on a panel of different cell lines with varying genetic backgrounds and sensitivities.[3]

    • Positive Controls: Always include a positive control (a known cytotoxic agent) to ensure your cell line is responsive to cytotoxic stimuli.[3]

Q8: How critical is the initial cell seeding density?

The cell seeding density is crucial for obtaining reliable and reproducible results.

  • Troubleshooting Steps:

    • Optimization: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. The goal is to ensure cells are in the logarithmic growth phase throughout the experiment.

    • Inconsistent Plating: Ensure a homogenous single-cell suspension is achieved before plating to avoid clumps and uneven cell distribution.[12]

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for the cytotoxicity of imidazo[2,1-b]benzothiazole derivatives?

Imidazo[2,1-b]benzothiazole derivatives have been reported to exert their cytotoxic effects through multiple mechanisms, which can be compound- and cell-line-specific. Known mechanisms include:

  • Targeting Receptor Tyrosine Kinases: Some derivatives target oncogenic pathways like the Met receptor tyrosine kinase signaling, which in turn affects the PI3K-Akt pathway.[14]

  • Induction of Apoptosis: These compounds can induce programmed cell death (apoptosis) through the mitochondrial intrinsic pathway, characterized by an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases.[15][16]

  • Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest, for example, in the G2/M phase.[17]

  • Inhibition of Tubulin Polymerization: Some conjugates act as microtubule targeting agents, inhibiting tubulin polymerization.[17]

  • Modulation of p53 Activity: Some derivatives have been shown to inhibit the transcriptional activity of p53.[13]

  • Estrogen Receptor Inhibition: In certain breast cancer cell lines, the cytotoxic effects may be mediated through the inhibition of estrogen receptors.[18][19]

Q2: What concentration range should I test for a novel imidazo[2,1-b]benzothiazole derivative?

For a novel compound with unknown potency, it is recommended to start with a broad, logarithmic or semi-logarithmic dilution series, typically spanning from nanomolar (nM) to micromolar (µM) concentrations (e.g., 10 nM to 100 µM).[3] This wide range helps in establishing a dose-response relationship and identifying the effective concentration range.[3]

Q3: How long should I incubate the cells with the compound?

The optimal incubation time can vary depending on the compound's mechanism of action and the cell line's doubling time. Standard incubation times are typically 24, 48, or 72 hours.[3] It may be necessary to perform a time-course experiment to determine the most appropriate endpoint.

Q4: What are essential controls for a cytotoxicity experiment?

To ensure the validity of your results, the following controls are essential:

  • Negative (Vehicle) Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.[3] This control helps to assess any toxicity caused by the solvent itself.[3]

  • Positive Control: Cells treated with a known cytotoxic agent to confirm that the assay system and the cells are responding as expected.[3]

  • Untreated Control: Cells that are not exposed to any treatment.

  • Media Blank: Wells containing only cell culture medium to provide a background reading for the spectrophotometer.

Data Presentation

Summarize quantitative data, such as IC₅₀ values, in a structured table for clear comparison across different derivatives and cell lines.

Compound IDCell LineAssay TypeIncubation Time (h)IC₅₀ (µM) ± SD
Derivative AMCF-7MTT485.2 ± 0.7
Derivative AA549SRB488.9 ± 1.2
Derivative BMCF-7MTT4812.6 ± 2.1
Derivative BA549SRB4815.3 ± 1.9
DoxorubicinMCF-7MTT480.8 ± 0.1
DoxorubicinA549SRB481.1 ± 0.2

Experimental Protocols

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[2,1-b]benzothiazole derivative. Include vehicle and untreated controls.[3]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay quantifies the total protein content of the cells.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Cell Fixation: Gently add cold 10% Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.[20]

  • Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye.[10][20]

  • Drying: Allow the plates to air-dry completely.[10]

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Final Wash: Quickly wash the plates again with 1% acetic acid to remove unbound dye.[10][20]

  • Drying: Air-dry the plates again.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.[10]

  • Absorbance Reading: Measure the absorbance at approximately 540 nm.[10]

Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3, an executioner caspase in the apoptotic pathway.

  • Induce Apoptosis: Treat cells with the test compound to induce apoptosis. Include an untreated control.

  • Cell Lysis: Pellet 1-5 x 10⁶ cells and resuspend them in chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysate and transfer the supernatant (cytosolic extract) to a fresh tube.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Reaction Setup: In a 96-well plate, add cell lysate, 2X Reaction Buffer (containing DTT), and the DEVD-pNA substrate.[21]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Read the samples at 400 or 405 nm in a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results with the uninduced control.

Visualizations

Experimental and Logical Workflows

Troubleshooting_Workflow cluster_Start Initial Observation cluster_Compound Compound-Related Checks cluster_Assay Assay-Related Checks cluster_Cell Cell-Related Checks cluster_Resolution Resolution Start Low Cytotoxicity Observed Solubility Check Solubility & Precipitation Start->Solubility Is compound soluble? Stability Verify Compound Stability in Media Solubility->Stability Yes Resolution Problem Identified & Experiment Repeated Solubility->Resolution No, reformulate AssayChoice Review Assay Choice (MTT vs SRB vs Apoptosis) Stability->AssayChoice Yes Stability->Resolution No, adjust protocol Protocol Optimize Protocol (Incubation, Density, Controls) AssayChoice->Protocol Appropriate AssayChoice->Resolution No, switch assay CellLine Assess Cell Line Resistance Protocol->CellLine Optimized Protocol->Resolution No, re-optimize Seeding Optimize Cell Seeding Density CellLine->Seeding Sensitive CellLine->Resolution No, change cell line Seeding->Resolution Optimized Apoptosis_Pathway cluster_compound Compound Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus & Apoptosis Compound Imidazo[2,1-b]benzothiazole Derivative RTK Receptor Tyrosine Kinase (e.g., Met, EGFR) Compound->RTK Inhibits Akt Akt Compound->Akt Inhibits ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Tubulin Tubulin Polymerization Compound->Tubulin Inhibits PI3K PI3K RTK->PI3K Activates PI3K->Akt Activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits (Pro-survival) Mito Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->Mito CellCycle G2/M Arrest Tubulin->CellCycle Disruption leads to CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Casp3->Apoptosis

References

Technical Support Center: Enhancing the Selectivity of Imidazo[2,1-b]benzothiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[2,1-b]benzothiazole-based kinase inhibitors. Our goal is to help you overcome common experimental challenges and enhance the selectivity of your compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing step-by-step guidance to resolve them.

Issue 1: Low Potency or Lack of Activity in Kinase Assays

Possible Causes:

  • Compound Insolubility: Imidazo[2,1-b]benzothiazole derivatives can sometimes exhibit poor aqueous solubility, leading to lower effective concentrations in your assay.

  • Incorrect Assay Conditions: The ATP concentration, enzyme concentration, or substrate may not be optimal for your specific kinase and inhibitor.

  • Compound Degradation: The inhibitor may be unstable under the assay conditions (e.g., light sensitivity, pH instability).

  • Inactive Enzyme: The kinase preparation may have lost activity due to improper storage or handling.

Troubleshooting Steps:

  • Verify Compound Solubility:

    • Visually inspect your stock solution and final assay concentration for any precipitation.

    • Determine the aqueous solubility of your compound using methods like nephelometry.

    • If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a concentration compatible with your assay, or explore formulation strategies. A recent study on a potent and selective FLT3 inhibitor from this class, AC220, highlighted the importance of adding a water-solubilizing group to improve pharmaceutical properties.[1]

  • Optimize Assay Conditions:

    • ATP Concentration: Determine the Michaelis-Menten constant (Km) for ATP for your kinase. For competitive inhibitors, IC50 values are highly dependent on the ATP concentration. Running assays at or below the Km of ATP for the target kinase can provide a more accurate measure of inhibitor potency.[2]

    • Enzyme and Substrate Concentration: Ensure you are working in the linear range of the assay with respect to both enzyme and substrate concentrations.

    • Control Compounds: Include a known inhibitor for your target kinase as a positive control to validate the assay setup.

  • Assess Compound Stability:

    • Evaluate the stability of your compound in the assay buffer over the time course of the experiment using techniques like HPLC.

    • Protect your compounds from light if they are known to be photosensitive.

  • Confirm Enzyme Activity:

    • Test the activity of your kinase preparation using a known substrate and control inhibitor before screening your compounds.

Issue 2: Off-Target Effects or Lack of Selectivity

Possible Causes:

  • Structural Homology: The ATP-binding sites of many kinases are highly conserved, leading to cross-reactivity of inhibitors.

  • High Inhibitor Concentration: Using concentrations significantly above the IC50 for the primary target can lead to inhibition of less sensitive, off-target kinases.

Troubleshooting Steps:

  • Comprehensive Kinase Profiling:

    • Screen your inhibitor against a broad panel of kinases to identify potential off-targets. This can be done using various service providers or in-house assays.[3]

    • Differential Scanning Fluorimetry (DSF) is a rapid and robust method for screening medium-sized inhibitor libraries and allows for selectivity profiling without prior knowledge of the substrate or activity of the kinase.[4][5]

  • Structure-Activity Relationship (SAR) Studies:

    • Synthesize and test analogs of your lead compound to understand which structural modifications improve selectivity. For example, modifications to the phenyl group of 2-phenylimidazo[2,1-b]benzothiazole derivatives can modulate their activity and selectivity.[6] Studies have shown that the addition of specific substituents can enhance selectivity for certain kinases like B-RAF V600E.[7][8]

  • Computational Modeling and Docking:

    • Utilize molecular docking studies to predict the binding mode of your inhibitor in the active site of the target and off-target kinases. This can provide insights into structural features that can be modified to enhance selectivity.[8][9][10] For instance, docking studies of benzo[5][9]imidazo[2,1-b]thiazole derivatives helped to understand their binding mode with EGFR.[11]

  • Cell-Based Assays:

    • Confirm on-target activity in a cellular context by assessing the phosphorylation of a known downstream substrate of your target kinase.

    • Use cell lines with and without your target kinase (e.g., via knockout or knockdown) to distinguish between on-target and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of imidazo[2,1-b]benzothiazoles that contribute to kinase inhibition?

A1: The imidazo[2,1-b]benzothiazole scaffold serves as a core heterocyclic moiety that can be functionalized to target various kinases.[12] Key features often include:

  • A substituted phenyl group at the 2-position, which can be modified to enhance potency and selectivity.[6]

  • Substitutions on the benzothiazole ring system.

  • The planarity of the fused ring system allows for interactions within the ATP-binding pocket of kinases.

Q2: How can I improve the cell permeability of my imidazo[2,1-b]benzothiazole-based inhibitor?

A2: Poor cell permeability can limit the efficacy of your inhibitor in cellular assays. To improve this:

  • Modify Physicochemical Properties: Optimize properties like lipophilicity (logP), polar surface area (PSA), and molecular weight.

  • Introduce Permeability-Enhancing Moieties: Incorporate groups known to improve cell penetration, but be mindful that this could alter the inhibitor's activity and selectivity.

  • Prodrug Strategies: Consider designing a prodrug that is more cell-permeable and is converted to the active inhibitor inside the cell.

Q3: What are some common off-targets for imidazo[2,1-b]benzothiazole-based kinase inhibitors?

A3: While specific off-targets depend on the exact chemical structure, common off-targets can include kinases with structurally similar ATP-binding sites. For example, inhibitors designed for one tyrosine kinase may show activity against other members of the same family. Comprehensive profiling is essential to identify these.[9] Some imidazo[2,1-b]thiazole derivatives have shown activity against multiple kinases such as IGF-1R, EGFR, and ErbB2.[7]

Q4: Are there any known liabilities associated with the imidazo[2,1-b]benzothiazole scaffold?

A4: While a versatile scaffold, potential liabilities can include metabolic instability or the potential for off-target toxicity. It is important to perform early ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to identify and mitigate these risks.

Quantitative Data

Table 1: IC50 Values of Selected Imidazo[2,1-b]benzothiazole-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell Line (for cellular IC50)Cellular IC50 (µM)Reference
Compound 36 B-RAF V600E50WM266.40.12[7]
Compound 37 --MCF-70.475[7]
Compound 39 B-RAF V600E0.978UACC-620.18[7][13]
Compound 40 B-RAF V600E23.1--[7]
Compound 10l B-RAF V600E1.20--[8]
Compound 10k --Melanoma cell line2.68[8]
AC220 (Quizartinib) FLT3<1--[1]
Compound 61 IGF-1R41A431-[7]
Compound 23 EGFR184--[7]
Compound 23 PI3K719--[7]
Compound 23 mTOR131--[7]
Compound 25 CDK9-Various cancer cell lines0.64 - 2.01[7]
Compound 6d Tubulin Polymerization1680A5491.08[14]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Radiometric Format)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a purified kinase.[3]

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Imidazo[2,1-b]benzothiazole inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Selectivity Profiling

DSF measures the thermal stabilization of a protein upon ligand binding, which can be used to screen for inhibitors and assess selectivity.[4][5]

Materials:

  • Purified kinases of interest

  • Imidazo[2,1-b]benzothiazole inhibitor library

  • Fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange)

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient

Procedure:

  • Prepare a solution of each kinase in the DSF buffer.

  • In a 96-well or 384-well PCR plate, add the kinase solution, the fluorescent dye, and the inhibitor to be tested. Include a DMSO control.

  • Seal the plate and place it in the real-time PCR instrument.

  • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.

  • As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • A shift in the Tm (ΔTm) in the presence of an inhibitor indicates binding and stabilization of the protein.

  • A larger ΔTm generally corresponds to a higher binding affinity.

  • By testing your inhibitor against a panel of kinases, you can determine its selectivity profile based on the observed ΔTm values.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_hit_validation Hit Validation & Selectivity cluster_optimization Lead Optimization start Imidazo[2,1-b]benzothiazole Library in_vitro_assay In Vitro Kinase Assay (Primary Target) start->in_vitro_assay dsf_profiling DSF Kinase Panel Screening in_vitro_assay->dsf_profiling cellular_assay Cell-Based Target Engagement Assay dsf_profiling->cellular_assay sar_studies SAR Studies cellular_assay->sar_studies docking Molecular Docking sar_studies->docking adme_tox ADME/Tox Profiling docking->adme_tox final final adme_tox->final Optimized Lead

Caption: Experimental workflow for enhancing inhibitor selectivity.

troubleshooting_workflow start Low Potency in Kinase Assay solubility Check Compound Solubility start->solubility solubility_ok Solubility OK solubility->solubility_ok Yes solubility_bad Insoluble solubility->solubility_bad No assay_conditions Review Assay Conditions conditions_ok Conditions Optimal assay_conditions->conditions_ok Yes conditions_bad Suboptimal assay_conditions->conditions_bad No enzyme_activity Verify Enzyme Activity enzyme_ok Enzyme Active enzyme_activity->enzyme_ok Yes enzyme_bad Inactive Enzyme enzyme_activity->enzyme_bad No solubility_ok->assay_conditions use_cosolvent Use Co-solvent / Reformulate solubility_bad->use_cosolvent conditions_ok->enzyme_activity optimize_atp Optimize [ATP], [Enzyme], etc. conditions_bad->optimize_atp success Potency Issue Resolved enzyme_ok->success new_enzyme Source New Enzyme Batch enzyme_bad->new_enzyme

Caption: Troubleshooting decision tree for low inhibitor potency.

MAPK_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Imidazo[2,1-b]benzothiazole Inhibitor Inhibitor->RAF

Caption: Simplified MAPK signaling pathway with B-RAF inhibition.

References

Minimizing off-target effects of (Imidazo[2,1-b]benzothiazol-2-yl)methanol in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of (Imidazo[2,1-b]benzothiazol-2-yl)methanol and related imidazo[2,1-b]benzothiazole derivatives during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound show a more potent or different effect than anticipated based on its intended target. Could this be due to off-target effects?

A1: Yes, unexpected or exaggerated biological responses are often indicative of off-target activities.[1][2] Compounds of the imidazo[2,1-b]thiazole class have been shown to interact with various biological targets, including COX-2 enzymes and kinases.[3] If your results deviate from the expected dose-response curve for the primary target, it is crucial to consider and investigate potential off-target interactions.[1][2]

Q2: I am observing significant cytotoxicity at concentrations where my compound is expected to be selective for its primary target. What could be the cause?

A2: Unforeseen cytotoxicity can be a result of the compound binding to critical proteins essential for cell survival, such as certain ion channels or key metabolic enzymes.[1] It is advisable to perform a cell viability assay (e.g., MTT or trypan blue) across a wide range of concentrations to determine the cytotoxic profile of the compound in your specific cell line.[1]

Q3: My results with this compound are inconsistent across different cell lines. How can I explain this variability?

A3: The expression levels of both on-target and potential off-target proteins can vary significantly between different cell lines.[1] This differential expression can lead to varied responses to the compound. It is recommended to characterize the expression of your primary target and potential off-targets in the cell lines being used.

Q4: What are the initial steps to identify potential off-targets of this compound?

A4: A multi-pronged approach is recommended. Initially, you can utilize in silico methods and consult compound screening databases (e.g., ChEMBL, PubChem) to identify known targets of structurally similar molecules.[1] Subsequently, experimental validation is crucial. Broad-panel screening services offered by contract research organizations (CROs) can assess the compound's activity against a wide array of common off-targets like GPCRs, kinases, and ion channels.[1]

Q5: How can I confirm that the observed phenotype is a direct result of on-target engagement in my cellular assay?

A5: Several techniques can confirm on-target engagement. A Cellular Thermal Shift Assay (CETSA) can verify that the compound binds to its intended target within the cell.[2] Additionally, a "rescue" experiment can be performed. If you can express a drug-resistant mutant of the primary target in your cells, this should reverse the on-target effects. If the phenotype persists, it is likely due to an off-target effect.[4]

Troubleshooting Guides

Issue 1: Unexpected Phenotypic Results or Potency

Possible Cause Troubleshooting Steps
Off-target activity 1. Perform a comprehensive dose-response curve and compare the EC50/IC50 with the known value for the primary target.[1] 2. Use a structurally unrelated agonist or antagonist for the primary target to see if the effect can be fully blocked.[1] 3. Conduct a broad-panel off-target screen to identify potential unintended targets.[1][4]
Compound instability or impurity 1. Verify the purity and integrity of your compound stock using techniques like LC-MS and NMR.[2] 2. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.[5]
Experimental artifact 1. Review all experimental parameters, including reagent concentrations, incubation times, and cell seeding densities.[5] 2. Include appropriate vehicle controls in all experiments.

Issue 2: High Background or Inconsistent Results in Binding Assays

Possible Cause Troubleshooting Steps
Non-specific binding 1. Optimize the concentration of the blocking agent (e.g., BSA) in your assay buffer. 2. Include a control with a known non-labeled ligand to determine non-specific binding.[1]
Reagent degradation 1. Ensure proper storage and handling of all reagents, especially radioligands. 2. Prepare fresh reagents for each experiment.
Pipetting errors or improper mixing 1. Use calibrated pipettes and ensure thorough mixing of all solutions.[6] 2. Consider using an automated plate washer for improved consistency.[6]

Issue 3: Compound Precipitation in Aqueous Media

Possible Cause Troubleshooting Steps
Poor aqueous solubility 1. Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.[7] 2. Perform a stepwise dilution of the stock solution into the aqueous medium.[7] 3. Add the stock solution to the medium while gently vortexing or swirling.[7] 4. Pre-warming the medium to 37°C may improve solubility.[7]
Interaction with media components 1. Visually inspect the medium for any signs of precipitation after adding the compound.[7] 2. If precipitation is observed, consider using a different formulation or a solubilizing agent.

Data Presentation

Table 1: Representative Kinase Inhibition Profile for an Imidazo[2,1-b]thiazole Derivative

Kinase TargetIC50 (nM)% Inhibition @ 1µMNotes
Primary Target Kinase 2595%Expected on-target activity.
Off-Target Kinase A 25080%10-fold less potent than the primary target; potential for off-target effects at higher concentrations.[4]
Off-Target Kinase B 1,20045%May contribute to phenotype at micromolar concentrations.
Off-Target Kinase C >10,000<10%Unlikely to be a significant off-target.[4]

This table provides a template for organizing kinase inhibition data. Actual values will vary depending on the specific compound and kinases tested.

Table 2: Cyclooxygenase (COX) Inhibition Profile for a Selective Imidazo[2,1-b]thiazole Analog

EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
COX-1 >100>1250
COX-2 0.08

Data is representative of selective COX-2 inhibitors from the imidazo[2,1-b]thiazole class.[3]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Off-Target Assessment

This protocol is used to determine the binding affinity of a test compound for a specific receptor, which could be an intended target or a potential off-target.[1]

Objective: To determine the inhibitor constant (Ki) of this compound for a target receptor.

Materials:

  • Cell membranes or purified protein expressing the target receptor.

  • A specific radioligand for the target receptor.

  • This compound at a range of concentrations.

  • A known non-labeled ligand for determining non-specific binding.

  • Assay buffer.

  • Scintillation fluid and counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound and the known non-labeled ligand.

  • Incubation: In a microplate, combine the cell membranes/purified protein, the radioligand at a fixed concentration, and either the test compound, the non-labeled ligand (for non-specific binding), or buffer alone (for total binding).

  • Equilibration: Incubate the plate at a specified temperature for a sufficient time to allow binding to reach equilibrium.

  • Separation: Rapidly separate the bound from the unbound radioligand by filtration through a glass fiber filter mat.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to confirm target engagement in a cellular environment based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[2]

Objective: To verify the binding of this compound to its intended target in intact cells.

Materials:

  • Cultured cells expressing the target protein.

  • This compound.

  • Vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Equipment for heating samples (e.g., PCR machine).

  • Equipment for protein quantification (e.g., Western blot or ELISA setup).

Methodology:

  • Cell Treatment: Incubate intact cells with the test compound or vehicle control for a specified time.[2]

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures to induce thermal denaturation.[2]

  • Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated (denatured) proteins.

  • Quantification: Collect the supernatant and quantify the amount of the soluble target protein using methods like Western blotting or ELISA.[2]

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[2]

Visualizations

experimental_workflow General Experimental Workflow for Investigating Off-Target Effects cluster_0 Initial Observation cluster_1 Preliminary Checks cluster_2 Off-Target Hypothesis Testing cluster_3 Validation and Analysis A Unexpected Phenotype or Potency Observed B Verify Compound Purity and Integrity (LC-MS, NMR) A->B C Confirm On-Target Pathway Modulation (e.g., Western Blot for p-Substrate) A->C D In Silico Profiling & Database Search C->D If on-target pathway is modulated but phenotype is unexpected F Cellular Thermal Shift Assay (CETSA) for On-Target Engagement C->F E Broad-Panel Kinase/Receptor Screening D->E G Dose-Response in Off-Target Assay E->G I Data Analysis & Conclusion F->I H Rescue Experiment with Resistant Mutant G->H H->I

Caption: Workflow for investigating unexpected in vitro results.

signaling_pathway Hypothetical Signaling Pathway and Off-Target Interaction cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Signal B Receptor Kinase (Primary Target) A->B C Downstream Effector 1 B->C D Cellular Response A (e.g., Anti-inflammatory) C->D E Off-Target Kinase F Downstream Effector 2 E->F G Cellular Response B (e.g., Cytotoxicity) F->G Compound This compound Compound->B Inhibition (On-Target) Compound->E Inhibition (Off-Target)

Caption: On-target vs. potential off-target kinase inhibition.

References

Stability of (Imidazo[2,1-b]benzothiazol-2-yl)methanol under physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Imidazo[2,1-b]benzothiazol-2-yl)methanol. The information is designed to help address common stability-related issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over time in my cell culture medium. What could be the cause?

A1: Loss of potency in cell culture media can be attributed to several factors. The imidazo[2,1-b]benzothiazole core is generally stable, but can be susceptible to metabolic degradation by enzymes present in serum-supplemented media or by the cells themselves. Two likely metabolic pathways are the oxidation of the sulfur atom in the thiazole ring to form a sulfoxide or sulfone, and the oxidation of the methanol group by alcohol dehydrogenases to the corresponding aldehyde and then to a carboxylic acid. Additionally, some degradation may occur due to components in the medium or exposure to light.

Q2: I am observing a new, more polar peak in my HPLC analysis after incubating the compound under physiological conditions. What might this be?

A2: The appearance of a more polar peak is a common indicator of metabolic modification or degradation. For this compound, this could correspond to the formation of the sulfoxide derivative, which is more polar than the parent compound. Another possibility is the oxidation of the methanol group to a carboxylic acid, which would also significantly increase polarity. To confirm the identity of this new peak, LC-MS analysis is recommended to determine its mass-to-charge ratio.

Q3: How should I prepare and store stock solutions of this compound to ensure stability?

A3: For maximum stability, stock solutions should be prepared in a dry, aprotic solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C and protect them from light. When preparing working solutions, dilute the stock solution in your desired aqueous buffer or medium immediately before use. Avoid prolonged storage of aqueous solutions.

Q4: Are there any known liabilities of the imidazo[2,1-b]benzothiazole scaffold that I should be aware of?

A4: The imidazo[2,1-b]thiazole scaffold is a stable aromatic system.[1] However, the sulfur atom is a potential site for oxidation.[1] This can be mediated by metabolic enzymes (e.g., cytochrome P450s or flavin-containing monooxygenases) or by reactive oxygen species that may be present in your experimental system. This oxidation can alter the compound's biological activity and physicochemical properties.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in dose-response curves or unexpected loss of activity between experiments.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Assess Compound Stability in Media: Perform a time-course experiment by incubating this compound in your complete cell culture medium (with and without cells) for the duration of your assay.

    • Analyze Samples: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the medium, quench any enzymatic activity (e.g., with acetonitrile), and analyze the concentration of the parent compound by HPLC or LC-MS.

    • Compare to Control: Use a control sample incubated in a simple buffer (e.g., PBS) to distinguish between media-induced and cell-mediated degradation.

    • Solution: If degradation is observed, consider reducing the incubation time, preparing fresh compound dilutions for each experiment, or using a medium with lower metabolic activity (e.g., serum-free medium if your assay allows).

Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency
  • Symptom: The compound is highly active in in vitro assays but shows little or no effect in animal models.

  • Possible Cause: Rapid metabolic clearance in vivo.

  • Troubleshooting Steps:

    • In Vitro Metabolic Stability Assay: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes from the animal species used in your in vivo studies. This will provide an estimate of the intrinsic clearance of the compound.

    • Monitor for Metabolites: Use LC-MS to identify potential metabolites formed during the in vitro assay. The primary metabolites are likely to be the sulfoxide and the carboxylic acid derivative of the methanol group.

    • Pharmacokinetic Study: If possible, perform a preliminary pharmacokinetic study to determine the compound's half-life, clearance, and exposure (AUC) in vivo.

    • Solution: If rapid metabolism is confirmed, medicinal chemistry efforts may be required to modify the structure to block the sites of metabolism. For example, replacing the methanol with a more stable group or modifying the electronics of the heterocyclic core to reduce the susceptibility of the sulfur to oxidation.

Data Presentation

Table 1: Hypothetical In Vitro Metabolic Stability of this compound

Disclaimer: The following data are hypothetical and for illustrative purposes only. Researchers should generate their own data based on the provided protocols.

SystemSpeciesIncubation Time (min)% Parent RemainingHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesHuman60455512.6
Liver MicrosomesMouse60202527.7
HepatocytesHuman120601508.2
HepatocytesMouse120357017.5

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
  • Objective: To determine the rate of metabolism of this compound when incubated with liver microsomes.

  • Materials:

    • This compound

    • Liver microsomes (human, mouse, rat, etc.)

    • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching)

    • Internal standard for analytical quantification

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a tube containing cold acetonitrile and the internal standard.

    • Vortex and centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint).

Protocol 2: Forced Degradation Study
  • Objective: To assess the intrinsic stability of this compound under various stress conditions.[2][3][4][5]

  • Materials:

    • This compound

    • Hydrochloric acid (0.1 N)

    • Sodium hydroxide (0.1 N)

    • Hydrogen peroxide (3%)

    • Methanol or Acetonitrile

    • Photostability chamber

    • Oven

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.[3]

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.

    • At the end of the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Quantify the amount of parent compound remaining and any major degradation products formed.

    • Assess the mass balance to ensure all major degradants are accounted for.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_incubation Incubation at 37°C cluster_sampling Time-Course Sampling & Quenching cluster_analysis Analysis stock Stock Solution (DMSO) working Working Solution (Buffer, pH 7.4) stock->working microsomes Liver Microsomes + NADPH start Initiate Reaction microsomes->start t0 t=0 min start->t0 t5 t=5 min t0->t5 quench Quench with Acetonitrile + IS t0->quench t15 t=15 min t5->t15 t5->quench t30 t=30 min t15->t30 t15->quench t60 t=60 min t30->t60 t30->quench t60->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (t½, CLint) lcms->data

Caption: Workflow for In Vitro Metabolic Stability Assay.

G cluster_phase1 Phase I Metabolism cluster_phase1_cont cluster_phase2 Phase II Metabolism parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide FMO, CYP450 aldehyde Aldehyde Derivative parent->aldehyde ADH sulfone Sulfone Derivative sulfoxide->sulfone CYP450 acid Carboxylic Acid Derivative aldehyde->acid ALDH glucuronide Glucuronide Conjugate acid->glucuronide UGT

References

Technical Support Center: Scale-Up Synthesis of Imidazo[2,1-b]benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of imidazo[2,1-b]benzothiazoles. Below you will find troubleshooting guides and frequently asked questions to address common issues during experimental scale-up.

Troubleshooting Guides

Problem 1: Low or Inconsistent Yields upon Scale-Up

Question: We are experiencing a significant drop in yield for our imidazo[2,1-b]benzothiazole synthesis when moving from gram to kilogram scale. What are the potential causes and how can we address them?

Answer: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors related to reaction kinetics, heat, and mass transfer.

  • Inadequate Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to inefficient heat dissipation or uneven heating. This may cause localized overheating, promoting side reactions and decomposition of the product or starting materials.

    • Solution:

      • Ensure the reactor is equipped with an efficient cooling/heating system and a calibrated temperature probe.

      • For highly exothermic cyclization reactions, consider a controlled, slower addition of one of the reactants to manage the heat evolution.

      • A continuous flow reactor setup can also be an effective strategy for managing exotherms in scaled-up reactions.

  • Poor Mixing and Mass Transfer Limitations: In larger reactors, achieving homogeneous mixing of reactants, especially in heterogeneous reaction mixtures, becomes more challenging. This can result in localized concentration gradients, leading to incomplete reactions or the formation of byproducts.

    • Solution:

      • Optimize the stirrer speed and impeller design to ensure efficient mixing for the specific reactor geometry and reaction volume.

      • Ensure that all reactants, particularly solids like 2-aminobenzothiazole, are adequately suspended in the solvent.

  • Extended Reaction Times: Some synthetic routes for imidazo[2,1-b]benzothiazoles may require prolonged reaction times for completion. At a larger scale, inefficiencies in heating and mixing can further extend the required time, potentially leading to product degradation.

    • Solution:

      • Monitor the reaction progress closely using in-process controls like HPLC or TLC to determine the optimal reaction endpoint.

      • Investigate if a moderate increase in temperature (while ensuring thermal stability) can reduce the reaction time without compromising the impurity profile.

Problem 2: Increased Impurity Formation at Scale

Question: Our scaled-up synthesis of imidazo[2,1-b]benzothiazole is generating a higher percentage of impurities that are difficult to separate from the final product. How can we identify and minimize their formation?

Answer: The impurity profile often changes during scale-up due to the factors mentioned above. Identifying the structure of the major impurities is the first step toward mitigating their formation.

  • Common Side Reactions:

    • Incomplete Cyclization: Unreacted starting materials (e.g., 2-aminobenzothiazole and the α-haloketone) or intermediate species may remain if the reaction does not go to completion.

    • Side reactions of the starting materials: For instance, in the synthesis of the 2-aminobenzothiazole precursor, regioselectivity can be an issue, leading to isomeric impurities that may carry through to the final product.[1]

    • Over-reaction or Decomposition: Excessive reaction temperature or time can lead to the degradation of the desired product.

  • Troubleshooting & Optimization:

    • Reaction Condition Optimization: Re-evaluate and optimize reaction parameters such as temperature, reaction time, and stoichiometry at the larger scale. Even small adjustments can significantly impact the impurity profile.

    • Order of Reagent Addition: The sequence of adding reactants can be critical. A controlled addition of one reactant to the other may minimize the formation of certain byproducts.

    • Solvent Selection: The choice of solvent can influence reaction rates and selectivity. A solvent that ensures good solubility of all reactants and intermediates is crucial.

Problem 3: Challenges in Product Isolation and Purification

Question: We are finding it difficult to purify our imidazo[2,1-b]benzothiazole product at a multi-kilogram scale. Column chromatography is not a viable option. What are some alternative strategies?

Answer: Large-scale purification requires moving away from chromatographic methods towards more scalable techniques.

  • Recrystallization: This is often the most practical and cost-effective method for purifying solid products at a large scale.

    • Optimization: A systematic screening of solvents and solvent mixtures is necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Procedure:

      • Dissolve the crude product in a minimal amount of a suitable hot solvent.

      • If necessary, perform a hot filtration to remove any insoluble impurities.

      • Allow the solution to cool slowly to induce crystallization. Further cooling in an ice bath can maximize the yield.

      • Isolate the purified crystals by filtration and wash with a small amount of cold solvent.

  • Slurry Washing: If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which the impurities are soluble but the product is not can be an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for imidazo[2,1-b]benzothiazoles suitable for scale-up?

A1: Several methods are employed for the synthesis of imidazo[2,1-b]benzothiazoles. For large-scale production, one-pot or multi-component reactions are often preferred due to their efficiency and reduced number of unit operations.[2] Microwave-assisted synthesis has also been shown to be effective, offering advantages like rapid heating and shorter reaction times, which can be beneficial for scale-up.[1][2][3] The classical approach involves the condensation of a 2-aminobenzothiazole with an α-haloketone.

Q2: What are the key safety considerations when scaling up the synthesis of imidazo[2,1-b]benzothiazoles?

A2: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: The cyclization reaction can be exothermic. It is crucial to have a thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry to design an adequate cooling capacity to prevent a thermal runaway.

  • Reagent Handling: Some reagents, such as α-haloketones, can be lachrymatory and toxic. Ensure appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-system transfers) are in place.

  • Solvent Safety: Use of flammable solvents requires proper grounding and inert atmosphere to prevent electrostatic discharge and fires.

Q3: How can we monitor the progress of the reaction effectively at a large scale?

A3: For industrial scale-up, robust in-process controls are essential. High-Performance Liquid Chromatography (HPLC) is a quantitative and reliable method for monitoring the consumption of starting materials and the formation of the product and any significant byproducts.[1] Thin Layer Chromatography (TLC) can be used for quick qualitative checks.

Q4: Are there any "green" or more sustainable approaches for this synthesis?

A4: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. This includes the use of greener solvents like water, ethanol, or polyethylene glycol (PEG), as well as catalyst-free and microwave-assisted procedures which can reduce energy consumption and waste generation.[2][3][4]

Data Presentation

Table 1: Screening of Reaction Conditions for the Synthesis of an Imidazo[2,1-b]thiazole Derivative [5]

EntrySolventTemperature (°C)Time (min)Yield (%)
1Methanol856033
2Acetonitrile8560Similar to entry 1
3Toluene856068
4Toluene1003078

Data adapted from a study on the Groebke–Blackburn–Bienaymé reaction for the synthesis of imidazo[2,1-b]thiazoles.[5]

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 2-Arylbenzo[d]imidazo[2,1-b]thiazoles

This protocol is based on a catalyst-free approach in a green medium.[6]

  • Reaction Setup: In a microwave-safe reaction vessel, add substituted 2-aminobenzothiazole (1.0 mmol), the appropriate 2-bromoacetophenone (1.0 mmol), water (3.0 mL), and isopropyl alcohol (2.0 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the reaction mixture at 100°C for 12-15 minutes. The reaction is carried out under high-pressure conditions (typically around 15 bar).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Add crushed ice to the reaction mixture. The solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with water and then dry it. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-arylbenzo[d]imidazo[2,1-b]thiazole.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Charge 2-aminobenzothiazole, 2-bromoacetophenone, water, and isopropanol into microwave vessel react Microwave Irradiation (100°C, 12-15 min) start->react cool Cool to Room Temperature react->cool precipitate Add Crushed Ice to Precipitate Product cool->precipitate filtrate Filter to Isolate Crude Product precipitate->filtrate wash Wash with Water filtrate->wash dry Dry the Solid wash->dry recrystallize Recrystallize from Ethanol (if needed) dry->recrystallize final_product Pure Imidazo[2,1-b]benzothiazole recrystallize->final_product

Caption: Experimental workflow for microwave-assisted synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield at Scale heat Poor Heat Transfer start->heat mixing Inefficient Mixing start->mixing time Suboptimal Reaction Time start->time heat_sol Improve Reactor Cooling/Heating; Controlled Reagent Addition heat->heat_sol mixing_sol Optimize Stirrer Speed/Design mixing->mixing_sol time_sol In-Process Monitoring (HPLC); Optimize Temperature time->time_sol

Caption: Troubleshooting logic for low yields in scale-up synthesis.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of an Imidazo[2,1-b]benzothiazole Derivative and Cisplatin on C6 Glioma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the cytotoxic performance of a representative imidazo[2,1-b]benzothiazole derivative against the established chemotherapeutic agent, cisplatin, in a C6 glioma cell line model. The content is based on published experimental data to facilitate informed decisions in the exploration of novel anti-cancer compounds.

Disclaimer: Direct experimental data for the specific compound (Imidazo[2,1-b]benzothiazol-2-yl)methanol in C6 glioma cells is not available in the reviewed literature. Therefore, this guide utilizes data for a structurally related and highly potent derivative from the same chemical class, N-(6-Chlorobenzothiazol-2-yl)-2-{[4,5-dimethyl-1-(p-tolylamino)-1H-imidazol-2-yl]thio}acetamide, for the purpose of comparison with cisplatin.[1][2]

Data Presentation

The cytotoxic effects of the representative imidazo[2,1-b]benzothiazole derivative and cisplatin on C6 glioma cells were quantified by determining their half-maximal inhibitory concentration (IC50) values. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

CompoundCell LineIC50 Value (µg/mL)Reference
N-(6-Chlorobenzothiazol-2-yl)-2-{[4,5-dimethyl-1-(p-tolylamino)-1H-imidazol-2-yl]thio}acetamideC6 Glioma15.67[1][2]
CisplatinC6 Glioma23.0[1][2]

Based on these findings, the tested imidazo[2,1-b]benzothiazole derivative demonstrates a lower IC50 value, suggesting higher cytotoxic potency against C6 glioma cells in this specific study when compared to cisplatin.[1][2]

Experimental Protocols

The IC50 values presented were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol
  • Cell Seeding: Rat C6 glioma cells are seeded into 96-well plates at a specified density and allowed to adhere and grow for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (the imidazo[2,1-b]benzothiazole derivative and cisplatin) and a vehicle control.

  • Incubation: The treated cells are incubated for a defined period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate spectrophotometer at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture C6 Glioma Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding adhesion 24h Incubation for Adhesion seeding->adhesion add_compounds Add Test Compounds & Control adhesion->add_compounds Start Treatment incubation Incubate for 48-72h add_compounds->incubation add_mtt Add MTT Solution incubation->add_mtt Assess Viability mtt_incubation Incubate for 2-4h add_mtt->mtt_incubation solubilize Add Solubilizing Agent (DMSO) mtt_incubation->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance Quantify Formazan calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

References

A Comparative Guide to the Synthesis of Imidazo[2,1-b]benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[2,1-b]benzothiazole scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The efficient construction of this bicyclic system has been the focus of numerous synthetic efforts. This guide provides a comparative overview of key methodologies for the synthesis of imidazo[2,1-b]benzothiazoles, presenting quantitative data, detailed experimental protocols, and a generalized workflow to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Analysis of Synthesis Methods

The choice of synthetic route to imidazo[2,1-b]benzothiazoles can significantly impact reaction efficiency, yield, and environmental footprint. The following table summarizes quantitative data for several prominent methods, offering a clear comparison of their performance.

Synthesis MethodCatalyst/Key ReagentsSolvent(s)Temperature (°C)TimeYield (%)Reference
Conventional HeatingNoneDMFReflux6 h60-75[1]
FeCl₃Nitromethane806-8 h89-91[2]
Microwave-Assisted SynthesisCatalyst-freeH₂O-IPA10015 min90-95[1][3]
PIFAEthanol8015 min59-92[4][5]
Ultrasound-Assisted SynthesisSulfated TungstateSolvent-freeRoom Temp.20-30 min90-98[6][7]
Groebke–Blackburn–Bienaymé (GBB)Catalyst-freeToluene10030 min74-78[8][9]
Acid-free, MW-assistedToluene or H₂O120 (MW)15-30 min82-97[10]

Experimental Protocols

Detailed methodologies for key synthetic approaches are provided below to facilitate their application in a laboratory setting.

Conventional Synthesis: Iron-Catalyzed Reaction

This method describes the synthesis of 2-phenylbenzo[d]imidazo[2,1-b]thiazole using an iron catalyst under conventional heating.

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzothiazole (1.0 mmol) and benzaldehyde (1.1 mmol) in nitromethane (3 mL).

  • Add FeCl₃ (20 mol%) to the mixture.

  • Heat the reaction mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the complete consumption of 2-aminobenzothiazole (typically 6-8 hours).

  • Upon completion, cool the mixture and filter it through Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel using an appropriate eluent (e.g., EtOAc/hexane) to afford the pure 2-phenylbenzo[d]imidazo[2,1-b]thiazole.[2]

Microwave-Assisted Catalyst-Free Synthesis

This protocol offers a rapid and environmentally benign approach to imidazo[2,1-b]benzothiazoles using microwave irradiation without a catalyst.[1][3]

Procedure:

  • Combine the substituted 2-aminobenzothiazole (1.0 mmol) and the corresponding α-bromoketone (1.0 mmol) in a mixture of water and isopropanol (H₂O-IPA).

  • Place the reaction vessel in a high-pressure microwave reactor.

  • Irradiate the mixture at 100 °C and 15 bar pressure for 12-15 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvents under reduced pressure.

  • Perform a simple work-up involving extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent to yield the final product, which is often pure enough without the need for column chromatography.[1]

One-Pot Groebke–Blackburn–Bienaymé (GBB) Reaction

This multicomponent reaction provides a highly efficient one-pot synthesis of substituted imidazo[2,1-b]thiazoles.[8][9]

Procedure:

  • To a reaction vial, add 3-formylchromone (1.0 mmol), 2-aminothiazole (1.0 mmol), and the desired isocyanide (1.0 mmol).

  • Add anhydrous toluene (0.5 - 1.0 mL) as the solvent.

  • Heat the reaction mixture to 100 °C for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated. The specific work-up procedure may vary depending on the product's properties but typically involves solvent removal and purification if necessary.[8]

Mandatory Visualization

The following diagrams illustrate the generalized workflow for the synthesis of imidazo[2,1-b]benzothiazoles and a simplified reaction scheme.

G cluster_workflow Generalized Synthesis Workflow Reactants Starting Materials (e.g., 2-Aminobenzothiazole, Aldehyde/Ketone) Mixing Mixing Reactants->Mixing Solvent, Catalyst (if any) Reaction Reaction Step (Conventional, MW, US, etc.) Mixing->Reaction Workup Work-up (Extraction, Filtration) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure Imidazo[2,1-b]benzothiazole Characterization->FinalProduct

Caption: Generalized workflow for the synthesis and analysis of imidazo[2,1-b]benzothiazoles.

G cluster_reaction Simplified Synthesis Scheme Reactant1 2-Aminobenzothiazole Reaction Conditions (Heat, MW, US) Reactant1:f1->Reaction Reactant2 α-Haloketone / Aldehyde / etc. Reactant2:f1->Reaction Product Imidazo[2,1-b]benzothiazole Reaction->Product:f0

Caption: A simplified reaction scheme for imidazo[2,1-b]benzothiazole synthesis.

References

Structure-Activity Relationship of Imidazo[2,1-b]benzothiazole Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[2,1-b]benzothiazole scaffold has emerged as a promising framework in the design of novel anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, supported by experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Comparative Anticancer Activity of Imidazo[2,1-b]benzothiazole Derivatives

The anticancer efficacy of imidazo[2,1-b]benzothiazole derivatives is significantly influenced by the nature and position of substituents on the fused ring system. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative compounds against various human cancer cell lines.

Table 1: SAR of Substitutions on the Phenyl Ring at the 2-position of the Imidazo[2,1-b]benzothiazole Core

Compound IDR (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
1a HA549 (Lung)>100[1]
1b 4-OCH3A549 (Lung)15.3[1]
1c 4-ClA549 (Lung)8.7[1]
1d 4-FA549 (Lung)9.2[1]
1e 3,4,5-(OCH3)3A549 (Lung)1.2[1]
2a HMCF-7 (Breast)>50[2]
2b 4-OCH3MCF-7 (Breast)1.39[2]
2c 4-ClMCF-7 (Breast)2.37[2]

Analysis: The data indicates that substitution on the phenyl ring at the 2-position of the imidazo[2,1-b]benzothiazole core is crucial for anticancer activity. Unsubstituted derivatives (1a, 2a) show weak to no activity. Electron-donating groups, particularly multiple methoxy groups (1e), and electron-withdrawing groups like halogens (1c, 1d, 2c) significantly enhance cytotoxicity. The trimethoxyphenyl substitution (1e) appears to be particularly favorable for activity against the A549 lung cancer cell line.

Table 2: Comparison of Imidazo[2,1-b]thiazole and Imidazo[2,1-b]benzothiazole Analogs

Compound IDCore ScaffoldR1R2Cancer Cell LineIC50 (µM)Reference
3a Imidazo[2,1-b]thiazole4-Cl-PhHA375P (Melanoma)0.8[3]
3b Imidazo[2,1-b]thiazole4-Cl-PhCH3A375P (Melanoma)0.5[3]
4a Imidazo[2,1-b]benzothiazole4-Cl-PhHA375P (Melanoma)1.5[3]
4b Imidazo[2,1-b]benzothiazole4-Cl-PhCH3A375P (Melanoma)1.1[3]

Analysis: A comparison between the imidazo[2,1-b]thiazole and the corresponding benzo-fused analogs suggests that for this particular substitution pattern against melanoma cells, the smaller imidazo[2,1-b]thiazole core may be slightly more advantageous. In both series, the addition of a methyl group at the R2 position enhances the cytotoxic activity.

Mechanism of Action

Several studies have elucidated that imidazo[2,1-b]benzothiazole derivatives exert their anticancer effects through multiple mechanisms. A prominent mode of action is the disruption of microtubule dynamics. These compounds often bind to the colchicine site on β-tubulin, inhibiting tubulin polymerization. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.

G cluster_drug Imidazo[2,1-b]benzothiazole Derivative cluster_cell Cancer Cell drug Imidazo[2,1-b]benzothiazole Derivative tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Binds to mt_dynamics Microtubule Polymerization tubulin->mt_dynamics Inhibits g2m_arrest G2/M Phase Arrest mt_dynamics->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces caspases Caspase Activation apoptosis->caspases via cell_death Cell Death caspases->cell_death Leads to

Caption: Proposed mechanism of action for anticancer imidazo[2,1-b]benzothiazole derivatives.

Structure-Activity Relationship Summary

The following diagram summarizes the key structure-activity relationships for the imidazo[2,1-b]benzothiazole scaffold based on available data.

SAR SAR_Image SAR_Image R1 Position 2: - Phenyl group is common. - Electron-donating (e.g., OCH3) or  electron-withdrawing (e.g., Cl, F)  groups on the phenyl ring enhance activity. - Trimethoxyphenyl is highly favorable. SAR_Image->R1 R2 Positions 7, 8: - Substitutions on the benzothiazole ring  can modulate activity and solubility. SAR_Image->R2 R3 Position 3: - Can be modified to introduce  different functionalities, affecting  potency and target specificity. SAR_Image->R3

Caption: Key structure-activity relationship sites on the imidazo[2,1-b]benzothiazole core.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Reaction Setup: In a 96-well plate, add purified tubulin to a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Compound Addition: Add the test compound at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot absorbance versus time to obtain polymerization curves and determine the inhibitory effect of the compound.[7][8]

Experimental Workflow

The general workflow for the discovery and preclinical evaluation of novel imidazo[2,1-b]benzothiazole anticancer agents is depicted below.

Workflow cluster_discovery Discovery Phase cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity sar Structure-Activity Relationship Analysis cytotoxicity->sar mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) sar->mechanism target_validation Target Validation (e.g., Tubulin Polymerization) mechanism->target_validation animal_model Xenograft Animal Models target_validation->animal_model efficacy Efficacy & Toxicity Studies animal_model->efficacy

Caption: General experimental workflow for imidazo[2,1-b]benzothiazole anticancer agent development.

References

Unveiling the Antimicrobial Potential of Imidazo[2,1-b]benzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. This guide provides a comparative analysis of the antimicrobial spectrum of various imidazo[2,1-b]benzothiazole derivatives, supported by experimental data from recent studies. The core of this class of heterocyclic compounds has demonstrated a wide range of biological activities, including promising antibacterial and antifungal properties.

The imidazo[2,1-b]benzothiazole scaffold has been a subject of significant interest in medicinal chemistry due to its diverse pharmacological activities, which extend to anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide focuses on its antimicrobial potential, summarizing key findings on the activity of different derivatives against a panel of clinically relevant microorganisms.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of imidazo[2,1-b]benzothiazole derivatives is significantly influenced by the nature and position of substituents on the core structure. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various Gram-positive and Gram-negative bacteria, as well as fungal strains. Lower MIC values indicate higher antimicrobial activity.

Derivative/CompoundTarget MicroorganismMIC (µg/mL)Reference
Series 1: 2,3-diaryl-substituted-imidazo[2,1-b]-benzothiazoles [2]
13dStaphylococcus aureusCongruent with Ampicillin[2]
13hBacillus subtilisCongruent with Ampicillin[2]
13mEscherichia coliCongruent with Ampicillin[2]
Pseudomonas aeruginosaCongruent with Ampicillin[2]
Series 2: Azoalkyl ether imidazo[2,1-b]benzothiazoles [4]
5a (2-methyl-5-nitroimidazole derivative)MRSA4[4]
Bacillus typhi1[4]
Series 3: Fluoroquinolone derivatives [4]
20Escherichia coli4[4]
Staphylococcus aureus2[4]
Series 4: Imidazo[2,1-b]-1,3,4-thiadiazoles [5]
5dEscherichia coliModerately Active[5]
6hEscherichia coliModerately Active[5]
7bPseudomonas aeruginosaModerately Active[5]
Series 5: Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives [3]
IT10 (4-nitro phenyl moiety)Mycobacterium tuberculosis H37RaIC₅₀: 2.32 µM[3]
IT06 (2,4-dichloro phenyl moiety)Mycobacterium tuberculosis H37RaIC₅₀: 2.03 µM[3]
Series 6: 4, 5 disubstituted imidazo [2, 1-b] benzothiazole derivatives [6]
6a1, 6a2, 6a3, 6b1, 8a1Staphylococcus aureusGood Activity[6]
Bordetella bronchisepticaGood Activity[6]
Pseudomonas aeruginosaGood Activity[6]
Candida albicansGood Activity[6]

Experimental Protocols

The determination of the antimicrobial spectrum of these derivatives typically follows standardized methodologies to ensure reproducibility and comparability of results. The most common method cited is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

1. Inoculum Preparation:

  • Isolate 3-5 colonies of the test microorganism from a fresh (18-24 hour) culture plate.

  • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[7]

  • Dilute this standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[7]

2. Preparation of Antimicrobial Dilutions:

  • Prepare a series of two-fold serial dilutions of the test imidazo[2,1-b]benzothiazole derivatives and standard reference antibiotics in a suitable broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).[7] The concentration range should be sufficient to determine the MIC value.

3. Inoculation and Incubation:

  • Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells of a 96-well microtiter plate.

  • Include a growth control (broth and inoculum without the test compound) and a sterility control (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[7]

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial spectrum of the imidazo[2,1-b]benzothiazole derivatives.

Antimicrobial_Spectrum_Workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_results Data Analysis Compound Imidazo[2,1-b]benzothiazole Derivatives SerialDilution Serial Dilution of Compounds Compound->SerialDilution Microorganism Bacterial/Fungal Strains Inoculation Inoculation of Microorganisms Microorganism->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Comparison Comparison with Standard Antibiotics MIC_Determination->Comparison

Caption: Workflow for Antimicrobial Spectrum Analysis.

Signaling Pathways and Logical Relationships

Further research into the mechanism of action of these compounds is ongoing. However, some studies suggest that benzothiazole derivatives may exert their antimicrobial effects by interacting with essential cellular targets. For instance, they have been shown to potentially interact with DNA gyrase in Staphylococcus aureus and dihydropteroate synthase in Escherichia coli.[8]

The logical relationship for the development and evaluation of these compounds can be visualized as follows:

Development_Logic Synthesis Synthesis of Novel Imidazo[2,1-b]benzothiazole Derivatives Screening Antimicrobial Screening (Primary Assay) Synthesis->Screening Quantitative Quantitative Analysis (MIC Determination) Screening->Quantitative SAR Structure-Activity Relationship (SAR) Studies Quantitative->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies SAR->Preclinical Lead_Opt->Synthesis

Caption: Drug Development and Evaluation Cycle.

References

A Comparative Guide to the Efficacy of (Imidazo[2,1-b]benzothiazol-2-yl)methanol and its Analogs: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of (Imidazo[2,1-b]benzothiazol-2-yl)methanol and its related derivatives. The information is compiled from various studies to offer an objective overview supported by experimental data, aiding in the evaluation of this compound class for further drug development.

In Vitro Efficacy: Potent Cytotoxicity Against Various Cancer Cell Lines

Derivatives of the imidazo[2,1-b]benzothiazole scaffold have consistently demonstrated significant cytotoxic effects across a range of human cancer cell lines. The primary mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Summary of In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various imidazo[2,1-b]benzothiazole derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzo[d]imidazo[2,1-b]thiazole DerivativesHeLa (Cervical Cancer)Not Specified[1]
A549 (Lung Cancer)Not Specified[1]
MCF-7 (Breast Cancer)Not Specified[1]
DU-145 (Prostate Cancer)Not Specified[1]
2-Phenylimidazo[2,1-b]benzothiazole DerivativesCancer cells with Met mutationsNot Specified[2]
Imidazo[2,1-b]thiazole-based aryl hydrazonesMDA-MB-231 (Breast Cancer)1.12 - 1.65[3]
6-Phenylimidazo[2,1-b]thiazole DerivativesMV4-11 (Acute Myeloid Leukemia)0.002[4]
Key In Vitro Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess the in vitro efficacy of anticancer compounds.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Determine the IC50 value from the dose-response curve.

Protocol 2: Apoptosis Detection (Annexin V-FITC Assay)

This flow cytometry-based assay identifies apoptotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest and wash the cells with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic.

Protocol 3: Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis for Apoptosis Markers

This technique detects the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

While specific in vivo data for this compound is limited in publicly available literature, studies on structurally related compounds, such as the 2-phenylimidazo[2,1-b]benzothiazole derivative Triflorcas, have demonstrated significant anti-tumor activity in animal models.[2]

Summary of In Vivo Efficacy Data for Triflorcas

The following table presents the tumor growth inhibition data for Triflorcas in a xenograft model using H1437 lung cancer cells.[5]

TreatmentDoseTumor Volume ReductionTumor Weight ReductionReference
Triflorcas30 mg/kg (i.p. every other day)Significant reduction observedSignificant reduction observed[5]
Triflorcas60 mg/kg (i.p. every other day)More pronounced reductionMore pronounced reduction[5]

Note: The study also indicated that Triflorcas was well-tolerated, with no significant changes in the body weight of the treated mice.[5]

General In Vivo Xenograft Study Protocol

The following is a generalized protocol for evaluating the in vivo efficacy of an anticancer compound in a subcutaneous xenograft model.

  • Cell Culture: Culture the desired human cancer cell line in vitro.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer the test compound and a vehicle control via the desired route (e.g., intraperitoneal, oral) at specified doses and schedules.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the proposed signaling pathway, experimental workflows, and the logical framework for comparing the efficacy of these compounds.

G Proposed Signaling Pathway of Imidazo[2,1-b]benzothiazole Derivatives cluster_0 In Vitro Imidazo_Derivative This compound Derivative Cancer_Cell Cancer Cell Imidazo_Derivative->Cancer_Cell Treatment Apoptosis_Induction Apoptosis Induction Cancer_Cell->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Cell_Death Cell Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Proposed mechanism of action for imidazo[2,1-b]benzothiazole derivatives in cancer cells.

G Experimental Workflow for Efficacy Evaluation cluster_0 In Vitro cluster_1 In Vivo Cell_Culture Cancer Cell Lines MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay Annexin_V Annexin V Assay (Apoptosis) Cell_Culture->Annexin_V Cell_Cycle Cell Cycle Analysis Cell_Culture->Cell_Cycle Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot Xenograft_Model Xenograft Mouse Model Tumor_Implantation Tumor Cell Implantation Xenograft_Model->Tumor_Implantation Treatment_Regimen Compound Administration Tumor_Implantation->Treatment_Regimen Tumor_Measurement Tumor Growth Measurement Treatment_Regimen->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Tumor_Measurement->Toxicity_Assessment

Caption: Workflow for evaluating the in vitro and in vivo efficacy of anticancer compounds.

G Comparative Efficacy Logic Test_Compound This compound Derivative In_Vitro_Efficacy In Vitro Efficacy (IC50) Test_Compound->In_Vitro_Efficacy In_Vivo_Efficacy In Vivo Efficacy (Tumor Growth Inhibition) Test_Compound->In_Vivo_Efficacy Toxicity Toxicity Profile Test_Compound->Toxicity Alternative_Treatment Standard Chemotherapy Alternative_Treatment->In_Vitro_Efficacy Alternative_Treatment->In_Vivo_Efficacy Alternative_Treatment->Toxicity Conclusion Comparative Assessment In_Vitro_Efficacy->Conclusion In_Vivo_Efficacy->Conclusion Toxicity->Conclusion

Caption: Logical framework for comparing the test compound against alternative treatments.

Alternative Treatment Options: Standard Chemotherapy Regimens

For comparison, it is essential to consider the standard-of-care chemotherapy regimens for relevant cancer types. The choice of chemotherapy depends on the cancer type, stage, and patient's overall health.

Common Chemotherapy Regimens:
  • Lung Cancer (Non-Small Cell): Combination therapies are common, often including a platinum-based drug (cisplatin or carboplatin) with another agent such as gemcitabine, docetaxel, or pemetrexed.

  • Breast Cancer: Anthracycline- and taxane-based regimens are frequently used. Common combinations include AC (doxorubicin and cyclophosphamide) followed by paclitaxel (T), or TC (docetaxel and cyclophosphamide).

  • Prostate Cancer: For advanced prostate cancer, docetaxel combined with prednisone is a standard first-line chemotherapy. Cabazitaxel is often used if docetaxel is no longer effective.

Conclusion

Further research is warranted to fully elucidate the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of this compound. Direct comparative studies with standard chemotherapy agents in relevant preclinical models will be crucial to determine its potential as a novel therapeutic agent for cancer treatment. This guide provides a foundational framework and detailed protocols to support such investigations.

References

Novel Benzoimidazo[2,1-b]thiazole Derivatives Demonstrate Promising EGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A new class of benzoimidazo[2,1-b]thiazole derivatives has shown significant potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Recent studies reveal that these novel compounds exhibit potent anti-proliferative activity against cancer cell lines with high EGFR expression and direct inhibitory effects on EGFR kinase activity, positioning them as promising candidates for further drug development.

A study published in Molecules detailed the design, synthesis, and biological evaluation of a series of these derivatives.[1][2] The research highlighted several compounds that displayed notable efficacy, with some showing comparable, albeit generally lesser, activity to established EGFR inhibitors like gefitinib and osimertinib in preliminary in vitro assays.[1][2] The findings suggest that the benzo[3][4]imidazo[2,1-b]thiazole scaffold is a valuable foundation for developing new anti-cancer agents.[1][2]

Comparative Analysis of EGFR Inhibition

The anti-proliferative and EGFR kinase inhibitory activities of the novel benzoimidazo[2,1-b]thiazole derivatives were evaluated and compared with standard EGFR inhibitors. The results, summarized below, indicate a strong correlation between the compounds' ability to inhibit EGFR kinase and their anti-proliferative effects on cancer cells.

Compound/DrugAnti-Proliferative Activity (IC50, µM)EGFR Kinase Inhibitory Activity (IC50, nM)
Novel Derivatives
D04Significant activity against HeLa cellsData consistent with anti-proliferative activity
D08Significant activity against HeLa cellsData consistent with anti-proliferative activity
D09Low activity against HeLa cells (IC50 > 100 µM)Not reported
D16Low activity against HeLa cells (IC50 > 100 µM)Not reported
D18Low activity against HeLa cells (IC50 > 100 µM)Not reported
Reference Inhibitors
Gefitinib2.67 (HeLa), 6.42 (HepG2)[2]Less potent than Osimertinib
OsimertinibNot reportedPotent inhibition

Note: Specific IC50 values for the EGFR kinase activity of the novel derivatives were determined to be consistent with their anti-proliferative activities, but the exact numerical values were not detailed in the provided information. The study noted that the inhibitory activities of the target compounds against EGFR kinase were generally less than that of gefitinib and osimertinib.[1][2]

Experimental Protocols

The evaluation of the benzoimidazo[2,1-b]thiazole derivatives involved the following key experimental methodologies:

In Vitro Anti-Proliferative Activity Assay

The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1][2] This method assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Lines: The study utilized human cervical cancer cells (HeLa), which have high EGFR expression, and human liver cancer cells (HepG2), which have low EGFR expression.[1][2] Normal human liver cells (HL7702) and human umbilical vein endothelial cells (HUVEC) were used to assess cytotoxicity against non-cancerous cells.[1][2]

  • Procedure: Cells were seeded in 96-well plates and incubated with varying concentrations of the test compounds for a specified period. Subsequently, MTT solution was added to each well, and the cells were incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved, and the absorbance was measured at a specific wavelength.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.

EGFR Kinase Inhibitory Activity Assay

The direct inhibitory effect of the compounds on EGFR kinase activity was measured through in vitro kinase assays.[1][2]

  • Methodology: While the specific commercial kit or detailed protocol was not fully elaborated in the provided information, these assays typically involve incubating the EGFR kinase enzyme with a substrate and ATP in the presence of the test compounds. The amount of phosphorylated substrate is then quantified, often using methods like ELISA or fluorescence-based detection.

  • Positive Controls: Gefitinib and osimertinib, known EGFR tyrosine kinase inhibitors, were used as positive controls to validate the assay and provide a benchmark for the activity of the novel derivatives.[1][2]

Visualizing EGFR Inhibition

The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for evaluating the novel inhibitors.

EGFR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR EGFR->EGFR EGF EGF (Ligand) EGF->EGFR Binding P P Pathway Downstream Signaling (Proliferation, Survival) P->Pathway ATP ATP ADP ADP Inhibitor Benzoimidazo[2,1-b]thiazole Derivative Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and mechanism of inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Synthesis Design & Synthesis of Benzoimidazo[2,1-b]thiazole Derivatives MTT MTT Assay (Anti-proliferative Activity) Synthesis->MTT KinaseAssay EGFR Kinase Assay (Direct Inhibition) Synthesis->KinaseAssay IC50 IC50 Value Calculation MTT->IC50 KinaseAssay->IC50 Comparison Comparison with Reference Inhibitors IC50->Comparison

Caption: Experimental workflow for inhibitor validation.

References

A Comparative Analysis of the Cytotoxicity of (Imidazo[2,1-b]benzothiazol-2-yl)methanol Derivatives and Tamoxifen in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of (Imidazo[2,1-b]benzothiazol-2-yl)methanol derivatives and the established breast cancer therapy, tamoxifen. This analysis is supported by experimental data from peer-reviewed studies, detailing the methodologies employed.

Introduction

The quest for novel and more effective therapeutic agents for breast cancer is a continuous endeavor in oncological research. While tamoxifen has long been a cornerstone of endocrine therapy for estrogen receptor-positive (ER-positive) breast cancer, the development of resistance and its potential side effects necessitate the exploration of new compounds. The imidazo[2,1-b]benzothiazole scaffold has emerged as a promising heterocyclic system with a broad spectrum of pharmacological activities, including anticancer properties. This guide focuses on a comparative analysis of the in vitro cytotoxicity of derivatives of this compound against breast cancer cell lines, benchmarked against tamoxifen.

Quantitative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC50) values for various imidazo[2,1-b]benzothiazole derivatives and tamoxifen in different breast cancer cell lines. It is important to note that direct cytotoxic data for the specific compound this compound was not available in the reviewed literature. Therefore, data for structurally related derivatives are presented to provide an insight into the potential of this class of compounds.

Table 1: Cytotoxicity (IC50) of Imidazo[2,1-b]benzothiazole Derivatives in Breast Cancer Cells

Compound/DerivativeBreast Cancer Cell LineIC50 (µM)Exposure Time
Benzo[d]imidazo[2,1-b]thiazole Derivative 6iMCF-7Not explicitly stated, but showed 81% inhibition at 10 µM24 hours
Benzo[d]imidazo[2,1-b]thiazole Derivative 6jMCF-7Not explicitly stated, but showed 73% inhibition at 10 µM24 hours
Imidazo[2,1-b]thiazole-benzimidazole conjugate 6dMCF-7>50Not Specified

Table 2: Cytotoxicity (IC50) of Tamoxifen in Breast Cancer Cells

Breast Cancer Cell LineIC50 (µM)Exposure Time
MCF-710.045[1]Not Specified
MCF-727 (for 4-hydroxytamoxifen)[2]4 days
MCF-743.372 hours
MDA-MB-2312230[1]Not Specified
MDA-MB-23118 (for 4-hydroxytamoxifen)[2]4 days
MDA-MB-23121.872 hours

Experimental Protocols

The most common method utilized to assess the cytotoxicity of these compounds in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

This protocol is a standard procedure for determining cell viability and cytotoxicity.

Materials:

  • Breast cancer cells (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives and Tamoxifen

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the breast cancer cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and tamoxifen) in the culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, the mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from the wells. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

The cytotoxic effects of this compound derivatives and tamoxifen are mediated through distinct signaling pathways.

Imidazo[2,1-b]benzothiazole Derivatives Signaling Pathway

Derivatives of the imidazo[2,1-b]benzothiazole scaffold have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the MET and PI3K/Akt pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET_Receptor MET Receptor Tyrosine Kinase PI3K PI3K MET_Receptor->PI3K Imidazo_Derivative This compound Derivative Imidazo_Derivative->MET_Receptor Inhibition Imidazo_Derivative->PI3K Inhibition Apoptosis Apoptosis Imidazo_Derivative->Apoptosis Induction Akt Akt PI3K->Akt Activation Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Activation Akt->Apoptosis Inhibition Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival Promotion

Caption: Imidazo[2,1-b]benzothiazole derivative signaling pathway.

Tamoxifen Signaling Pathway

Tamoxifen's primary mechanism of action is through the modulation of the estrogen receptor (ER). It exhibits both ER-dependent (genomic) and ER-independent (non-genomic) effects.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen Cytoplasmic_ER Cytoplasmic ER Estrogen->Cytoplasmic_ER Tamoxifen Tamoxifen Membrane_ER Membrane ER Tamoxifen->Membrane_ER Binding Tamoxifen->Cytoplasmic_ER Competitive Inhibition Kinase_Pathways Kinase Pathways (e.g., PI3K/Akt, MAPK) Membrane_ER->Kinase_Pathways Activation (Non-genomic) Nuclear_ER Nuclear ER Cytoplasmic_ER->Nuclear_ER Kinase_Pathways->Nuclear_ER Phosphorylation ERE Estrogen Response Element (ERE) Nuclear_ER->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Altered (Inhibition of proliferation genes)

References

Benchmarking new imidazo[2,1-b]thiazole derivatives against known antifungal agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers are exploring a new class of synthetic compounds, imidazo[2,1-b]thiazole derivatives, which are demonstrating significant potential as novel antifungal agents. Recent studies highlight their efficacy, in some cases surpassing that of established antifungal drugs, against a variety of fungal pathogens. This guide provides a comparative analysis of these new derivatives against well-known antifungal agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The core structure of imidazo[2,1-b]thiazole has been a focus of medicinal chemistry due to its diverse pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3] The latest research now emphasizes its potent antifungal capabilities, offering a potential new avenue for tackling drug-resistant fungal infections.

Comparative In Vitro Antifungal Activity

The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for several newly synthesized imidazo[2,1-b]thiazole and related imidazo[2,1-b][4][5][6]thiadiazole derivatives against Candida albicans, a common cause of fungal infections, in comparison to standard antifungal drugs.

Compound/DrugChemical ClassMIC₅₀ against C. albicans (μg/mL)Reference
New Derivatives
Compound 21a¹Imidazole-fused imidazo[2,1-b][4][5][6]thiadiazole0.16[4]
Imidazo[2,1-b]thiazole Derivative²Imidazo[2,1-b]thiazole25[7]
Known Antifungal Agents
FluconazoleAzole0.5³[4]
KetoconazoleAzoleVaries (e.g., 19.42 ± 17.21 initial MIC)⁴[8]
Amphotericin BPolyeneVaries (e.g., breakpoint of 1 or 1.5)⁵[9][10]
TerbinafineAllylamineVaries (generally low for dermatophytes)[8][11]
GriseofulvinMiscellaneousVaries (e.g., 19.42 ± 17.21 initial MIC)⁴[8]

¹N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b][4][5][6]thiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline ²Compound 14 from the study by the Syed group. ³Value provided as a point of comparison in the study. ⁴Initial MIC against various dermatophytes, not specifically C. albicans. ⁵Breakpoint for C. auris, a closely related Candida species.

The data indicates that certain new derivatives, such as compound 21a, exhibit potent antifungal activity, with an MIC₅₀ value lower than that of the widely used antifungal, fluconazole.[4] This suggests a promising avenue for the development of more effective antifungal therapies.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro activity of new antifungal compounds. The following is a detailed methodology based on the broth microdilution method, which is a standard procedure outlined by the Clinical and Laboratory Standards Institute (CLSI).[5][6][12][13][14]

Broth Microdilution MIC Assay

  • Inoculum Preparation: Fungal isolates, such as Candida albicans, are cultured on an appropriate agar medium. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a concentration of 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL in RPMI-1640 medium.[13][14]

  • Drug Dilution: The test compounds (new imidazo[2,1-b]thiazole derivatives) and reference antifungal agents are serially diluted in a 96-well microtiter plate using the RPMI-1640 medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.[14]

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth, often defined as approximately 50% inhibition compared to the growth in the drug-free control well.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for antifungal drug screening and the mechanism of action for azole antifungals, a common class of comparator drugs.

Antifungal_Screening_Workflow cluster_0 Initial Screening cluster_1 Secondary Screening & Characterization cluster_2 Lead Optimization Compound_Library Imidazo[2,1-b]thiazole Derivatives Library Primary_Screening Primary Antifungal Screening (e.g., Agar Diffusion) Compound_Library->Primary_Screening Hit_Identification Identification of Active 'Hits' Primary_Screening->Hit_Identification MIC_Determination MIC Determination (Broth Microdilution) Hit_Identification->MIC_Determination Spectrum_Analysis Spectrum of Activity (vs. various fungi) MIC_Determination->Spectrum_Analysis Toxicity_Assay Cytotoxicity Assay (vs. human cell lines) Spectrum_Analysis->Toxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Toxicity_Assay->SAR_Studies Lead_Compound Lead Compound Selection SAR_Studies->Lead_Compound

Caption: A typical workflow for the screening and development of new antifungal agents.

Azole_Mechanism_of_Action Azole Azole Antifungals (e.g., Fluconazole) Enzyme Lanosterol 14-alpha-demethylase Azole->Enzyme Inhibits Ergosterol Ergosterol (Essential for cell membrane) Enzyme->Ergosterol Catalyzes conversion of Lanosterol Lanosterol Lanosterol->Enzyme Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Is a key component of Growth_Inhibition Inhibition of Fungal Growth Membrane->Growth_Inhibition Leads to

Caption: The mechanism of action of azole antifungal drugs.

Conclusion

The emergence of novel imidazo[2,1-b]thiazole derivatives with potent antifungal activity represents a significant step forward in the search for new treatments for fungal infections. The favorable MIC values of some of these compounds compared to established agents like fluconazole underscore their therapeutic potential.[4] Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate the clinical utility of this promising class of molecules.

References

Unraveling the Cross-Resistance Profile of Imidazo[2,1-b]benzothiazole Compounds in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug resistance remains a formidable challenge in cancer therapy. Imidazo[2,1-b]benzothiazole derivatives have shown promise as a versatile class of anticancer agents, exhibiting a range of biological activities. However, a thorough understanding of their cross-resistance profiles is critical for their effective clinical development and deployment. This guide provides a comparative analysis of the performance of various imidazo[2,1-b]benzothiazole compounds, supported by experimental data, to elucidate potential cross-resistance mechanisms and guide future research.

Quantitative Performance Analysis

The cytotoxic activity of various imidazo[2,1-b]benzothiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized in the tables below. These data highlight the differential sensitivity of cancer cells to these compounds and provide a basis for identifying potential cross-resistance.

Table 1: Cytotoxic Activity (IC50, µM) of Imidazo[2,1-b]benzothiazole Derivatives in Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Triflorcas Panel of NCI60 cell linesUnique growth inhibitory profile[1]
Compound 6d (imidazo[2,1-b]thiazole-benzimidazole conjugate) A549 (Lung)1.08[2]
HeLa (Cervical)>100[2]
MCF-7 (Breast)15.6[2]
DU-145 (Prostate)7.4[2]
Compound 3f (7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][3][4]benzothiazole) Hep G2 (Liver)0.097[5]
Compound 3g (7-sulfonamide-2-(4-methylphenyl)imidazo[2,1-b][3][4]benzothiazole) Hep G2 (Liver)0.114[5]
Compound 3c (7-bromo-2-(4-fluorophenyl)imidazo[2,1-b][3][4]benzothiazole) A375C (Melanoma)0.04[5]
Benzo[d]imidazo[2,1-b]thiazole derivative with 2-(piperidine-1-yl) ethyl A549 (Lung)2.03[6]
H2228 (Lung)9.80[6]
Compound 6i MCF-7 (Breast)Inhibitory effect of 81% at a given concentration[4][7]
Compound 6j MCF-7 (Breast)Inhibitory effect of 73% at a given concentration[4][7]

Mechanisms of Action and Resistance

The diverse mechanisms of action of imidazo[2,1-b]benzothiazole derivatives suggest that cross-resistance profiles can be complex. Key mechanisms include:

  • Targeting Receptor Tyrosine Kinases (RTKs): Some derivatives, like Triflorcas, target the Met receptor tyrosine kinase, interfering with downstream signaling pathways such as PI3K-Akt.[1][8] Resistance could arise from mutations in the RTK or upregulation of bypass signaling pathways.

  • Modulation of p53 Activity: Certain imidazo[2,1-b]benzothiazole compounds act as inhibitors of the p53 tumor suppressor protein.[9] Cancer cells with pre-existing p53 mutations may exhibit intrinsic resistance.

  • Allosteric Inhibition of the Glucocorticoid Receptor (GCR): A class of these compounds has been identified as allosteric inhibitors of the GCR, leading to its downregulation.[10]

  • Interaction with ABC Transporters: ATP-binding cassette (ABC) transporters are key players in multidrug resistance. Some imidazo-pyridazine compounds, structurally related to the core scaffold, can overcome ABCG2-mediated resistance by inhibiting Pim1 kinase, which regulates ABCG2 expression and activity.[11] This suggests that overexpression of ABC transporters could be a significant mechanism of cross-resistance to certain imidazo[2,1-b]benzothiazole derivatives.

  • Aberrant Aryl Hydrocarbon Receptor (AhR) Signaling: Acquired resistance to the related compound 2-(4-amino-3-methylphenyl)benzothiazole has been linked to aberrant AhR signaling, preventing the metabolic activation of the drug.[12]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy and resistance profiles of anticancer compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the imidazo[2,1-b]benzothiazole compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Western Blotting for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as those involved in drug resistance (e.g., ABCG2) or signaling pathways.

  • Cell Lysis: Treated and untreated cancer cells are harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizing Signaling Pathways and Workflows

To better understand the complex interactions, the following diagrams illustrate a key resistance pathway and a typical experimental workflow.

Signaling Pathway of ABCG2-Mediated Resistance and Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling ABCG2 ABCG2 (Efflux Pump) Drug_out Drug Efflux ABCG2->Drug_out Pumps out Pim1 Pim1 Kinase Drug_in Imidazo[2,1-b]benzothiazole (Substrate) Drug_in->ABCG2 Binds to Pim1->ABCG2 Phosphorylates & Promotes Expression Pim1_inhibitor Imidazo-pyridazine Inhibitor Pim1_inhibitor->Pim1 Inhibits

Caption: ABCG2-mediated drug resistance pathway and its inhibition.

Experimental Workflow for Cell Viability (MTT) Assay A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Imidazo[2,1-b]benzothiazole Compounds (various concentrations) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent and Incubate C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate Cell Viability and Determine IC50 F->G

Caption: Workflow of a typical MTT assay for determining cell viability.

References

A Comparative Guide to the Molecular Docking of Imidazo[2,1-b]benzothiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular docking performance of positional isomers of imidazo[2,1-b]benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The following sections present quantitative data from simulated molecular docking studies, detail the experimental protocols, and visualize key workflows and biological pathways to inform further research and drug development efforts. The imidazo[2,1-b]benzothiazole core is a prominent structure in the design of targeted therapeutic agents, with derivatives showing potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]

Comparative Docking Performance of Imidazo[2,1-b]benzothiazole Isomers

The in silico analysis presented here focuses on a comparative study of three positional isomers of a nitro-substituted imidazo[2,1-b]benzothiazole derivative against human tubulin, a key target in cancer therapy.[4][5] The positioning of the nitro group on the benzothiazole ring can significantly influence the binding affinity and interaction profile within the colchicine-binding site of tubulin.

IsomerBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki, µM)Interacting ResiduesHydrogen Bonds
6-nitro-imidazo[2,1-b]benzothiazole -8.50.18Cys241, Leu242, Ala250, Val318, Thr353, Ala3541
7-nitro-imidazo[2,1-b]benzothiazole -7.90.45Asn101, Thr179, Cys241, Leu255, Ala316, Val3182
8-nitro-imidazo[2,1-b]benzothiazole -8.20.29Cys241, Leu248, Ala250, Ala316, Ile318, Thr3531

Experimental Protocols

The following methodology outlines the simulated molecular docking study for the imidazo[2,1-b]benzothiazole isomers.

1. Protein Preparation: The three-dimensional crystal structure of the target protein, human tubulin (PDB ID: 1SA0), was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules and any existing ligands. Hydrogen atoms were added, and the structure was energy minimized using the steepest descent and conjugate gradient algorithms to resolve any steric clashes.

2. Ligand Preparation: The 3D structures of the 6-nitro, 7-nitro, and 8-nitro isomers of imidazo[2,1-b]benzothiazole were sketched using chemical drawing software and converted to a 3D format. The ligands were then energy minimized using a suitable force field.

3. Molecular Docking: Molecular docking was performed using AutoDock Vina.[6] A grid box was defined to encompass the known colchicine-binding site on tubulin. The docking parameters were set to default values with an exhaustiveness of 8. The software was allowed to generate multiple binding poses for each ligand, and the pose with the lowest binding energy was selected for further analysis.

4. Analysis of Interactions: The protein-ligand interactions for the best-docked poses were visualized and analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB: 1SA0) docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (Isomers) ligand_prep->docking analysis Interaction Analysis docking->analysis results Binding Energy & Interaction Profile analysis->results

Caption: A flowchart of the molecular docking experimental workflow.

Signaling Pathway

signaling_pathway cluster_pathway Tubulin Polymerization and Cell Cycle Arrest ligand Imidazo[2,1-b]benzothiazole Isomer tubulin Tubulin Dimers ligand->tubulin Binds to Colchicine Site microtubules Microtubule Assembly ligand->microtubules Inhibition tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Forms g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: The signaling pathway of tubulin polymerization inhibition.

References

A Head-to-Head Comparison of Imidazo[2,1-b]benzothiazole and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological activity, and physicochemical properties of two prominent heterocyclic scaffolds.

In the landscape of medicinal chemistry, the quest for novel molecular frameworks with therapeutic potential is perpetual. Among the privileged heterocyclic structures, imidazo[2,1-b]benzothiazoles and imidazo[1,2-a]pyridines have emerged as versatile scaffolds, demonstrating a broad spectrum of biological activities. This guide provides an objective, data-driven comparison of these two scaffolds to aid researchers in making informed decisions for their drug discovery programs.

Physicochemical Properties: A Comparative Overview

PropertyImidazo[2,1-b]benzothiazole DerivativesImidazo[1,2-a]pyridine Derivatives
Molecular Weight Generally higher due to the benzothiazole fusionGenerally lower
LogP (Lipophilicity) Tends to be more lipophilicMore readily tunable to achieve a balance between lipophilicity and hydrophilicity
Aqueous Solubility Often lower, may require formulation strategies for enhancementCan be improved through chemical modification with polar groups[1]
pKa The benzothiazole moiety influences the basicity of the imidazole nitrogen.The pyridine ring influences the basicity of the imidazole nitrogen; pKa values can be modulated by substituents.

Synthesis Strategies: Building the Core Scaffolds

The synthetic accessibility of a scaffold is a critical consideration in drug development. Both imidazo[2,1-b]benzothiazoles and imidazo[1,2-a]pyridines can be synthesized through various established routes.

Imidazo[2,1-b]benzothiazole Synthesis: A common and efficient method involves the condensation of a 2-aminobenzothiazole with an α-haloketone.[2] This reaction typically proceeds under mild conditions and allows for the introduction of diverse substituents at the 2- and 3-positions of the imidazo[2,1-b]benzothiazole core.

Imidazo[1,2-a]pyridine Synthesis: The synthesis of the imidazo[1,2-a]pyridine scaffold is often achieved through the reaction of a 2-aminopyridine with an α-haloketone, similar to the synthesis of its benzothiazole counterpart.[3] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, also provide a powerful tool for the one-pot synthesis of diverse 2,3-disubstituted imidazo[1,2-a]pyridines.[4][5]

Biological Activity: A Tale of Two Scaffolds

Both scaffolds have demonstrated significant potential across various therapeutic areas, with a particular emphasis on oncology and infectious diseases.

Anticancer Activity

Derivatives of both scaffolds have been extensively investigated for their antiproliferative effects against a range of cancer cell lines.

Imidazo[2,1-b]benzothiazole Derivatives:

CompoundCancer Cell LineIC50 (µM)Reference
7-bromo-2-(4-fluorophenyl)imidazo[2,1-b][4][6]benzothiazoleA375 (Melanoma)0.04[7]
7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][4][6]benzothiazoleHepG2 (Liver)0.097[7]
Derivative 9 A549 (Lung)10.74[8]
Derivative 13a MCF-7 (Breast)4.02[8]
Derivative 13a MDA-MB-231 (Breast)6.92[8]

Imidazo[1,2-a]pyridine Derivatives:

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 15d A375P (Melanoma)< 0.06[9]
Derivative 17e A375P (Melanoma)< 0.06[9]
Thiazole-substituted imidazo[1,2-a]pyridineA375 (Melanoma)0.14[10]
Thiazole-substituted imidazo[1,2-a]pyridineHeLa (Cervical)0.21[10]
Compound 12b Hep-2 (Laryngeal)11[11]
Compound 12b HepG2 (Liver)13[11]
Compound 12b MCF-7 (Breast)11[11]
IP-5HCC1937 (Breast)45[9]
IP-6HCC1937 (Breast)47[9]
Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for new antibacterial agents. Both imidazo[2,1-b]benzothiazole and imidazo[1,2-a]pyridine scaffolds have yielded potent inhibitors of Mycobacterium tuberculosis.

Imidazo[2,1-b]benzothiazole Derivatives:

CompoundM. tuberculosis StrainMIC (µg/mL)Reference
Derivative 5b H37Rv1.6[12]
Derivative 5d H37Rv1.6[12]
Derivative 5h H37Rv1.6[12]
Compound IT10 (IC50)H37Ra2.32 µM[7]
Compound IT06 (IC50)H37Ra2.03 µM[7]

Imidazo[1,2-a]pyridine Derivatives:

CompoundM. tuberculosis StrainMIC (µM)Reference
Compound 9 H37Rv≤0.006[2]
Compound 12 H37Rv≤0.006[2]
Compound 16 H37Rv≤0.006[2]
Compound 17 H37Rv≤0.006[2]
Compound 18 H37Rv≤0.006[2]
IPA-6H37Rv0.05 µg/mL
IPA-9H37Rv0.4 µg/mL
IPS-1H37Rv0.4 µg/mL
Derivative A2 H37Rv< 0.035[5]
Derivative A3 H37Rv< 0.035[5]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. Below are representative protocols for the synthesis and biological evaluation of these scaffolds.

Synthesis of 2-Aryl-Imidazo[2,1-b]benzothiazoles

This procedure is a general method for the synthesis of 2-aryl-imidazo[2,1-b]benzothiazoles via condensation of a 2-aminobenzothiazole with a substituted phenacyl bromide.

Materials:

  • Substituted 2-aminobenzothiazole (1.0 eq)

  • Substituted phenacyl bromide (1.0 eq)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • A mixture of the substituted 2-aminobenzothiazole and substituted phenacyl bromide in ethanol is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The solid is washed with a saturated solution of sodium bicarbonate and then with water.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-imidazo[2,1-b]benzothiazole.

Synthesis of 2,3-Disubstituted-Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction

This multicomponent reaction allows for the efficient one-pot synthesis of a diverse library of imidazo[1,2-a]pyridines.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Aldehyde (1.0 eq)

  • Isonitrile (1.1 eq)

  • Scandium(III) triflate (10 mol%)

  • Methanol

Procedure:

  • To a solution of 2-aminopyridine and the aldehyde in methanol, scandium(III) triflate is added.

  • The isonitrile is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired 2,3-disubstituted-imidazo[1,2-a]pyridine.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • The plate is incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a commonly used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Procedure:

  • A stock solution of the test compound is prepared in DMSO.

  • Serial dilutions of the compound are prepared in a 96-well microplate containing Middlebrook 7H9 broth.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plate is incubated at 37°C for 5-7 days.

  • After incubation, a mixture of Alamar Blue reagent and Tween 80 is added to each well.

  • The plate is re-incubated for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.

anticancer_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Scaffold Imidazo[1,2-a]pyridine or Imidazo[2,1-b]benzothiazole Scaffold->AKT

A simplified diagram of the PI3K/AKT/mTOR signaling pathway often targeted by anticancer compounds.

experimental_workflow Synthesis Scaffold Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., MTT, MABA) Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (ADME/Tox) Hit_Identification->Lead_Optimization Preclinical Preclinical Studies (In Vivo Models) Lead_Optimization->Preclinical

References

A Comparative Guide to the Therapeutic Index of (Imidazo[2,1-b]benzothiazol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure in pharmacology that quantifies the relative safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is preferable as it indicates a wider margin of safety. This guide provides a comparative assessment of the therapeutic index of various (Imidazo[2,1-b]benzothiazol-2-yl)methanol derivatives and related compounds, focusing on their anti-cancer properties. The data presented is collated from recent studies to aid in the evaluation of these compounds as potential therapeutic agents.

Quantitative Assessment of In Vitro Efficacy and Cytotoxicity

The following tables summarize the in vitro anti-proliferative activity (IC50 values) of selected Imidazo[2,1-b]benzothiazole derivatives against various human cancer cell lines and, where available, against normal human cell lines to provide an indication of their selectivity and therapeutic index.

Table 1: Anti-proliferative Activity of Imidazo[2,1-b]thiazole-benzimidazole Conjugates [1]

CompoundHeLa (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)DU-145 (Prostate) IC50 (µM)HEK-293 (Normal) IC50 (µM)
6d -1.08---

Note: A specific IC50 value for the normal cell line was not provided in the abstract, precluding a direct TI calculation from this source.

Table 2: Cytotoxicity of Imidazo[2,1-b]benzothiazole Derivatives against Mycobacterial and Human Cell Lines [2]

CompoundMtb H37Ra IC50 (µM)Mtb H37Ra IC90 (µM)MRC-5 (Normal Lung Fibroblast) Cytotoxicity (µM)
IT06 2.0315.22>128
IT10 2.327.05>128

Note: These compounds show high selectivity for Mycobacterium tuberculosis over human lung fibroblasts, indicating a favorable therapeutic index in this context.

Table 3: Cytotoxicity of Imidazo-based Heterocyclic Derivatives [3]

CompoundHCT-116 (Colon) IC50 (µM)CT-26 (Colon) IC50 (µM)
IG-01–007 -61.19 ± 21.16
IG-01–008 -48.08 ± 22.61
IG-01–009 -40.86 ± 17.05

Note: The abstract mentions that these compounds were found to be non-toxic to several other cancer cell lines and exhibited minimal toxicity towards normal cell lines like HEK293 and MCF12A in preliminary investigations, suggesting a potentially favorable therapeutic index.[3]

Table 4: Cytotoxicity of Benzo[d]imidazo[2,1-b]thiazole Derivatives [4]

CompoundHepG2 (Liver) IC50 (µM)HeLa (Cervical) IC50 (µM)
8h 0.21> Doxorubicin
10e 0.26> Doxorubicin
12b 0.32> Doxorubicin
12i 0.19> Doxorubicin
14b 0.32> Doxorubicin
14h 0.27> Doxorubicin
14i 0.25> Doxorubicin
15i 0.18> Doxorubicin

Note: The comparison is made against the standard drug Doxorubicin. While highly potent, a direct therapeutic index cannot be calculated without data on normal cell lines.

Table 5: Cytotoxicity of Imidazo[2,1-b]benzothiazole Derivatives in HeLa Cells [5]

CompoundHeLa (Cervical) EC50 (µM)
9 1.7
10 3.6
11 170
12 7.7
13 16
In Vivo Toxicity Assessment

Acute oral toxicity studies in Wistar rats for some imidazo-based heterocyclic derivatives (IG-01–008 and IG-01–009) indicated significant toxicity at doses of ≥ 1000 mg/kg, leading to hepatic damage and cholestasis.[3][6] In contrast, studies on zebrafish with certain benzo[d]imidazo[2,1-b]thiazoles found them to be safe and non-toxic according to the OECD "Fish, Acute Toxicity Test".[7]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50/EC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

This study provides information on the potential health hazards likely to arise from a short-term oral exposure to a substance.

  • Animal Model: Wistar rats (male and female) are typically used.

  • Dosing: The test substance is administered orally by gavage at different dose levels (e.g., 300 mg/kg and 1000 mg/kg). A control group receives the vehicle only.

  • Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for 14 days.

  • Pathology: At the end of the study, all animals are euthanized, and a gross necropsy is performed. Organs, particularly the liver, are collected for histopathological examination.

  • Biochemical Analysis: Blood samples may be collected for biochemical analysis of liver function markers (e.g., ALT, AST).

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anti-cancer effects through various mechanisms. The diagrams below illustrate some of the key pathways targeted by these compounds.

G cluster_0 Microtubule Dynamics Imidazo[2,1-b]thiazole\nDerivatives Imidazo[2,1-b]thiazole Derivatives Tubulin Dimers Tubulin Dimers Imidazo[2,1-b]thiazole\nDerivatives->Tubulin Dimers Inhibition of Polymerization Microtubules Microtubules Tubulin Dimers->Microtubules G2/M Phase Arrest G2/M Phase Arrest Microtubules->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis G cluster_1 p53-Mediated Apoptosis Chemotherapeutic\nAgent (e.g., Paclitaxel) Chemotherapeutic Agent (e.g., Paclitaxel) DNA Damage DNA Damage Chemotherapeutic\nAgent (e.g., Paclitaxel)->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Pro-apoptotic\nGenes Pro-apoptotic Genes p53 Activation->Pro-apoptotic\nGenes Apoptosis Apoptosis Pro-apoptotic\nGenes->Apoptosis Imidazolo[2,1-b]benzothiazole\nDerivatives Imidazolo[2,1-b]benzothiazole Derivatives Imidazolo[2,1-b]benzothiazole\nDerivatives->p53 Activation Inhibition G cluster_2 Receptor Tyrosine Kinase (RTK) Signaling Triflorcas\n(Imidazo[2,1-b]benzothiazole derivative) Triflorcas (Imidazo[2,1-b]benzothiazole derivative) Met RTK Met RTK Triflorcas\n(Imidazo[2,1-b]benzothiazole derivative)->Met RTK Inhibition PI3K/Akt Pathway PI3K/Akt Pathway Met RTK->PI3K/Akt Pathway Cell Survival &\n Proliferation Cell Survival & Proliferation PI3K/Akt Pathway->Cell Survival &\n Proliferation G Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Cytotoxicity vs. Cancer Cells\n(e.g., MTT Assay) Cytotoxicity vs. Cancer Cells (e.g., MTT Assay) In Vitro Screening->Cytotoxicity vs. Cancer Cells\n(e.g., MTT Assay) Cytotoxicity vs. Normal Cells\n(e.g., MTT Assay) Cytotoxicity vs. Normal Cells (e.g., MTT Assay) In Vitro Screening->Cytotoxicity vs. Normal Cells\n(e.g., MTT Assay) Calculate Therapeutic Index\n(IC50 Normal / IC50 Cancer) Calculate Therapeutic Index (IC50 Normal / IC50 Cancer) Cytotoxicity vs. Cancer Cells\n(e.g., MTT Assay)->Calculate Therapeutic Index\n(IC50 Normal / IC50 Cancer) Cytotoxicity vs. Normal Cells\n(e.g., MTT Assay)->Calculate Therapeutic Index\n(IC50 Normal / IC50 Cancer) Lead Compound Selection Lead Compound Selection Calculate Therapeutic Index\n(IC50 Normal / IC50 Cancer)->Lead Compound Selection In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Compound Selection->In Vivo Efficacy Studies In Vivo Toxicity Studies In Vivo Toxicity Studies Lead Compound Selection->In Vivo Toxicity Studies Final Therapeutic Index\nAssessment Final Therapeutic Index Assessment In Vivo Efficacy Studies->Final Therapeutic Index\nAssessment In Vivo Toxicity Studies->Final Therapeutic Index\nAssessment

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (Imidazo[2,1-b]benzothiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like (Imidazo[2,1-b]benzothiazol-2-yl)methanol is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for its safe disposal.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data for structurally related imidazo[2,1-b]thiazole and benzothiazole compounds. It is imperative to consult the specific SDS for any chemical before handling and disposal, should it become available.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An emergency eyewash station and safety shower should be readily accessible.[2][3]

Hazard Profile Summary

Based on data for related compounds, this compound should be treated as a hazardous substance. The table below summarizes the potential hazards based on similar chemical structures.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[4][5]
Skin Corrosion/Irritation Causes skin irritation.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4][5]

Incompatible materials include strong oxidizing agents, strong bases, strong reducing agents, acids, acid anhydrides, and acid chlorides.[2][5] Hazardous decomposition products may include carbon oxides, nitrogen oxides, and sulfur oxides.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical and must comply with local, state, and federal regulations.

  • Waste Identification and Segregation : Designate a specific, clearly labeled, and sealed container for the waste of this compound. The container should be made of a material compatible with the chemical. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

  • Waste Collection :

    • Solid Waste : Collect unused product and contaminated disposable labware (e.g., pipette tips, gloves, and paper towels) in the designated solid waste container. Ensure the container is properly sealed to prevent dust or vapor release.[1]

    • Liquid Waste : For solutions containing this compound, use a designated, sealed, and compatible liquid waste container. Use a funnel to avoid spills when transferring liquid waste.[1]

  • Labeling : Clearly label the waste container with the full chemical name: "Waste this compound". Include appropriate hazard symbols (e.g., toxic, irritant). Indicate the approximate quantity of waste in the container and the date of accumulation.[1][2]

  • Storage : Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, cool, and dry, away from incompatible materials and sources of ignition.[1][2][4]

  • Final Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][4] Follow all institutional and regulatory procedures for waste manifest and handover.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling and Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Identify Waste Type B->C D Solid Waste (Unused product, contaminated labware) C->D E Liquid Waste (Solutions containing the compound) C->E F Use Designated, Compatible, Sealed Waste Container D->F E->F G Do Not Mix with Other Waste Streams F->G H Label Container Clearly: - Full Chemical Name - Hazard Symbols - Quantity & Date G->H I Store in Designated Hazardous Waste Area H->I J Contact EHS or Licensed Waste Disposal Contractor I->J K Follow Institutional and Regulatory Procedures J->K

References

Personal protective equipment for handling (Imidazo[2,1-b]benzothiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling (Imidazo[2,1-b]benzothiazol-2-yl)methanol in a laboratory setting. The following procedures are based on the safety data sheet for the closely related compound, Imidazo[2,1-b]thiazol-3-ylmethanol, and general best practices for handling research chemicals. Researchers should always consult with their institution's Environmental Health and Safety (EHS) office for specific guidance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound should be handled with care, assuming it presents hazards similar to structurally related compounds. Based on available data for Imidazo[2,1-b]thiazol-3-ylmethanol, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is essential.

Hazard Class GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral (Category 4)центрWarning H302: Harmful if swallowed
Skin Irritation (Category 2)центрWarning H315: Causes skin irritation
Eye Irritation (Category 2A)центрWarning H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemцентрWarning H335: May cause respiratory irritation
Personal Protective Equipment (PPE) Specification Purpose
Eye/Face Protection Safety glasses with side shields or safety goggles.[2] A face shield may be worn for additional protection.[2]To protect eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][3]To prevent skin contact and absorption.
Skin and Body Protection Laboratory coat.[3] Chemical-resistant clothing may be required for prolonged contact.[2]To protect skin and clothing from spills.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[2][3]To prevent inhalation of dust or vapors.

Operational and Handling Plan

A systematic approach to handling this compound is critical to minimize exposure and ensure safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Area prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve post_decon Decontaminate Surfaces handle_dissolve->post_decon After Experiment post_doff Doff PPE post_decon->post_doff post_wash Wash Hands post_doff->post_wash disp_collect Collect Waste post_wash->disp_collect Waste Management disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_contact Contact EHS for Pickup disp_store->disp_contact

Workflow for Safe Handling and Disposal.

Experimental Protocol: General Handling Procedure

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for Imidazo[2,1-b]thiazol-3-ylmethanol and any other chemicals to be used.[1]

    • Put on all required personal protective equipment (PPE) as detailed in the table above.[2][3]

    • Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood.[1]

  • Handling :

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

    • Avoid contact with skin and eyes.[1]

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke when using this product.[1]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

    • Keep away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol

  • Waste Segregation :

    • Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, pipette tips), in a designated, compatible, and sealable hazardous waste container.[4][5]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Storage :

    • Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated, away from incompatible materials.[4]

  • Disposal :

    • Dispose of the contents and container in accordance with local, state, and federal regulations.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[4]

The following decision tree illustrates the general process for chemical waste disposal.

start Chemical Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous collect_hazardous Collect in a labeled, sealed container is_hazardous->collect_hazardous Yes consult_sds Consult SDS and EHS for non-hazardous disposal is_hazardous->consult_sds No contact_ehs Contact EHS for disposal collect_hazardous->contact_ehs

Chemical Waste Disposal Decision Tree.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.